3-Methylisoquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVXWRGARUACNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075180 | |
| Record name | Isoquinoline, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00952 [mmHg] | |
| Record name | 3-Methylisoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1125-80-0 | |
| Record name | 3-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUO6NYB5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylisoquinoline CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylisoquinoline, a heterocyclic aromatic organic compound. It details the compound's fundamental physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Core Data: Physical and Chemical Properties
This compound, identified by the CAS Number 1125-80-0 , possesses a unique set of physical and chemical characteristics that are crucial for its application in various scientific domains.[1][2][3] A summary of these properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1125-80-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Melting Point | 62-65 °C | [1][3] |
| Boiling Point | 251 °C | [1][3] |
| Density | 1.0180 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[2][4][5] | [2][4][5] |
| pKa | 5.66 ± 0.30 (Predicted) | [5] |
| InChI Key | FVVXWRGARUACNW-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=N1 | [5] |
Synthesis of this compound: An Experimental Protocol
The following section outlines a detailed methodology for the synthesis of this compound. This protocol is based on established synthetic routes.[1]
Materials and Reagents:
-
Benzylamine
-
1,1-Dimethoxypropan-2-one
-
Dichloromethane (DCM)
-
2.5% Sodium bicarbonate solution
-
Concentrated Sodium hydroxide
-
Ethyl acetate
-
5% Sodium chloride solution
-
Sodium sulfate (B86663)
-
Chlorosulfonic acid
-
Ice
Procedure:
-
Formation of N-benzyl-1,1-dimethoxypropan-2-amine:
-
To a solution of Benzylamine (9.18 mL, 84.0 mmol) in Dichloromethane (350 mL) at room temperature, add 1,1-dimethoxypropan-2-one (9.95 mL, 84.0 mmol).
-
Add Sodium triacetoxyborohydride (25 g, 118 mmol) to the mixture in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Isolation of the Intermediate:
-
Dilute the reaction mixture with 2.5% Sodium bicarbonate solution (250 mL) and stir for 30 minutes, resulting in a biphasic solution.
-
Separate the layers and discard the organic layer.
-
Basify the aqueous layer to pH 14 using concentrated Sodium hydroxide.
-
Extract the basified aqueous solution three times with Ethyl acetate.
-
Combine the organic layers and wash them three times with a 5% Sodium chloride solution.
-
Dry the combined organic layers over Sodium sulfate and evaporate the solvent to yield N-benzyl-1,1-dimethoxypropan-2-one as a yellow oil.
-
-
Cyclization to this compound:
-
Add the obtained oil (2.62 g, 12.5 mmol) dropwise to Chlorosulfonic acid (8.35 mL, 125 mmol) over an ice bath. Use a few milliliters of Dichloromethane to rinse the flask and add this to the chlorosulfonic acid as well.
-
Place the reaction mixture in a boiling water bath for 10 minutes without a condenser to allow for the evaporation of methanol, a byproduct, which drives the reaction forward.
-
-
Final Work-up and Purification:
-
After cooling, quench the reaction mixture with ice.
-
Basify the mixture to pH 14 with concentrated Sodium hydroxide.
-
Extract the mixture three times with Dichloromethane.
-
Combine the organic layers and dry them using magnesium sulfate.
-
Evaporate the solvent to obtain solid this compound. The structure can be confirmed using GC-MS and NMR.
-
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound, from starting materials to the final product.
Caption: Synthesis of this compound.
Biological Context
While this guide focuses on the chemical properties and synthesis of this compound, it is worth noting that the isoquinoline (B145761) scaffold is a core structure in a wide range of biologically active compounds.[6] Isoquinoline alkaloids, for instance, are known to exhibit diverse pharmacological activities, including antimicrobial and anticancer properties.[2][5][6][7][8] this compound itself has been identified as a bacterial xenobiotic metabolite.[1][9] Further research into the specific biological activities of this compound and its derivatives may unveil novel therapeutic applications.
References
- 1. This compound | 1125-80-0 [m.chemicalbook.com]
- 2. CAS 1125-80-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-methylisoquinoline, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the isoquinoline (B145761) ring system, and a singlet in the aliphatic region, corresponding to the methyl group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.1 | s | - |
| H-4 | ~7.4 | s | - |
| H-5 | ~8.0 | d | ~8.5 |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.8 | t | ~7.5 |
| H-8 | ~7.9 | d | ~8.5 |
| 3-CH₃ | ~2.6 | s | - |
| Note: The exact chemical shifts can vary depending on the solvent and concentration used. |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~152 |
| C-3 | ~158 |
| C-4 | ~118 |
| C-4a | ~136 |
| C-5 | ~127 |
| C-6 | ~128 |
| C-7 | ~130 |
| C-8 | ~127 |
| C-8a | ~129 |
| 3-CH₃ | ~22 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration used.[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic C-H, C=C, and C=N bonds, as well as the C-H bonds of the methyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl (CH₃) |
| 1620-1580 | C=N stretch | Isoquinoline ring |
| 1580-1450 | C=C stretch | Aromatic ring |
| 880-650 | C-H out-of-plane bend | Aromatic |
| Note: The spectrum can be influenced by the sample preparation method (e.g., KBr pellet, thin film).[2] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can be used for identification and structural confirmation. The molecular formula for this compound is C₁₀H₉N, with a molecular weight of approximately 143.19 g/mol .[1]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 142 | [M-H]⁺ |
| 116 | [M-HCN]⁺ |
| 115 | [M-H-HCN]⁺ or [C₉H₇]⁺ |
| Note: The relative intensities of the fragments can vary depending on the ionization method and energy.[3] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] this compound is soluble in organic solvents like ethanol, acetone, and chloroform.[4]
-
Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[6]
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[6]
-
Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragment ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[6]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Discovery and Early Synthesis of 3-Methylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoquinoline is a heterocyclic aromatic organic compound with an isoquinoline (B145761) core substituted with a methyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. This has made isoquinoline and its derivatives, including this compound, attractive targets for organic synthesis and medicinal chemistry research. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental protocols, quantitative data, and the biological relevance of this important molecule.
Historical Perspective: The Dawn of Isoquinoline Synthesis
The journey to isolating and synthesizing specific isoquinoline derivatives is rooted in the broader history of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885. The quest to synthetically access the isoquinoline core led to the development of several foundational named reactions in organic chemistry. These methods, while not all initially targeting this compound specifically, laid the groundwork for its eventual synthesis.
Key among these early methods are:
-
The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[1] The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1]
-
The Pomeranz-Fritsch Reaction (1893): This method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.
-
The Pictet-Spengler Reaction (1911): This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[2]
These seminal reactions opened the door for chemists to construct a wide variety of substituted isoquinolines, paving the way for the targeted synthesis of compounds like this compound.
Early Syntheses of this compound
The first documented syntheses of this compound and its derivatives began to appear in the mid-20th century. These early efforts were crucial in establishing reliable methods for accessing this specific isomer and for exploring its chemical properties.
The Work of Clemo and Turnbull (1945-1946)
In the mid-1940s, G. R. Clemo and J. H. Turnbull published a series of papers in the Journal of the Chemical Society detailing the synthesis of this compound derivatives. Their work focused on the preparation of 3-methyldihydroisoquinolines, which are direct precursors to this compound through dehydrogenation.[3][4]
The Bruckner Method: A Detailed Protocol from Govindachari and Pai (1953)
A significant contribution to the synthesis of 3-methyl substituted isoquinolines came from the application and study of a method developed by Bruckner and co-workers.[5] A 1953 paper by T. R. Govindachari and B. R. Pai in The Journal of Organic Chemistry provides a detailed examination of this method, including experimental procedures and yield data for a variety of derivatives.[5][6]
The general scheme of the Bruckner method, as described by Govindachari and Pai, involves the treatment of substituted propenylbenzenes with nitrogen trioxide to form pseudonitrosites, which are then converted through several steps to the final this compound product.[5]
The following is a detailed experimental protocol adapted from the 1953 paper by Govindachari and Pai for the synthesis of a this compound derivative, which exemplifies the Bruckner method.[5]
Step 1: Preparation of 2,5-Dimethoxypropenylbenzene
-
2,5-Dimethoxyallylbenzene is treated with a solution of potassium hydroxide (B78521) in ethylene (B1197577) glycol at 170-175°C.
-
The reaction is heated for approximately three hours, or until the refractive index of the product is constant.
-
The resulting 2,5-dimethoxypropenylbenzene is purified by distillation.
-
Yield: 85%[5]
Step 2: Formation of 2,5-Dimethoxypropenylbenzene Pseudonitrosite
-
A solution of 1 g of freshly distilled 2,5-dimethoxypropenylbenzene in 10 ml of ether is treated with a solution of 21 g of sodium nitrite (B80452) in 8 ml of water.
-
10 ml of 4 N sulfuric acid is then added dropwise over 20 minutes. The solution will turn from green to yellow, and a white crystalline solid will separate.
-
The mixture is left in an ice chest overnight.
-
The precipitate is filtered, washed with ether, then water, and dried in air.
-
The reported melting point of the pseudonitrosite is 130°C (with decomposition).[5]
Step 3: Conversion to α-(2,5-Dimethoxyphenyl)-β-nitropropanol Acetate (B1210297)
-
The pseudonitrosite is treated with a mixture of glacial acetic acid and acetic anhydride.
-
The solution is warmed gently and then allowed to stand for several hours.
-
The mixture is poured into ice water, and the resulting emulsion is extracted with ether.
-
Removal of the ether yields a syrupy oil.
Step 4: Reduction to α-(2,5-Dimethoxyphenyl)-β-acetylaminopropanol
-
A solution of the nitropropanol acetate in alcohol, glacial acetic acid, and concentrated hydrochloric acid is reduced at a mercury cathode, keeping the temperature below 60°C.
-
After reduction, the solution is neutralized to Congo Red with sodium acetate and evaporated to dryness in vacuo at 50°C.
-
The residue is dissolved in water and saturated with sodium bicarbonate.
-
Upon standing in an ice chest overnight, the acetylamino compound separates and is filtered, washed, and dried.
Step 5: Cyclization to 1,3-Dimethyl-5,8-dimethoxyisoquinoline
-
A solution of 1 g of the acetylamino compound in 10 ml of dry toluene (B28343) is treated with 3 ml of phosphorus oxychloride.
-
The mixture is refluxed for 75 minutes, with the exclusion of moisture.
-
The solution is then poured into ice water to decompose the excess phosphorus oxychloride.
-
The aqueous solution is separated, washed with ether, and then basified with a 20% sodium hydroxide solution.
-
The liberated base is extracted with ether, and the ethereal solution is dried over anhydrous potassium sulfate.
-
Evaporation of the ether leaves the crude isoquinoline derivative, which can be purified by chromatography.
Quantitative Data
A summary of the physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [7] |
| Molecular Weight | 143.19 g/mol | [7] |
| Melting Point | 62-65 °C | |
| Boiling Point | 251 °C | |
| ¹H NMR | See PubChem for spectral data | [7] |
| ¹³C NMR | See PubChem for spectral data | [7] |
| Mass Spectrum | See PubChem for spectral data | [7] |
| IR Spectrum | See PubChem for spectral data | [7] |
Biological Relevance and Drug Development
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This has led to the development of numerous isoquinoline-based drugs with a wide range of therapeutic applications.
Antimicrobial and Anticancer Activity
Isoquinoline alkaloids have long been recognized for their antimicrobial and anticancer properties.[8][9] These biological activities are often attributed to their ability to interact with nucleic acids and proteins, inhibit crucial enzymes, and modulate cellular signaling pathways.[8][9] The general mechanisms of anticancer activity for many isoquinoline alkaloids involve the induction of:
-
Apoptosis (Programmed Cell Death): The activation of caspase cascades leading to cell death.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints in the cell cycle.
-
Autophagy: A cellular process of self-degradation that can be modulated to either promote or inhibit cancer cell survival.
Inhibition of Protein Kinase A (PKA)
A notable example of a this compound derivative with a specific biological target is 4-cyano-3-methylisoquinoline . This compound has been identified as a potent and specific inhibitor of Protein Kinase A (PKA). PKA is a key enzyme in many cellular signaling pathways, and its dysregulation is implicated in various diseases, including cancer. The inhibition of PKA by this this compound derivative highlights the potential of this scaffold in the development of targeted therapies.
Visualizing a Historical Synthesis Workflow
The following diagram illustrates the general workflow of the Bruckner method for the synthesis of this compound derivatives as described by Govindachari and Pai.
Caption: Workflow of the Bruckner method for this compound synthesis.
Signaling Pathways in Isoquinoline Alkaloid Anticancer Activity
The anticancer effects of many isoquinoline alkaloids are mediated through their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of some of these pathways.
Caption: Key signaling pathways modulated by isoquinoline alkaloids in cancer.
Conclusion
The history of this compound is intrinsically linked to the development of fundamental synthetic methodologies for the isoquinoline core. From the pioneering work of Bischler, Napieralski, Pomeranz, and Fritsch to the detailed procedural studies by researchers like Clemo, Turnbull, Govindachari, and Pai, the path to accessing this specific isomer has been well-trodden and documented. The enduring interest in this compound and its derivatives is a testament to the remarkable biological activities exhibited by the isoquinoline scaffold. As our understanding of cellular signaling pathways deepens, the potential for designing novel and highly specific therapeutic agents based on the this compound core continues to expand, making it a molecule of persistent importance in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. 145. The synthesis of 3-methylisoquinolines. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis of 3-methylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of the isoquinoline core, with a focus on its anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key signaling pathways.
Anticancer Activity
Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1]
Mechanisms of Action
The anticancer effects of isoquinoline-based compounds are often attributed to their ability to interfere with critical cellular processes, including:
-
Targeting Signaling Pathways: Many isoquinoline derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] By inhibiting components of this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis.
-
Induction of Apoptosis: Isoquinoline scaffolds are often key components of molecules that can trigger programmed cell death in cancer cells.
-
Inhibition of Microtubule Polymerization: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and cell death.
-
Topoisomerase Inhibition: Certain isoquinoline compounds can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing the proliferation of cancer cells.[2]
Quantitative Data: Anticancer Activity of Isoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected isoquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Lamellarin D | Prostate (DU-145) | 0.038 - 0.110 | [2] |
| Lamellarin K | Prostate (LNCaP) | 0.038 - 0.110 | [2] |
| Lamellarin M | Leukemia (K562) | 0.038 - 0.110 | [2] |
| Naphthalenyl sulfonyl isoquinoline | Breast (MCF-7) | 16.1 | [3] |
| Thiophenyl sulfonyl isoquinoline | Breast (MCF-7) | 19.8 | [3] |
| Sanguinarine | Various | 0.11 - 0.54 (µg/mL) | |
| Chelerythrine | Various | 0.14 - 0.46 (µg/mL) | |
| Scoulerine | Leukemic cells | 2.7 - 6.5 | |
| Berbamine | Caco-2, Hep-G2 | Significant cytotoxicity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.
Antimicrobial Activity
The isoquinoline scaffold is present in numerous compounds exhibiting potent activity against a wide range of microbial pathogens, including drug-resistant strains.
Mechanisms of Action
The antimicrobial effects of isoquinoline derivatives are varied and can include:
-
Disruption of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of the bacterial cell wall, a critical structure for bacterial survival.
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives can inhibit the enzymes involved in DNA and RNA synthesis, thereby preventing microbial replication.
-
Perturbation of Cell Membrane Integrity: Some isoquinolines can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Quantitative Data: Antimicrobial Activity of Isoquinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [4] |
| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [4] |
| Compound 25 | Staphylococcus aureus | 0.5 | |
| Compound 27 | Staphylococcus aureus | 0.5 | |
| Spathullin A | Staphylococcus aureus | 4 | [5] |
| Spathullin B | Staphylococcus aureus | 1 | [5] |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [6] |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [6] |
| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [6] |
| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [6] |
| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Isoquinoline derivative (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the isoquinoline derivative in the broth directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Anti-inflammatory Activity
Isoquinoline derivatives have been recognized for their anti-inflammatory properties, which are often evaluated through in vitro assays that measure the inhibition of protein denaturation and membrane stabilization.
Mechanism of Action
Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation. The ability of isoquinoline derivatives to prevent protein denaturation is a key indicator of their anti-inflammatory potential.
Quantitative Data: Anti-inflammatory Activity of Isoquinoline Derivatives
The following table summarizes the in vitro anti-inflammatory activity of a Fumaria officinalis extract rich in isoquinoline alkaloids.
| Compound/Extract | Assay | Concentration | % Inhibition/Protection | Reference |
| Fumaria officinalis alkaloid extract | BSA Denaturation | 500 µg/mL | 76.16% | [7] |
| Fumaria officinalis alkaloid extract | Carrageenan-induced paw edema (in vivo) | 200 mg/kg | 77% | [7] |
Experimental Protocol: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Isoquinoline derivative (test sample)
-
Reference standard (e.g., Diclofenac sodium)
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 4.5 mL of PBS. Add varying concentrations of the isoquinoline derivative to the test samples. A control group without the test sample and a reference standard group are also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures in a water bath at 57°C for 20 minutes to induce protein denaturation.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Antiviral Activity
Several isoquinoline alkaloids have demonstrated promising antiviral activity, particularly against coronaviruses.
Mechanism of Action
The antiviral mechanisms of isoquinoline derivatives can involve interference with various stages of the viral life cycle, including viral entry, replication, and egress. For example, some compounds have been shown to interact with the spike protein of coronaviruses, preventing their attachment and entry into host cells.
Quantitative Data: Antiviral Activity of Isoquinoline Derivatives
The following table highlights the antiviral activity of selected isoquinoline derivatives against different viruses.
| Compound/Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference |
| Aromoline | HCoV-229E | Protective activity | 4.1 - 8.1 | [8][9] | |
| Aromoline | SARS-CoV-2 (D614G) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |
| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |
| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus neutralization | 0.47 - 0.66 | [8][9] | |
| Other bis-benzylisoquinoline analogues | SARS-CoV-2 variants | Pseudovirus neutralization | 1.24 - 2.86 | [8][9] | |
| Isoquinolone Compound 1 | Influenza A and B | Antiviral assay | 0.2 - 0.6 | [10] | |
| Isoquinolone Compound 21 | Influenza A and B | Antiviral assay | 9.9 - 18.5 | [10][11] | |
| Berberine | Chikungunya virus (CHIKV) | Antiviral assay | 1.8 | [12] |
Experimental Protocol: Pseudovirus-Based Neutralization Assay
This assay is a safe and effective method to evaluate the ability of compounds to neutralize viral entry, using non-replicating pseudoviruses that express the surface proteins of the target virus.
Materials:
-
Pseudoviruses expressing the viral protein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).
-
Host cells expressing the corresponding viral receptor (e.g., HEK293T-ACE2 cells).
-
Cell culture medium.
-
Isoquinoline derivative.
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate to allow for adherence.
-
Compound Dilution and Virus Incubation: Prepare serial dilutions of the isoquinoline derivative. Mix the diluted compound with a fixed amount of pseudovirus and incubate for a specific period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.
-
Infection: Add the virus-compound mixture to the cells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates neutralization activity. Calculate the EC50 or IC50 value from the dose-response curve.
Neuroprotective Effects
Isoquinoline alkaloids have shown considerable promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases.
Mechanisms of Action
The neuroprotective effects of isoquinoline derivatives are multifaceted and include:
-
Antioxidant and Anti-inflammatory Effects: Many isoquinoline compounds can scavenge free radicals and reduce inflammation in the central nervous system, both of which are key contributors to neuronal damage.
-
Regulation of Calcium Signaling: They can modulate intracellular calcium levels, preventing the excitotoxicity that leads to neuronal cell death.
-
Modulation of Neurotransmitter Systems: Some derivatives can interact with and modulate the activity of key neurotransmitter systems, such as the dopaminergic and cholinergic systems.
Quantitative Data: Neuroprotective Activity of Isoquinoline Derivatives
While extensive quantitative data for the neuroprotective effects of a wide range of isoquinoline derivatives is still emerging, studies have demonstrated their potential in various in vitro models of neuronal damage. Further research is needed to establish specific EC50 and IC50 values for neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced neuronal cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium
-
Isoquinoline derivative
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for inducing oxidative stress)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture and, if necessary, differentiate the neuronal cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent at a concentration known to induce significant cell death.
-
Co-incubation: Co-incubate the cells with the neurotoxin and the isoquinoline derivative for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
Data Analysis: Compare the viability of cells treated with the isoquinoline derivative and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.
Experimental Workflow: Neuroprotection Assay
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Methylisoquinoline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methylisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally derived compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic methodologies and biological assays are provided to facilitate further research and development in this promising area of drug discovery. Quantitative biological data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized to provide a deeper understanding of the therapeutic potential of this class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through various established and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Reaction followed by Dehydrogenation
A classic and versatile method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines, is the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.
Palladium-Catalyzed Annulation Reactions
Modern synthetic approaches, such as palladium-catalyzed annulation reactions, offer efficient and modular routes to highly substituted isoquinolines.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Fictional Data |
| A549 (Lung) | 8.1 | Fictional Data | |
| HCT116 (Colon) | 6.5 | Fictional Data | |
| Compound B | MCF-7 (Breast) | 2.8 | Fictional Data |
| A549 (Lung) | 4.3 | Fictional Data | |
| HCT116 (Colon) | 3.9 | Fictional Data | |
| Compound C | MCF-7 (Breast) | 10.5 | Fictional Data |
| A549 (Lung) | 15.2 | Fictional Data | |
| HCT116 (Colon) | 12.8 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. This compound derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound X | Staphylococcus aureus | 16 | [1] |
| Escherichia coli | 64 | [1] | |
| Compound Y | Staphylococcus aureus | 8 | Fictional Data |
| Escherichia coli | 32 | Fictional Data | |
| Compound Z | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | >128 | [1] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.
Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several isoquinoline (B145761) derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many chemotherapeutic agents, including this compound derivatives, exert their anticancer effects by inducing apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.
Experimental Protocols
General Procedure for the Synthesis of 1,3-Dimethyl-Substituted Isoquinolines
This protocol describes a general method for the synthesis of 1,3-dimethyl-substituted isoquinolines adapted from the literature.
Step 1: Preparation of the N-acetylamino alcohol A solution of the corresponding β-nitropropanol acetate (B1210297) in a mixture of alcohol, glacial acetic acid, and concentrated hydrochloric acid is subjected to electrolytic reduction at a mercury cathode. The temperature is maintained below 60°C. Following reduction, the solution is neutralized and evaporated. The residue is dissolved in water and saturated with sodium bicarbonate to precipitate the acetylamino compound.
Step 2: Cyclization to the Isoquinoline The N-acetylamino alcohol is treated with phosphorus oxychloride and heated. After cooling, the reaction mixture is poured onto ice and basified with a strong base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., ether), and the solvent is removed under reduced pressure to yield the crude isoquinoline derivative, which can be further purified by distillation or chromatography.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.
Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives as therapeutic agents follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of this compound derivatives.
Conclusion
This compound derivatives and their analogues represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important scaffold in the pursuit of new and effective therapies. Further investigation into the structure-activity relationships and the elucidation of additional molecular targets will undoubtedly pave the way for the clinical translation of these promising compounds.
References
3-Methylisoquinoline as a Bacterial Xenobiotic Metabolite: A Technical Guide to its Hypothesized Role in Host-Microbe Interactions
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the emerging role of 3-methylisoquinoline as a bacterial xenobiotic metabolite. It outlines its potential bacterial origins and proposes a hypothesized mechanism of action involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide is intended to serve as a foundational resource for researchers seeking to investigate the biological activity of this microbial metabolite, offering detailed experimental protocols to test the proposed hypotheses.
Introduction: The Expanding Landscape of Microbial Xenobiotic Metabolism
The human gut microbiome is a complex ecosystem that plays a pivotal role in host physiology, including the metabolism of xenobiotics. Bacterial enzymes can transform a wide array of dietary compounds, drugs, and environmental chemicals into metabolites with altered biological activity. This compound is an isoquinoline (B145761) derivative that has been identified as a bacterial xenobiotic metabolite[1]. This guide explores its potential bacterial origins and proposes a plausible, yet currently unproven, mechanism by which it may influence host cellular signaling.
Bacterial Production of this compound
While the full scope of bacterial sources for this compound is not yet elucidated, there is evidence pointing to its production by specific bacterial genera.
2.1 The Role of Rhodococcus sp.
A key study has demonstrated that a strain of Rhodococcus sp. is capable of metabolizing indene (B144670), a polycyclic aromatic hydrocarbon, into isoquinoline. Significantly, the same study showed that this bacterial strain could convert 2-methylindene into a compound tentatively identified as this compound[2]. This suggests a metabolic pathway in Rhodococcus that facilitates the incorporation of a nitrogen atom into the indene ring structure, followed by aromatization to form the isoquinoline scaffold. The metabolic versatility of Rhodococcus species in degrading aromatic compounds is well-documented, making them prime candidates for the production of such metabolites in environments where indene derivatives are present[3][4][5].
dot
Caption: Bacterial production of this compound.
Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
Based on the structural similarity of this compound to known ligands of the Aryl Hydrocarbon Receptor (AhR), it is hypothesized that this compound may act as an agonist for this receptor. The AhR is a ligand-activated transcription factor that plays a crucial role in sensing xenobiotics and modulating immune responses[6].
3.1 The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. A primary target gene of the AhR pathway is CYP1A1, which encodes a cytochrome P450 enzyme involved in xenobiotic metabolism[7][8].
dot
Caption: Hypothesized AhR signaling by this compound.
3.2 Crosstalk with NF-κB Signaling and Cytokine Production
The AhR pathway is known to engage in significant crosstalk with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation[9][10]. Depending on the ligand and cellular context, AhR activation can either enhance or suppress NF-κB activity. This modulation can, in turn, affect the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β)[11][12]. Therefore, if this compound activates AhR, it could potentially modulate inflammatory responses through this crosstalk mechanism.
Quantitative Data on the Biological Activity of this compound
A thorough review of the current scientific literature reveals a lack of quantitative data on the biological effects of this compound. The following tables are provided as templates for the types of data that need to be generated experimentally to validate the hypothesized mechanism of action.
Table 1: Aryl Hydrocarbon Receptor Binding and Activation
| Parameter | Species | Value | Assay Type |
| Binding Affinity (Ki) | Human | Data not available | Radioligand Binding Assay |
| EC50 for AhR Activation | Human | Data not available | Luciferase Reporter Assay |
| Binding Affinity (Ki) | Murine | Data not available | Radioligand Binding Assay |
| EC50 for AhR Activation | Murine | Data not available | Luciferase Reporter Assay |
Table 2: Induction of AhR Target Gene Expression in Human Hepatoma Cells (e.g., HepG2)
| Gene | Fold Induction (at specified concentration) | Time Point | Method |
| CYP1A1 | To be determined experimentally | 24 hours | qRT-PCR |
| CYP1B1 | To be determined experimentally | 24 hours | qRT-PCR |
| AHRR | To be determined experimentally | 24 hours | qRT-PCR |
Table 3: Effects of this compound on Cytokine Production in Immune Cells (e.g., PBMCs or Macrophages)
| Cytokine | Cell Type | Effect (at specified concentration) | Method |
| IL-6 | Human PBMCs | To be determined experimentally | ELISA |
| TNF-α | Human PBMCs | To be determined experimentally | ELISA |
| IL-1β | Human PBMCs | To be determined experimentally | ELISA |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the biological activity of this compound.
5.1 Protocol 1: AhR Ligand Binding Assay
This competitive binding assay determines the affinity of this compound for the AhR.
-
Materials:
-
[³H]-TCDD (radioligand)
-
This compound (test compound)
-
Unlabeled TCDD (for non-specific binding)
-
Human or murine liver cytosol (as a source of AhR)
-
Charcoal-dextran solution
-
Scintillation fluid
-
-
Procedure:
-
Incubate liver cytosol with a fixed concentration of [³H]-TCDD and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, incubate a parallel set of samples with a large excess of unlabeled TCDD.
-
Incubate at 4°C for 18 hours to reach equilibrium.
-
Add charcoal-dextran suspension to adsorb unbound ligand.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which contains the ligand bound to AhR, using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation.
-
5.2 Protocol 2: AhR Activation Luciferase Reporter Assay
This cell-based assay quantifies the ability of this compound to activate AhR-mediated gene transcription.
-
Materials:
-
A suitable cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).
-
Cell culture medium and supplements.
-
This compound.
-
A known AhR agonist (e.g., TCDD) as a positive control.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a vehicle control (e.g., DMSO), and the positive control.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.
-
dot
Caption: Workflow for AhR luciferase reporter assay.
5.3 Protocol 3: Quantification of Cytokine Production by ELISA
This protocol measures the concentration of specific cytokines in cell culture supernatants following treatment with this compound.
-
Materials:
-
Human or murine immune cells (e.g., PBMCs, macrophages).
-
Cell culture medium and supplements.
-
This compound.
-
A stimulant (e.g., LPS) to induce a baseline inflammatory response.
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β), including capture antibody, detection antibody, standard, and substrate.
-
-
Procedure:
-
Plate the immune cells and allow them to acclimate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS), including an unstimulated control.
-
Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding the standards and cell culture supernatants.
-
Adding the biotinylated detection antibody.
-
Adding a streptavidin-enzyme conjugate.
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
This compound is a recognized bacterial xenobiotic metabolite with a plausible, yet unproven, role as a modulator of host signaling through the aryl hydrocarbon receptor. The lack of direct evidence and quantitative data highlights a significant gap in our understanding of the biological activities of this microbial product. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the precise molecular mechanisms of this compound and its potential impact on host-microbe interactions, particularly in the context of inflammation and immunity. Future research should focus on confirming its bacterial sources, definitively establishing its interaction with the AhR, and quantifying its downstream effects on gene expression and cytokine production. Such studies will be crucial in determining the physiological and pathological relevance of this intriguing bacterial metabolite.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Indene bioconversion by a toluene inducible dioxygenase of Rhodococcus sp. I24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abeomics.com [abeomics.com]
- 9. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NFκB Pathway Enhances AhR Expression in Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
3-Methylisoquinoline: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methylisoquinoline, a heterocyclic aromatic compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural framework, featuring a fused benzene (B151609) and pyridine (B92270) ring with a reactive methyl group at the C-3 position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, functionalization, and application of this compound, offering a comprehensive resource for professionals in research, and drug development.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several established synthetic routes, most notably the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
A cornerstone in isoquinoline (B145761) synthesis, the Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[1][2][3][4][5] The reaction typically proceeds in two stages: formation of a 3,4-dihydroisoquinoline (B110456) intermediate, followed by dehydrogenation to the aromatic isoquinoline.
Experimental Protocol: Synthesis of 3,4-Dihydro-3-methylisoquinoline
A detailed experimental protocol for a Bischler-Napieralski-type synthesis is as follows:
-
Amide Formation: An appropriately substituted β-phenylethylamine is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl-β-phenylethylamine.
-
Cyclization: The amide is dissolved in an inert solvent (e.g., anhydrous toluene (B28343) or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is added portion-wise at 0 °C.[1][3][5]
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-110 °C) for several hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of 9-10.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the 3,4-dihydro-3-methylisoquinoline.
Dehydrogenation to this compound:
The resulting 3,4-dihydro-3-methylisoquinoline can be aromatized to this compound using a variety of oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures, or with other reagents like manganese dioxide (MnO₂) or sulfur.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides an alternative route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.[6][7][8][9]
Experimental Protocol: Synthesis of this compound via Pomeranz-Fritsch Reaction
A general procedure is as follows:
-
Schiff Base Formation: Benzaldehyde is condensed with 2,2-diethoxyethylamine (B48651) in an appropriate solvent (e.g., ethanol) to form the corresponding benzalaminoacetal (a Schiff base).
-
Cyclization: The crude Schiff base is treated with a strong acid, typically concentrated sulfuric acid, at elevated temperatures.[6][8]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and carefully neutralized with a base. The product is then extracted with an organic solvent and purified by distillation or chromatography to yield this compound.
A modification of this reaction, the Schlittler-Müller modification, utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to achieve the same transformation.[10]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N | |
| Molecular Weight | 143.19 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 10-12 °C | [11] |
| Boiling Point | 126-128 °C at 16 mmHg | [11] |
| Density | 1.078 g/mL | [11] |
| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water. |
Functionalization of this compound
The this compound scaffold offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives. Key reactions include transformations of the methyl group, and reactions on the heterocyclic and carbocyclic rings.
Reactions of the Methyl Group
The methyl group at the C-3 position is particularly amenable to functionalization.
-
Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using oxidizing agents like selenium dioxide (SeO₂).[12] Treatment of this compound with selenium dioxide at 180°C can yield a mixture of isoquinoline-3-carbaldehyde (B112757) and isoquinoline-3-carboxylic acid.[12]
-
Halogenation: Radical bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide (DBPO) to yield 3-(bromomethyl)isoquinoline.[12] This versatile intermediate can undergo further nucleophilic substitution reactions.
Reactions on the Isoquinoline Ring
-
N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to the corresponding N-oxide using reagents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
-
Cross-Coupling Reactions: Halogenated 3-methylisoquinolines are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. For instance, 3-bromo or 3-chloro-isoquinoline derivatives can be coupled with boronic acids or terminal alkynes.[11]
Applications of this compound in Synthesis
The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of a range of functional molecules.
Pharmaceuticals
The isoquinoline core is a prominent feature in many biologically active compounds and approved drugs.[13][14] A notable example of a pharmaceutical derived from the broader pyrazinoisoquinoline class is Praziquantel , an anthelmintic drug used to treat schistosomiasis.[1][15][16][17][18] While the most common industrial syntheses of Praziquantel do not directly start from this compound, the synthesis of its pyrazino[2,1-a]isoquinoline core highlights the importance of the isoquinoline framework in medicinal chemistry. The synthesis of Praziquantel typically involves the acylation of a 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one intermediate.[15][18]
Agrochemicals
Isoquinoline derivatives have found applications in the agrochemical industry, particularly as insecticides and fungicides.[10][13][14] The ability to introduce various functional groups onto the isoquinoline scaffold allows for the fine-tuning of their biological activity against specific pests and pathogens. For example, certain isoquinoline isoxazolines have been designed and synthesized as potent insecticides for crop protection.[19]
Materials Science
The unique photophysical and electronic properties of the isoquinoline ring system have led to its use in materials science.[14][20]
-
Dyes and Pigments: Isoquinoline derivatives are utilized in the manufacturing of dyes and pigments due to their extended conjugated systems which can absorb and emit light in the visible region.[10][21][22]
-
Corrosion Inhibitors: The nitrogen atom and the π-electron system of the isoquinoline ring enable these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[10][20][23][24][25] They are particularly effective for protecting mild steel in acidic environments.[20][23] The general workflow for evaluating a new isoquinoline-based corrosion inhibitor involves electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to determine its inhibition efficiency.
This compound is a valuable and versatile building block in organic synthesis. Its accessibility through established synthetic routes and the numerous possibilities for its functionalization provide chemists with a powerful tool for the construction of complex and functionally diverse molecules. The applications of its derivatives in pharmaceuticals, agrochemicals, and materials science underscore its significance and promise for future innovations in these fields. This guide provides a foundational understanding for researchers and professionals to explore and exploit the full potential of this remarkable scaffold.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. jptcp.com [jptcp.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 22. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The 3-Methylisoquinoline Core: A Scaffolding for Potent Bioactivity in Natural Products
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methylisoquinoline core is a key structural motif found in a diverse array of natural products, particularly in the complex family of naphthylisoquinoline alkaloids. These compounds, isolated from various plant species, exhibit a remarkable range of biological activities, including potent antiprotozoal, antimalarial, and anticancer properties. This technical guide provides a comprehensive overview of natural products containing the this compound core, detailing their biological activities with quantitative data, outlining experimental protocols for their evaluation, and exploring their biosynthesis and total synthesis.
Prominent Natural Products and Their Biological Activities
Several noteworthy natural products feature the this compound scaffold, often as part of a larger, intricate molecular architecture. The majority of well-characterized examples belong to the naphthylisoquinoline alkaloids, which are biaryl compounds formed by the coupling of a naphthalene (B1677914) and an isoquinoline (B145761) moiety.
Ancistrocladinium A and B
Ancistrocladinium A and B are novel N,C-coupled naphthyldihydroisoquinoline alkaloids isolated from a Congolese Ancistrocladus species.[1] These compounds are unique due to their iminium-aryl axis. They have demonstrated significant antileishmanial activity.[1][2] Furthermore, Ancistrocladinium A has been shown to induce apoptosis in multiple myeloma (MM) cells, including those resistant to proteasome inhibitors, highlighting its potential as a therapeutic agent for this cancer.[3]
Dioncopeltine A
Dioncopeltine A is a naphthylisoquinoline alkaloid found in Triphyophyllum peltatum.[4] It is known for its potent antimalarial properties, exhibiting high activity against Plasmodium berghei in murine models.[5][6][7] Its efficacy extends to chloroquine-resistant strains of the parasite, making it a valuable lead compound in the search for new antimalarial drugs.[5][6][7]
Ancistrocyclinones A and B
Discovered in the Chinese liana Ancistrocladus tectorius, ancistrocyclinones A and B are unique pentacyclic N,C-coupled naphthylisoquinolines.[8] Ancistrocyclinone A has been found to significantly inhibit the viability of both drug-sensitive and multidrug-resistant human leukemia (CCRF-CEM) cells.[8]
Other Related Naphthylisoquinoline Alkaloids
A variety of other naphthylisoquinoline alkaloids, many of which are structurally related to the compounds above, have been isolated and shown to possess a range of biological activities, including cytotoxicity against various cancer cell lines and antiplasmodial effects.[9]
Quantitative Biological Activity Data
The biological activities of these compounds have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: Antiprotozoal and Cytotoxic Activity of Ancistrocladinium A and Related Compounds
| Compound | Target Organism/Cell Line | Assay Type | Activity Metric | Value | Reference(s) |
| Ancistrocladinium A | Leishmania donovani | In vitro | IC50 | 0.081 µM | [10] |
| J774.1 (Macrophage) | In vitro | IC50 | 36.4 µM | [10] | |
| INA-6 (MM cell line) | Viability assay | EC50 | 0.14 µM | [3] | |
| MM1.S (MM cell line) | Viability assay | EC50 | 0.28 µM | [3] | |
| AMO-1 (PI-resistant MM) | Viability assay | EC50 | 0.45 µM | [3] | |
| Ancistrocladinium B | Leishmania donovani | In vitro | IC50 | 0.401 µM | [10] |
| 4'-O-Demethylancistrocladinium A | Trypanosoma cruzi | In vitro | - | Excellent activity | [11] |
| Ancistrocyclinone A | CCRF-CEM (Leukemia) | Viability assay | - | Significant inhibition | [8] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | Viability assay | - | Significant inhibition | [8] |
Table 2: Antimalarial Activity of Dioncopeltine A and Related Compounds
| Compound | Target Organism/Model | Assay Type | Activity Metric | Value/Observation | Reference(s) |
| Dioncopeltine A | Plasmodium berghei (in vivo, mice) | 4-day suppressive test | - | Almost total suppression of parasitemia at 50 mg/kg/day (oral) | [5][6][7] |
| Dioncopeltine A | Chloroquine-resistant P. berghei | In vivo | - | Active | [5][6][7] |
| Dioncophylline C | Plasmodium berghei (in vivo, mice) | 4-day suppressive test | ED50 | 10.71 mg/kg/day (oral) | [6] |
| Dioncophylline C | Plasmodium berghei (in vivo, mice) | Intravenous | ED50 | 1.90 mg/kg/day | [6][7] |
Signaling Pathways and Mechanisms of Action
Ancistrocladinium A-Induced Apoptosis in Multiple Myeloma
Ancistrocladinium A induces apoptosis in multiple myeloma cells through a mechanism that involves targeting the RNA splicing machinery and inducing cellular stress responses. This leads to the activation of the ATF4 and ATM/H2AX pathways, which are critical in the cellular response to proteotoxic and oxidative stress.[3]
References
- 1. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. egpat.com [egpat.com]
- 8. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mmv.org [mmv.org]
3-Methylisoquinoline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 3-Methylisoquinoline (CAS No. 1125-80-0). The following sections detail the hazardous properties of this compound, recommended handling procedures, and the experimental methodologies used to determine its hazard profile. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound safely in a laboratory setting.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] The GHS classification is summarized in the table below.
| GHS Classification | Hazard Class and Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2[2] |
| Warning[1][3][4] | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2[2] / 2A[5] |
| Warning[1][3][4] | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3[2][3] |
| Warning[1][3][4] | H335: May cause respiratory irritation[1][2][3] |
Precautionary Statements and First Aid Measures
Adherence to the following precautionary statements is crucial when handling this compound.[1][2][3][4] In the event of exposure, the first aid measures outlined below should be implemented immediately.
| Category | Precautionary Statements | First Aid Measures |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P264: Wash skin thoroughly after handling.[5] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P312: Call a POISON CENTER/doctor if you feel unwell.[7] P321: Specific treatment (see supplemental first aid instruction on this label).[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[5] P337 + P313: If eye irritation persists: Get medical advice/attention.[5] P362 + P364: Take off contaminated clothing and wash it before reuse.[2] | General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1] If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] In case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1] In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2][5] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2][5] | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Engineering Controls:
-
Work under a fume hood.[6]
-
Ensure adequate ventilation, especially in confined areas.[8]
-
Eyewash stations and safety showers must be close to the workstation location.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield (8-inch minimum). Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[9]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Wash hands before breaks and at the end of the workday.[1]
Storage Conditions:
Experimental Protocols for Hazard Determination
The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the methodologies likely followed the OECD guidelines for acute toxicity testing.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test provides information on the health hazards likely to arise from dermal exposure to a substance.[2]
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit.[10] Untreated skin areas serve as a control. The degree of irritation is evaluated by scoring erythema and edema at specific intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Substance Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure Period: The exposure period is typically 4 hours.[11]
-
Observation: After the exposure period, the residual test substance is removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application.[10]
-
Scoring: Skin reactions are graded according to a standardized scoring system.
-
Evaluation: The reversibility of the observed effects is also assessed. If the response persists to the end of the 14-day observation period, the substance is considered an irritant.[10]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This method is used to assess the potential of a substance to cause eye irritation or corrosion.[1][5]
Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control.[6] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specified intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye irritation or defects are used.[12]
-
Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6]
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) are scored using a standardized system.
-
Evaluation: The ocular irritation scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions.[6] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[6]
Acute Inhalation Toxicity (OECD Guideline 436 - Acute Toxic Class Method)
This guideline provides a method for assessing the health hazards of short-term exposure to a substance by inhalation and allows for its classification according to the GHS.[13][14] This method can be used to infer respiratory irritation potential.
Principle: This method uses a stepwise procedure with a small number of animals (typically rats) per step.[13] Animals are exposed to one of four fixed concentration levels for a set duration. The presence or absence of mortality or morbidity determines the next step in the procedure.
Methodology:
-
Animal Selection: Healthy, young adult rats are the preferred species.
-
Exposure: Animals are exposed to a pre-defined concentration of the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for 4 hours.[13]
-
Stepwise Procedure: The test starts with a concentration from one of four fixed levels. The outcome of this step (mortality or survival) determines the next concentration to be tested.
-
Observation: Animals are observed for clinical signs of toxicity for at least 14 days.[13] Body weight is measured at least weekly.
-
Endpoint: The primary endpoint is mortality, which allows for the classification of the substance into a GHS category for acute inhalation toxicity. Observations of clinical signs such as labored breathing can indicate respiratory irritation.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[13]
Visualizations
The following diagrams illustrate key safety concepts relevant to handling this compound.
Caption: GHS Hazard Classification for this compound.
Caption: General Laboratory Safety Workflow for Handling Hazardous Chemicals.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. ecetoc.org [ecetoc.org]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 3-Methylisoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility characteristics, a known aqueous solubility value, and detailed experimental protocols for determining its solubility in various organic solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application in various chemical processes. It is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, with its isoquinoline (B145761) core, possesses a degree of polarity due to the nitrogen atom, but the bicyclic aromatic structure imparts significant nonpolar character.
Quantitative and Qualitative Solubility Data
Table 1: Solubility Profile of this compound
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Water | H₂O | Sparingly Soluble | 0.0919 (at 25 °C)[1] |
| Ethanol | C₂H₅OH | Soluble[2][3] | Data not available |
| Acetone | C₃H₆O | Soluble[2] | Data not available |
| Chloroform | CHCl₃ | Soluble[2] | Data not available |
| Ether | (C₂H₅)₂O | Soluble[3] | Data not available |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific organic solvents, standardized experimental protocols are necessary. The following are detailed methodologies based on established techniques for solubility measurement of organic compounds.
Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the filtered saturated solution can be determined using one of the analytical techniques described below (Gravimetric, UV-Vis Spectroscopy, or HPLC).
-
Analytical Techniques for Quantification
a) Gravimetric Analysis
This method is straightforward but requires careful execution to ensure accuracy.
Methodology:
-
Sample Preparation:
-
Pre-weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it to determine the mass of the solution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. Avoid excessive heat that could cause degradation of the solute.
-
-
Final Weighing:
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again.
-
The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.
-
-
Calculation:
-
The solubility can then be calculated and expressed in units such as g/L or mg/mL.
-
b) UV-Vis Spectroscopy
This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum.
Methodology:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Take the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
c) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
Methodology:
-
Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis of Saturated Solution:
-
Take the filtered saturated solution and dilute it with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Caption: General workflow for the experimental determination of this compound solubility.
Conclusion
Understanding the solubility of this compound is fundamental for its application in research and development. While specific quantitative data in organic solvents are sparse, this guide provides the qualitative context and, more importantly, the detailed experimental framework necessary for researchers to determine these values in their laboratories. The choice of analytical method for quantification will depend on the available instrumentation and the required level of accuracy and precision. By following these standardized protocols, reliable and reproducible solubility data can be generated to support further studies and applications of this versatile compound.
References
Basic characterization of 3-Methylisoquinoline
An In-depth Technical Guide on the Core Characterization of 3-Methylisoquinoline
Introduction
This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉N.[1][2] It belongs to the isoquinoline (B145761) family, which is characterized by a fused benzene (B151609) and pyridine (B92270) ring system.[3] Specifically, this compound features a methyl group substituted at the third carbon position of the isoquinoline ring.[3][4] This compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature, and possesses a characteristic aromatic odor.[3][4]
The isoquinoline nucleus is a significant scaffold in medicinal chemistry and is found in numerous natural products, including a large number of alkaloids derived from the amino acid tyrosine.[5][6] Due to their potential biological activities, this compound and its derivatives are of considerable interest in the pharmaceutical and agrochemical industries, often serving as key building blocks in the synthesis of more complex bioactive molecules.[1][3] This guide provides a comprehensive overview of the fundamental chemical and physical properties, spectroscopic characterization, synthesis, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and purification. The compound is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform.[1][3][4] Like its parent compound isoquinoline, it is a weak base.[7]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 1125-80-0 | [2][8] |
| Molecular Formula | C₁₀H₉N | [2][8] |
| Molecular Weight | 143.19 g/mol | [2][9] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Melting Point | 63-65 °C | [2][9] |
| Boiling Point | 251 °C | [2][9] |
| Density | 1.0584 g/cm³ (estimate) | [2] |
| pKa | 5.66 ± 0.30 (Predicted) | [1][2] |
| Water Solubility | 919 mg/L (at 20 °C) | [1][2] |
| InChI Key | FVVXWRGARUACNW-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=N1 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectroscopic data and general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz) Note: Chemical shifts (δ) are predicted based on the analysis of the isoquinoline scaffold and typical methyl group resonances. Actual values may vary.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.9 - 9.2 | s | 1H | H-1 | The proton at C1 is highly deshielded due to the adjacent nitrogen atom. |
| ~7.4 - 7.9 | m | 4H | H-5, H-6, H-7, H-8 | Aromatic protons on the benzene ring, appearing as a complex multiplet. |
| ~7.3 - 7.5 | s | 1H | H-4 | Aromatic proton on the pyridine ring. |
| ~2.6 | s | 3H | -CH₃ | Singlet for the methyl group protons at the C3 position. |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~152 | C-1 | Deshielded due to proximity to nitrogen. |
| ~150 | C-3 | Quaternary carbon attached to the methyl group and nitrogen. |
| ~120 - 136 | C-4, C-4a, C-5, C-6, C-7, C-8, C-8a | Aromatic carbons of the fused ring system. |
| ~20 - 25 | -CH₃ | Carbon of the methyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[10]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 2850 - 3000 | C-H stretch (aliphatic -CH₃) | Medium |
| ~1600 | C=C stretch (aromatic) | Medium-Strong |
| ~1500 | C=N stretch (in-ring) | Medium-Strong |
| 1350 - 1450 | C-H bend (aliphatic -CH₃) | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples (if below melting point): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
For liquid samples (if molten): Place a drop of the liquid between two NaCl or KBr plates to form a thin film.
-
-
Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| 143 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₀H₉N. |
| 142 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |
| 115 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ | Loss of hydrogen cyanide (HCN) from the pyridine ring or ethylene (B1197577) from fragmentation. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragment ions. Electrospray Ionization (ESI) is common for LC-MS and typically produces the protonated molecular ion [M+H]⁺ at m/z 144.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and key fragment ions to confirm the structure.
Synthesis and Reactivity
Several methods exist for the synthesis of isoquinoline derivatives.[7] One common approach involves the cyclization of substituted phenylethylamines. A specific preparation method involves the reaction of benzylamine (B48309) with 1,1-dimethoxypropan-2-one followed by reductive amination and subsequent cyclization.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on reductive amination followed by cyclization as described in the literature.[2]
-
Reductive Amination:
-
To a solution of benzylamine (1.0 eq) and 1,1-dimethoxypropan-2-one (1.0 eq) in a suitable solvent like dichloromethane (B109758) at room temperature, add sodium triacetoxyborohydride (B8407120) (1.4 eq) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 30 minutes. Separate the organic layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate amine.
-
-
Cyclization:
-
The crude intermediate from the previous step is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heated.
-
For example, the intermediate can be heated in the presence of phosphorus pentoxide and phosphorus oxychloride.
-
The reaction mixture is then carefully quenched with ice and basified to a high pH (e.g., 14) using concentrated sodium hydroxide.[2]
-
-
Purification:
-
Extract the product from the basified aqueous solution using an organic solvent like dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.[2]
-
Confirm the structure of the final product using the spectroscopic methods described above (NMR, MS).[2]
-
Caption: General workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the electron-donating nature of the methyl group. The C1 position is susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution. The methyl group at C3 is generally less reactive than a methyl group at the C1 position due to electronic effects.[5]
Applications in Drug Development
Isoquinoline and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][3] this compound serves as a versatile building block for the synthesis of more complex, polysubstituted isoquinolines, which are explored as novel therapeutic agents.[1][4] Its structure can be modified at various positions to optimize pharmacological activity, making it a valuable starting material in drug discovery pipelines.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1125-80-0 [m.chemicalbook.com]
- 3. CAS 1125-80-0: this compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-メチルイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Bischler-Napieralski Synthesis of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to a wide array of biologically active isoquinoline (B145761) alkaloids. This document provides detailed application notes and protocols for the synthesis of 3-methylisoquinoline, a key structural motif in various pharmacologically relevant compounds. The synthesis involves a two-step process: the cyclization of N-acetyl-2-phenylethylamine to 1-methyl-3,4-dihydroisoquinoline (B1216472), followed by dehydrogenation to yield the final product. These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant therapeutic properties. Their applications span a wide range of activities, including anesthetic, antihypertensive, and antimicrobial effects. The Bischler-Napieralski reaction, first reported in 1893, remains a widely utilized and efficient method for constructing the isoquinoline core. The reaction proceeds via an intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent. This application note focuses on the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. Some derivatives, such as 4-cyano-3-methylisoquinoline, have been identified as potent and specific inhibitors of protein kinase A (PKA), highlighting the potential of this scaffold in targeting cellular signaling pathways.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound via the Bischler-Napieralski reaction. Please note that yields and reaction conditions can vary based on the specific substrate, scale, and purity of reagents.
| Step | Reactant | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Cyclization | N-acetyl-2-phenylethylamine | Phosphorus oxychloride (POCl₃) | Toluene (B28343) | Reflux | 2-4 hours | 70-85% |
| Dehydrogenation | 1-methyl-3,4-dihydroisoquinoline | 10% Palladium on carbon (Pd/C) | Xylene | Reflux | 8-12 hours | 80-95% |
Experimental Protocols
Step 1: Bischler-Napieralski Cyclization of N-acetyl-2-phenylethylamine to 1-methyl-3,4-dihydroisoquinoline
This protocol describes the intramolecular cyclization of N-acetyl-2-phenylethylamine to form 1-methyl-3,4-dihydroisoquinoline using phosphorus oxychloride as the dehydrating agent.
Materials:
-
N-acetyl-2-phenylethylamine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-acetyl-2-phenylethylamine (1 equivalent) in anhydrous toluene (5-10 mL per gram of amide).
-
Under a nitrogen atmosphere, slowly add freshly distilled phosphorus oxychloride (1.5-2.0 equivalents) to the solution at room temperature with stirring. The addition is exothermic, and the reaction mixture may become warm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-methyl-3,4-dihydroisoquinoline. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Dehydrogenation of 1-methyl-3,4-dihydroisoquinoline to this compound
This protocol outlines the aromatization of the dihydroisoquinoline intermediate to the final this compound product using palladium on carbon as a catalyst.
Materials:
-
1-methyl-3,4-dihydroisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Xylene, anhydrous
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-3,4-dihydroisoquinoline (1 equivalent) in anhydrous xylene (10-15 mL per gram of substrate).
-
Add 10% palladium on carbon (5-10 mol%) to the solution.
-
Heat the mixture to reflux (approximately 140 °C) and maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of xylene.
-
Combine the filtrate and washings and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Bischler-Napieralski synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Inhibition of PKA Signaling Pathway
Caption: Inhibition of the PKA signaling pathway by a this compound derivative.
Application Notes and Protocols for the Synthesis of 3-Methylisoquinoline via the Pomeranz-Fritsch Reaction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines, a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[2] A key advantage of this method is the direct formation of the aromatic isoquinoline (B145761) ring system.[3]
For the synthesis of 3-methylisoquinoline, the Pomeranz-Fritsch reaction is adapted by using an aromatic ketone, specifically acetophenone (B1666503), in place of benzaldehyde.[1] The reaction proceeds via the formation of an imine intermediate from the condensation of acetophenone with an aminoacetaldehyde acetal (B89532), which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the this compound product.
Mechanism: The reaction mechanism involves two main stages:
-
Imine Formation: Acetophenone reacts with aminoacetaldehyde diethyl acetal to form the corresponding imine (a Schiff base).
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, the acetal is hydrolyzed to an aldehyde, which is in equilibrium with its enol form. The subsequent intramolecular cyclization is an electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated aldehyde. This is followed by dehydration and aromatization to furnish the this compound.
Advantages:
-
Provides a direct route to the aromatic isoquinoline core.
-
The use of readily available starting materials like acetophenone makes it a convenient method.
Limitations and Considerations:
-
The reaction often requires harsh conditions, such as the use of strong acids (e.g., concentrated sulfuric acid) and elevated temperatures.[1]
-
Yields can be variable and are often moderate, depending on the specific substrate and reaction conditions.[3]
-
Electron-donating groups on the aromatic ring of the ketone can facilitate the cyclization, while electron-withdrawing groups may hinder it or require more forcing conditions.[1]
-
Side reactions, such as polymerization or the formation of undesired isomers, can occur, complicating the purification of the final product.
Alternative Syntheses: While the Pomeranz-Fritsch reaction is a viable route, other methods for the synthesis of 3-methylisoquinolines exist. These include variations of the Bischler-Napieralski and Pictet-Spengler reactions, as well as more modern approaches involving transition-metal catalysis. The choice of synthetic route will often depend on the desired substitution pattern and the availability of starting materials.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the principles of the Pomeranz-Fritsch reaction using acetophenone.
Step 1: Formation of the Imine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine acetophenone (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) in an inert solvent such as toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC-MS analysis, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude imine intermediate. This intermediate can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Caution: This step involves the use of a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Slowly and carefully add the crude imine intermediate from Step 1 to a stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of this compound via the Pomeranz-Fritsch reaction. Please note that the yields are estimates and can vary significantly based on the specific reaction conditions employed.
| Parameter | Value |
| Starting Materials | |
| Acetophenone | 1.0 eq |
| Aminoacetaldehyde diethyl acetal | 1.0 - 1.2 eq |
| Catalyst (Cyclization) | |
| Concentrated Sulfuric Acid | Excess |
| Polyphosphoric Acid | Excess |
| Reaction Conditions | |
| Temperature (Cyclization) | 80 - 150 °C |
| Reaction Time (Cyclization) | 2 - 24 hours |
| Product | |
| This compound | |
| Estimated Yield | 30 - 60% |
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for the synthesis.
References
The Pictet-Gams Synthesis: A Detailed Guide to Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Gams synthesis is a classical yet relevant method for the preparation of isoquinoline (B145761) derivatives, a structural motif prevalent in a vast array of natural products and pharmacologically active compounds. This intramolecular cyclization of acylated β-hydroxy-β-phenylethylamines or their ether derivatives provides a direct route to the isoquinoline core. However, the reaction is nuanced, with a significant competing pathway leading to the formation of oxazoline (B21484) byproducts. Understanding and controlling these pathways is critical for the successful application of this synthesis in research and drug development.
Application Notes
The Pictet-Gams synthesis offers a powerful tool for the construction of substituted isoquinolines. Its applications are particularly notable in the synthesis of alkaloids and other biologically active molecules. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antimicrobial and anticancer to antiviral and neuroprotective.
A key consideration in employing the Pictet-Gams reaction is the reaction conditions, which critically determine the product outcome. Milder conditions, such as the use of phosphorus pentoxide in refluxing toluene (B28343) or xylene, or polyphosphoric acid at moderate temperatures, tend to favor the formation of Δ²-oxazolines.[1][2][3][4] In contrast, more forcing conditions, such as phosphorus pentoxide in a high-boiling solvent like decalin, are typically required to drive the reaction towards the desired isoquinoline product.[3] In some cases, the intermediate oxazoline can be isolated and subsequently converted to the isoquinoline under these harsher conditions.[4]
The choice of starting material, specifically the stereochemistry of the β-hydroxy-β-phenylethylamine precursor, can also influence the reaction. For instance, the cyclization of erythro-2-benzamido-1-phenylpropan-1-ol has been extensively studied and shown to yield predominantly oxazolines under typical Pictet-Gams conditions.[1][4]
Reaction Mechanism and Logic
The Pictet-Gams synthesis proceeds through a series of intramolecular reactions initiated by a strong dehydrating agent. The reaction can follow two main pathways, leading to either the desired isoquinoline or the oxazoline byproduct. The selection between these pathways is primarily governed by the reaction temperature and the nature of the dehydrating agent.
Caption: Reaction pathways in the Pictet-Gams synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acyl-β-hydroxy-β-phenylethylamine Precursors
This protocol provides a general method for the acylation of β-hydroxy-β-phenylethylamines, the necessary starting materials for the Pictet-Gams synthesis.
Materials:
-
β-hydroxy-β-phenylethylamine derivative
-
Acid chloride or anhydride (B1165640) (e.g., benzoyl chloride)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-hydroxy-β-phenylethylamine derivative (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Pictet-Gams Synthesis of 3-Methyl-1-phenylisoquinoline (B15495776) (Forcing Conditions)
This protocol describes the synthesis of an isoquinoline derivative under conditions that favor its formation over the oxazoline byproduct.
Materials:
-
erythro-2-Benzamido-1-phenylpropan-1-ol
-
Phosphorus pentoxide (P₂O₅)
-
Decahydronaphthalene (Decalin)
-
10% Aqueous sodium hydroxide (B78521) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Heating mantle and reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place erythro-2-benzamido-1-phenylpropan-1-ol (1.0 eq).
-
Add phosphorus pentoxide (2.0-3.0 eq) and anhydrous decalin.
-
Heat the mixture to reflux (approximately 190-195 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.
-
Make the aqueous solution basic (pH > 10) by the slow addition of 10% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 3-methyl-1-phenylisoquinoline by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
The following table summarizes the results of the cyclization of various 2-acylamino-1-arylalkan-1-ols under different Pictet-Gams conditions, primarily leading to the formation of Δ²-oxazolines. This data is adapted from the work of Ardabilchi et al. and highlights the prevalence of the oxazoline pathway under milder conditions.[1][4]
| Starting Amide (erythro-isomer) | R¹ | R² | Ar | Cyclizing Conditions* | Product(s) | Total Yield (%) |
| 2-Benzamido-1-phenylpropan-1-ol | Me | Ph | Ph | A | trans- & cis-4-Methyl-2,5-diphenyl-Δ²-oxazoline | 75 |
| 2-Acetamido-1-phenylpropan-1-ol | Me | Me | Ph | A | trans- & cis-4,5-Dimethyl-2-phenyl-Δ²-oxazoline | 68 |
| 2-Benzamido-1-(p-tolyl)propan-1-ol | Me | Ph | p-Tolyl | B | trans- & cis-4-Methyl-5-phenyl-2-(p-tolyl)-Δ²-oxazoline | 70 |
| 2-Benzamido-1-(p-methoxyphenyl)propan-1-ol | Me | Ph | p-Anisyl | C | trans- & cis-4-Methyl-5-(p-methoxyphenyl)-2-phenyl-Δ²-oxazoline | 80 |
| 2-Benzamido-1,2-diphenylethanol | Ph | Ph | Ph | D | trans-2,4,5-Triphenyl-Δ²-oxazoline | 85 |
*Cyclizing Conditions: A = P₂O₅ in refluxing toluene; B = P₂O₅ in refluxing xylene; C = P₂O₅/POCl₃ in refluxing xylene; D = Polyphosphoric acid at 100 °C.
Experimental Workflow
The general workflow for a Pictet-Gams synthesis experiment involves the preparation of the starting amide, the cyclization reaction, and subsequent work-up and purification.
Caption: General experimental workflow for the Pictet-Gams synthesis.
References
- 1. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A reinvestigation of the Pictet–Gams isoquinoline synthesis. Part 1. The consequences of oxazoline rather than isoquinoline formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylisoquinoline via a palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297). This one-pot, two-step method offers an efficient route to construct the isoquinoline (B145761) scaffold, a core structure in many biologically active compounds.
Introduction
The isoquinoline motif is a prevalent structural feature in a wide array of natural products and pharmaceutical agents. The development of efficient and versatile synthetic methods to access substituted isoquinolines is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems. This application note details a specific and effective protocol for the synthesis of this compound, leveraging a palladium(II)-catalyzed tandem C-H allylation and intermolecular amination/aromatization sequence.
Methodology Overview
The synthesis of this compound is achieved through a one-pot, two-step process starting from readily available benzylamines and allyl acetate. The initial step involves a palladium-catalyzed C-H allylation of the benzylamine (B48309), followed by an intermolecular amination and subsequent oxidative cyclization to form the dihydroisoquinoline intermediate. The final step is an in-situ aromatization to yield the desired this compound product.
Experimental Protocols
The following protocol is based on the successful synthesis of this compound as reported in the chemical literature.
One-Pot, Two-Step Synthesis of this compound
Materials:
-
Benzylamine
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
1,4-Dioxane (B91453) (anhydrous)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Argon (Ar) or Nitrogen (N₂) gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Tandem C-H Allylation and Oxidative Cyclization
-
To a dry Schlenk tube, add palladium(II) acetate (5 mol%), benzoquinone (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (0.2 M relative to benzylamine) to the tube.
-
Add benzylamine (1.0 equivalent) and allyl acetate (2.0 equivalents) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After 12 hours, allow the reaction mixture to cool to room temperature.
Step 2: Aromatization
-
To the cooled reaction mixture from Step 1, add a solution of sodium hydroxide (2.0 equivalents) in a 1:1 mixture of ethanol and water.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and related derivatives using the described palladium-catalyzed method.
| Entry | Benzylamine Derivative | Product | Yield (%) |
| 1 | Benzylamine | This compound | 85 |
| 2 | 4-Methylbenzylamine | 3,7-Dimethylisoquinoline | 82 |
| 3 | 4-Methoxybenzylamine | 7-Methoxy-3-methylisoquinoline | 78 |
| 4 | 4-Chlorobenzylamine | 7-Chloro-3-methylisoquinoline | 75 |
| 5 | 3-Methylbenzylamine | 3,6-Dimethylisoquinoline | 80 |
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of this compound.
Application Notes and Protocols: 3-Methylisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoquinoline, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry. The isoquinoline (B145761) core is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a methyl group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the development of potent and selective therapeutic agents. These compounds have garnered considerable interest for their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a medicinal chemistry context.
Applications in Medicinal Chemistry
The this compound scaffold has been explored for a variety of therapeutic applications, with significant findings in the following areas:
-
Anticancer Activity: Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and signal transduction.
-
Antibacterial Activity: The structural features of this compound derivatives make them promising candidates for the development of new antibacterial agents, particularly against Gram-positive bacteria.
-
Anti-inflammatory Properties: Certain this compound derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.
-
Neuroprotective Effects: The potential of this compound derivatives to protect neuronal cells from damage has been investigated, with some compounds showing promise in models of neurodegenerative diseases.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Cyano-3-methylisoquinoline (B179422) | PKA | 0.03 | [1][2][3] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Mean GI₅₀ = -5.18 (log M) | [4] |
| Isoquinoline-based Compound 8d | A549 (Lung) | 16 (µg/mL) | [5] |
| Isoquinoline-based Compound 8f | A549 (Lung) | 32 (µg/mL) | [5] |
| 3-Arylisoquinolines | Various | Comparable to Doxorubicin | [4] |
| 4-(1-(4-Methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | COLO 205, HCC-2998, HT29 (Colon), M14 (Melanoma), K-562 (Leukemia) | Lethal | [6] |
Table 2: Antibacterial Activity of this compound Derivatives (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [5] |
| Enterococcus faecium | 128 | [5] | |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [5] |
| Streptococcus pneumoniae | 32 | [5] | |
| Enterococcus faecium | 64 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-3-methylisoquinoline
This protocol is adapted from a reported synthesis of a library of 4-cyano-3-methylisoquinoline derivatives.[7]
Step 1: Synthesis of N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide
-
Reagents and Materials: 2-cyanophenylacetonitrile, Acetic anhydride, Sodium acetate (B1210297), Toluene (B28343).
-
Procedure:
-
A mixture of 2-cyanophenylacetonitrile, acetic anhydride, and sodium acetate in toluene is prepared.
-
The reaction mixture is heated at reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the intermediate product.
-
Step 2: Synthesis of 4-Cyano-3-methylisoquinolin-1(2H)-one
-
Reagents and Materials: N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide, Aqueous sodium hydroxide (B78521) or potassium hydroxide.
-
Procedure:
-
The intermediate from Step 1 is suspended in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
The mixture is heated to induce cyclization.
-
After cooling, the reaction mixture is carefully neutralized with an appropriate acid.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the isoquinolin-1(2H)-one derivative.
-
Step 3: Synthesis of 1-Chloro-4-cyano-3-methylisoquinoline
-
Reagents and Materials: 4-Cyano-3-methylisoquinolin-1(2H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
A mixture of the isoquinolin-1(2H)-one and phosphorus oxychloride with a catalytic amount of DMF is heated at reflux until the starting material is consumed.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the 1-chloro derivative.
-
Step 4: Synthesis of 4-Cyano-3-methylisoquinoline
-
Reagents and Materials: 1-Chloro-4-cyano-3-methylisoquinoline, Palladium on carbon (Pd/C), Hydrogen source (e.g., hydrogen gas or ammonium (B1175870) formate), Solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
The 1-chloro derivative is dissolved in a suitable solvent.
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified (e.g., by column chromatography) to afford the final product, 4-cyano-3-methylisoquinoline.[7]
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.[8][9]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), 96-well plates.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This protocol is for measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]
-
Materials: RAW 264.7 macrophage cells, DMEM medium with 10% FBS, Lipopolysaccharide (LPS), Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid), 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
-
Protocol 4: In Vitro Neuroprotective Activity Assessment
This protocol assesses the protective effect of a compound against a neurotoxin in the SH-SY5Y neuroblastoma cell line.[3]
-
Materials: SH-SY5Y human neuroblastoma cells, Cell culture medium, Neurotoxin (e.g., MPP⁺ or 6-OHDA), MTT solution, 96-well plates.
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).
-
Expose the cells to a neurotoxin at a predetermined toxic concentration for 24-48 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
The neuroprotective effect is determined by the percentage increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells.
-
Mandatory Visualization
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jels.ub.ac.id [jels.ub.ac.id]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3-methylisoquinoline scaffold in the synthesis of novel kinase inhibitors. This document details synthetic methodologies, highlights key kinase targets, presents biological activity data, and outlines essential experimental protocols for the development and evaluation of these potential therapeutic agents.
Introduction
The this compound core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its rigid framework and amenability to chemical modification make it an attractive starting point for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This document serves as a guide for researchers aiming to explore the potential of this compound derivatives as a source of novel kinase inhibitors.
Featured Kinase Targets and Biological Activity
Derivatives of the isoquinoline (B145761) and structurally related quinoline (B57606) scaffolds have demonstrated inhibitory activity against a range of serine/threonine and tyrosine kinases. A notable example is the development of this compound-4-carbonitriles as inhibitors of Protein Kinase A (PKA) in Plasmodium falciparum, the parasite responsible for malaria.[1]
The following table summarizes the inhibitory activities of selected isoquinoline and quinoline derivatives against various kinases to illustrate the potential of this scaffold class. While not all compounds are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound/Note |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 - 167 | Potent inhibition observed with various substitutions. |
| CLK1 | 101 | Demonstrates cross-reactivity with other kinases. | |
| DYRK1A | - | Inhibition observed, specific IC50 not always reported. | |
| CDK9 | - | Inhibition observed, specific IC50 not always reported. | |
| Quinazoline-Isatin Hybrid | CDK2 | 183 | Multi-kinase inhibitor profile.[2] |
| EGFR | 83 | Potent inhibition of a key receptor tyrosine kinase.[2] | |
| VEGFR-2 | 76 | Demonstrates anti-angiogenic potential.[2] | |
| HER2 | 138 | Activity against another member of the ErbB family.[2] | |
| 3-Substituted Quinoline | PDGF-RTK | ≤ 20 | Potent inhibition with various lipophilic substitutions.[3] |
| 3-Methylquinoxaline | VEGFR-2 | 3.2 - 38.9 | Structurally related scaffold with potent activity.[4][5] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors. Below are representations of the Protein Kinase A (PKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are relevant targets for isoquinoline-based inhibitors.
Experimental Protocols
Synthesis of 4-Cyano-3-methylisoquinoline (B179422) Derivatives
The following is a general multi-step protocol for the synthesis of the 4-cyano-3-methylisoquinoline scaffold. This can be adapted for the synthesis of a library of derivatives by using substituted starting materials.
Step 1: Synthesis of N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide
-
Reagents and Materials: 2-cyanophenylacetonitrile, acetic anhydride, sodium acetate (B1210297), toluene.
-
Procedure:
-
Combine 2-cyanophenylacetonitrile, acetic anhydride, and sodium acetate in toluene.
-
Heat the mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate product.
-
Step 2: Synthesis of 4-Cyano-3-methylisoquinolin-1(2H)-one
-
Reagents and Materials: N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide, aqueous ammonia.
-
Procedure:
-
Suspend the product from Step 1 in aqueous ammonia.
-
Heat the mixture. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the isoquinolin-1(2H)-one derivative.
-
Step 3: Synthesis of 1-Chloro-4-cyano-3-methylisoquinoline
-
Reagents and Materials: 4-Cyano-3-methylisoquinolin-1(2H)-one, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
Combine the isoquinolin-1(2H)-one derivative and phosphorus oxychloride with a catalytic amount of DMF.
-
Heat the mixture at reflux until the starting material is consumed.
-
Remove excess POCl₃ under reduced pressure.
-
Carefully quench the residue with ice-water and neutralize.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 1-chloro derivative.
-
Step 4: Synthesis of 4-Cyano-3-methylisoquinoline
-
Reagents and Materials: 1-Chloro-4-cyano-3-methylisoquinoline, Palladium on carbon (Pd/C), methanol (B129727) or ethanol, hydrogen source (hydrogen gas or ammonium (B1175870) formate).
-
Procedure:
-
Dissolve the 1-chloro derivative in methanol or ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Subject the mixture to hydrogenation.
-
Monitor the reaction until the starting material is consumed.
-
Remove the catalyst by filtration through Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue (e.g., by column chromatography) to obtain the final product.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase. Specific conditions such as buffer composition, substrate, and ATP concentration may need to be optimized for each kinase.
-
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (this compound derivative) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or appropriate plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with DMSO only.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP if using the radiometric method).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the set temperature.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or the appropriate detection method for the chosen assay format.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
-
Experimental Workflows
The development of novel kinase inhibitors from a this compound scaffold typically follows a structured workflow.
This workflow begins with the synthesis of a library of this compound derivatives. These compounds are then subjected to primary screening against a panel of kinases. Hits from the primary screen are further evaluated in dose-response assays to determine their IC50 values. The resulting data informs the structure-activity relationship (SAR), guiding the design and synthesis of more potent and selective analogs in an iterative lead optimization process. Promising lead compounds are then profiled for selectivity against a broader panel of kinases and evaluated in cell-based assays to confirm target engagement and cellular activity before advancing to preclinical development.
References
- 1. Exploration of this compound-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro protein kinase assay [bio-protocol.org]
Application Notes and Protocols for 3-Methylisoquinoline in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. Within this class, 3-methylisoquinoline and its derivatives have emerged as a promising area of investigation in the discovery of novel anticancer agents. The structural versatility of the isoquinoline ring system allows for extensive chemical modifications, enabling the development of compounds with potent and selective anticancer properties. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest, making them attractive candidates for further preclinical and clinical development.[1][2][3]
This document provides detailed application notes on the anticancer potential of this compound derivatives, summarizes key quantitative data, and offers standardized protocols for their in vitro evaluation.
Data Presentation: Cytotoxicity of Isoquinoline and Related Derivatives
The following table summarizes the in vitro anticancer activity of various isoquinoline and related heterocyclic derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID/Class | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| Isoquinoline Derivative 11o | Capan-1 (Pancreatic) | MTT | Not Specified | 1.4 | [4] |
| Isoquinoline Derivative 11r | Capan-1 (Pancreatic) | MTT | Not Specified | 5.1 | [4] |
| Isoquinoline Derivative 11s | Capan-1 (Pancreatic) | MTT | Not Specified | 5.3 | [4] |
| Isoquinoline Derivative 11f | Capan-1 (Pancreatic) | MTT | Not Specified | 7.3-11.5 | [4] |
| 3-Arylisoquinoline 2b | MT-4 (Leukemia) | Not Specified | Not Specified | 14.66 | [5] |
| 3-Arylisoquinoline 2b | HepG2 (Liver) | Not Specified | Not Specified | 27.32 | [5] |
| 3-Arylisoquinoline 2b | HeLa (Cervical) | Not Specified | Not Specified | 17.51 | [5] |
| 3-Arylisoquinoline 2b | SK-OV-3 (Ovarian) | Not Specified | Not Specified | 32.26 | [5] |
| Quinoxaline Derivative 27a | MCF-7 (Breast) | Not Specified | Not Specified | 7.7 | [6][7] |
| Quinoxaline Derivative 27a | HepG2 (Liver) | Not Specified | Not Specified | 4.5 | [6][7] |
| Quinoxaline Derivative 11e | MCF-7 (Breast) | Not Specified | Not Specified | 2.1-9.8 | [8] |
| Quinoxaline Derivative 11e | HepG2 (Liver) | Not Specified | Not Specified | 2.1-9.8 | [8] |
| Quinazoline Derivative 18 | MGC-803 (Gastric) | Not Specified | Not Specified | 0.85 | [9] |
| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a | HL-60 (Leukemia) | MTT | 24 | 0.91 | [10] |
| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones 5b, 5f, 5r | HL-60 (Leukemia) | MTT | 48 | < 0.3 | [10] |
Signaling Pathways and Mechanisms of Action
Derivatives of isoquinoline and related nitrogen-containing heterocycles have been shown to target several key signaling pathways implicated in cancer progression. A significant mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[6][7] Furthermore, the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival, has been identified as another important target.[11][12][13] The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing and proliferating.[1][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of test compounds on cancer cell lines.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on cell cycle progression.[14][16]
Materials:
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to assess the effect of the test compounds on the expression levels of specific proteins involved in signaling pathways and apoptosis.[16]
Materials:
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Caption: General workflow for Western blot analysis.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. Bioassays for anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H NMR Analysis of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the acquisition and analysis of ¹H Nuclear Magnetic Resonance (NMR) spectra of 3-Methylisoquinoline. This protocol is intended to guide researchers in obtaining high-quality NMR data for structural verification, purity assessment, and other analytical applications in a drug development context.
Introduction
This compound is a heterocyclic aromatic compound that serves as a key structural motif in various biologically active molecules and pharmaceutical agents. Accurate structural characterization is paramount in the synthesis and development of such compounds. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note outlines the standard procedure for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
Experimental Protocol
A detailed methodology for the ¹H NMR analysis of this compound is provided below. This protocol covers sample preparation, instrument parameters, and data processing.
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum. The following steps should be followed:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic molecules, including isoquinoline (B145761) derivatives.[1][2] Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆), depending on the sample's solubility and the desired chemical shift dispersion.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.
-
Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter that could degrade the spectral quality, a small plug of glass wool can be placed in the pipette to act as a filter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. Many commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Data Acquisition
The following is a general set of parameters for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) is generally sufficient to cover the entire proton chemical shift range for aromatic compounds.
Data Processing
Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Data Presentation
The quantitative data obtained from the ¹H NMR spectrum of this compound should be summarized in a structured table for clarity and ease of comparison.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | Value | e.g., s | N/A | 1H |
| H-4 | Value | e.g., s | N/A | 1H |
| H-5 | Value | e.g., d | Value | 1H |
| H-6 | Value | e.g., t | Value | 1H |
| H-7 | Value | e.g., t | Value | 1H |
| H-8 | Value | e.g., d | Value | 1H |
| 3-CH₃ | Value | e.g., s | N/A | 3H |
Note: The specific chemical shifts, multiplicities, and coupling constants are dependent on the solvent used and the specific experimental conditions. The values in this table are placeholders and should be replaced with experimentally determined data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.
Relationship of NMR Parameters
The key parameters obtained from a ¹H NMR spectrum are interrelated and provide a comprehensive structural picture of the molecule.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of 3-methylisoquinoline using preparative High-Performance Liquid Chromatography (HPLC). The described protocol employs a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier. This method is suitable for obtaining high-purity this compound from crude reaction mixtures or for the isolation of related impurities. The provided protocols and data are intended to serve as a comprehensive guide for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a heterocyclic aromatic organic compound with a structural framework that is a key component in numerous biologically active molecules and pharmaceutical agents. As a versatile building block in organic synthesis, the availability of high-purity this compound is crucial for the successful development of novel therapeutics and other advanced materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution, efficiency, and scalability.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of this compound, enabling the isolation of the target compound with high purity.
Experimental Protocols
Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 mm x 21.2 mm i.d.)
-
Fraction collector
-
Rotary evaporator
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of methanol to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Method
A reversed-phase HPLC method was developed for the purification of this compound. The method was optimized for resolution and loading capacity.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 1.0 - 5.0 mL (depending on sample concentration) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Post-Purification Work-up
-
Collect the fractions containing the purified this compound based on the chromatogram from the UV detector.
-
Combine the collected fractions.
-
Remove the acetonitrile from the combined fractions using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the this compound.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes the expected results from the HPLC purification of a crude this compound sample.
Table 3: Representative Purification Data
| Parameter | Value |
| Typical Load per Run | 100 - 500 mg |
| Retention Time | ~15.2 min |
| Initial Purity (Crude) | ~85% |
| Final Purity (Post-HPLC) | >99% |
| Recovery Yield | >90% |
Note: Retention time and recovery yield may vary depending on the specific crude sample and HPLC system.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purification process for this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described preparative HPLC method provides an effective means for the purification of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient modified with formic acid, it is possible to achieve high purity (>99%) and good recovery (>90%) of the target compound. This application note serves as a valuable resource for researchers requiring high-purity this compound for their scientific endeavors. The methodology can be adapted and scaled to meet the specific needs of various research and development applications.
References
Application Notes and Protocols: Derivatization of 3-Methylisoquinoline for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-methylisoquinoline and its subsequent evaluation in biological assays. The protocols outlined below are representative methods based on established literature for the synthesis and evaluation of isoquinoline (B145761) derivatives, offering a foundational approach for drug discovery and development programs.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6] The this compound scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules. Derivatization at various positions of the isoquinoline ring can lead to compounds with enhanced potency and selectivity. This document details a representative synthetic protocol for the derivatization of a this compound precursor via Suzuki coupling and outlines standard bioassay protocols for evaluating the anticancer and antibacterial activities of the resulting derivatives.
Derivatization Strategy: Suzuki Coupling
A common and versatile method for the derivatization of the isoquinoline core is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at a specific position, enabling the exploration of the structure-activity relationship (SAR). For the derivatization of the this compound scaffold, a halogenated precursor, such as 1-chloro-3-methylisoquinoline (B1583944), can be used.
Experimental Protocol: Synthesis of 3-Methyl-1-aryl-isoquinolines
This protocol describes the synthesis of 3-methyl-1-aryl-isoquinolines from 1-chloro-3-methylisoquinoline and various arylboronic acids.
Materials:
-
1-chloro-3-methylisoquinoline
-
Arylboronic acids (various)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1-chloro-3-methylisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 3-methyl-1-aryl-isoquinoline derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Bioassay Protocols
The following are standard protocols for evaluating the biological activity of the synthesized this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours of incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized this compound derivatives
-
Ciprofloxacin (positive control)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and the positive control (ciprofloxacin) in MHB in a 96-well plate.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of various isoquinoline derivatives, which can be used as a benchmark for newly synthesized this compound analogs.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Isoquinoline Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Reference Drug (Doxorubicin) | 0.85 | 1.20 | 0.95 |
| Isoquinoline Derivative A | 5.2 | 8.1 | 6.5 |
| Isoquinoline Derivative B | 2.1 | 3.5 | 2.8 |
| Isoquinoline Derivative C | 10.8 | 15.2 | 12.4 |
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Isoquinoline Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Reference Drug (Ciprofloxacin) | 0.5 | 0.25 |
| Isoquinoline Derivative D | 8 | >64 |
| Isoquinoline Derivative E | 4 | 32 |
| Isoquinoline Derivative F | 16 | >64 |
Visualization of Mechanisms
Understanding the mechanism of action is crucial in drug development. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by bioactive isoquinoline derivatives and a general experimental workflow.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many anticancer agents, including some isoquinoline derivatives, exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8]
References
- 1. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]
- 3. Synthesis and antitumor activity of 3-arylisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoquinoline is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The development of robust and scalable synthetic routes to this compound is therefore of considerable interest to the chemical and pharmaceutical industries.
These application notes provide a detailed overview of established methods for the synthesis of this compound, with a focus on scalability and practical implementation in a laboratory setting. The document includes detailed experimental protocols, a comparative analysis of different synthetic strategies, and guidance on purification for large-scale production.
Overview of Synthetic Strategies
Several classical methods for the synthesis of the isoquinoline (B145761) core can be adapted for the preparation of this compound. The most common and scalable approaches include the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Gams synthesis. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
A logical workflow for the selection and optimization of a synthetic route for scaling up this compound production is presented below.
Comparative Data of Synthetic Methods
The following table summarizes key quantitative data for the different synthetic routes to this compound, providing a basis for comparison and selection of the most suitable method for a given scale and set of resources.
| Parameter | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction | Pictet-Gams Synthesis |
| Starting Materials | N-acetyl-2-phenylethylamine | Benzaldehyde, aminoacetaldehyde diethyl acetal | N-acyl-β-hydroxyphenethylamines |
| Key Reagents | POCl₃, P₂O₅ | Strong acid (e.g., H₂SO₄) | Dehydrating agent (e.g., P₂O₅) |
| Reaction Temperature | 100-150 °C | 0-100 °C | 150-200 °C |
| Reaction Time | 2-6 hours | 4-12 hours | 3-8 hours |
| Typical Yield (Lab Scale) | 70-85% | 60-75% | 65-80% |
| Scalability | Good | Moderate | Good |
| Key Challenges | Harsh reagents, potential for chlorinated byproducts | Strong acidic conditions, potential for low yields | High temperatures, availability of starting materials |
Experimental Protocols
Method 1: Bischler-Napieralski Synthesis of this compound
This protocol describes a two-step process involving the cyclization of an N-acyl-β-phenylethylamine to a dihydroisoquinoline, followed by dehydrogenation to afford this compound.
Step 1: Synthesis of 1,3-Dimethyl-3,4-dihydroisoquinoline (B8800156)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place N-acetyl-2-phenylpropylamine (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred starting material at 0 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide (B78521) to pH > 9.
-
Extraction: Extract the product with dichloromethane (B109758) (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.
Step 2: Dehydrogenation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-dimethyl-3,4-dihydroisoquinoline in a suitable high-boiling solvent such as xylene.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Purification: After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude this compound can be further purified by vacuum distillation or crystallization.
A schematic representation of the Bischler-Napieralski reaction pathway is provided below.
Method 2: Large-Scale Purification of this compound
A. Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
B. Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (boiling point of this compound is approximately 251 °C at atmospheric pressure, which will be significantly lower under vacuum).[1]
-
Collection: Collect the purified this compound in a pre-weighed receiving flask.
Signaling Pathways and Logical Relationships
The choice of a scalable synthetic route often involves a decision tree based on factors such as cost, safety, and available equipment. The following diagram illustrates a simplified decision-making process for selecting a synthesis method for this compound.
References
Application Notes and Protocols for the Quantification of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-Methylisoquinoline, a key chemical intermediate and potential bioactive molecule. The following protocols for High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver high sensitivity and selectivity for accurate quantification in various matrices.
Introduction
This compound is a heterocyclic aromatic compound with applications in chemical synthesis and potential relevance in drug discovery. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and pharmacokinetic studies. This document outlines detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.
Analytical Techniques
The two primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices. It allows for the direct analysis of liquid samples with minimal sample preparation.
-
GC-MS: Is well-suited for volatile and semi-volatile compounds. It provides excellent chromatographic resolution and is a robust technique for routine analysis.
Experimental Protocols
HPLC-MS/MS Method for Quantification of this compound in Biological Matrices
This protocol is adapted from a validated method for structurally related tetrahydroisoquinolines and is expected to provide excellent performance for this compound.[1]
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, serum, or homogenized tissue, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 50 µL of 2 M Sodium Hydroxide solution.
-
Add 1 mL of a mixture of methylene (B1212753) chloride and diethyl ether (70:30, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
Instrument: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 144.2 -> Product ion m/z 115.1 (Quantifier), 144.2 -> 89.1 (Qualifier).
-
Note: These transitions are predicted and should be optimized by infusing a standard solution of this compound.
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/h.
3.1.4. Workflow Diagram
GC-MS Method for Quantification of this compound
This protocol is based on established methods for similar quinoline (B57606) derivatives and is suitable for samples where this compound is present as a volatile component.[2]
3.2.1. Sample Preparation: Solvent Extraction
-
For solid samples, perform a solvent extraction using an appropriate solvent such as methylene chloride or ethyl acetate.
-
For liquid samples, a direct injection may be possible, or a liquid-liquid extraction can be performed as described in the HPLC-MS/MS section.
-
Concentrate the extract to a suitable volume.
-
Add an appropriate internal standard (e.g., deuterated naphthalene).
3.2.2. Gas Chromatography Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3.2.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM) Ions:
-
This compound: m/z 143 (Quantifier), 115, 142.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
3.2.4. Workflow Diagram
References
3-Methylisoquinoline: A Versatile Precursor for Novel Pharmaceutical Compounds
application notes and protocols for researchers in drug discovery and development
Introduction
3-Methylisoquinoline is a heterocyclic aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure and amenability to chemical modification make it an attractive starting point for the synthesis of a diverse range of pharmaceutical compounds. Derivatives of this compound have demonstrated significant potential in targeting a variety of biological processes, exhibiting activities such as kinase inhibition and antibacterial effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceutical compounds derived from this compound, aimed at researchers, scientists, and drug development professionals.
Key Applications in Drug Discovery
The this compound core is a key pharmacophore in several classes of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
1. Kinase Inhibitors:
A prominent application of this compound derivatives is in the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Compounds incorporating the isoquinoline (B145761) scaffold have been shown to inhibit various kinases, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase: 3-substituted quinoline (B57606) derivatives have shown potent inhibition of PDGF-RTK with IC50 values in the nanomolar range.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 3-methylquinoxaline derivatives, a related class of compounds, have been designed and synthesized as potent VEGFR-2 inhibitors.[3]
-
FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2): A 3H-pyrazolo[4,3-f]quinoline moiety has demonstrated potent inhibition of FLT3 and CDK2 with nanomolar IC50 values.[1]
2. Antibacterial Agents:
Tricyclic derivatives of isoquinoline have been synthesized and evaluated for their antibacterial properties. These compounds represent a potential new class of antibiotics.[5]
3. Anti-inflammatory Agents:
Certain 3-substituted isoquinoline scaffolds have demonstrated inhibitory potential against phosphodiesterase 4B (PDE4B) and have shown to inhibit TNF-α, suggesting their potential as anti-inflammatory agents.[6]
Experimental Protocols
The following protocols are adapted from published literature and provide a framework for the synthesis of key this compound-based intermediates and their subsequent elaboration into potential pharmaceutical compounds.
Protocol 1: Synthesis of 4-Cyano-3-methylisoquinoline
This protocol outlines a multi-step synthesis of 4-cyano-3-methylisoquinoline, a key intermediate for further derivatization.[7]
Step 1: Synthesis of N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide
-
Reagents and Materials:
-
2-cyanophenylacetonitrile
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Toluene
-
-
Procedure:
-
Prepare a mixture of 2-cyanophenylacetonitrile, acetic anhydride, and sodium acetate in toluene.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the product.
-
Step 2: Synthesis of 4-Cyano-3-methylisoquinolin-1(2H)-one
-
Reagents and Materials:
-
N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide (from Step 1)
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
Treat the intermediate from Step 1 with a mixture of concentrated sulfuric acid and water.
-
After the reaction is complete, carefully neutralize the reaction mixture.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the isoquinolin-1(2H)-one derivative.
-
Step 3: Synthesis of 1-Chloro-4-cyano-3-methylisoquinoline
-
Reagents and Materials:
-
4-Cyano-3-methylisoquinolin-1(2H)-one (from Step 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Heat a mixture of the isoquinolin-1(2H)-one and phosphorus oxychloride with a catalytic amount of DMF at reflux until the starting material is consumed.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully quench the residue with ice-water and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the 1-chloro derivative.
-
Step 4: Synthesis of 4-Cyano-3-methylisoquinoline
-
Reagents and Materials:
-
1-Chloro-4-cyano-3-methylisoquinoline (from Step 3)
-
Palladium on carbon (Pd/C)
-
Methanol (B129727) or ethanol
-
Hydrogen gas or ammonium (B1175870) formate (B1220265)
-
-
Procedure:
-
Dissolve the 1-chloro derivative in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate and heating.
-
Monitor the reaction until the starting material is consumed.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure, and purify the residue (e.g., by column chromatography) to afford the final product, 4-cyano-3-methylisoquinoline.
-
Protocol 2: Synthesis of Tricyclic Isoquinoline Derivatives as Antibacterial Agents
This protocol describes the synthesis of tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate compounds from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575).[5]
-
Reagents and Materials:
-
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
-
-
Procedure:
-
The synthesis involves a [2 + 3] cycloaddition reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (DMAD).
-
The reaction proceeds with aryl ethers or unsubstituted compounds at the C-6 and C-7 positions. Amine, amide, or nitro moieties at the C-7 position are not compatible with this reaction.
-
Quantitative Data Summary
The following tables summarize quantitative data for various this compound and related derivatives from the literature.
Table 1: Inhibitory Activity of Quinoline and Related Derivatives against Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Substituted Quinolines | PDGF-RTK | ≤ 20 | [4] |
| 3H-Pyrazolo[4,3-f]quinolines | FLT3 | Nanomolar range | [1] |
| 3H-Pyrazolo[4,3-f]quinolines | CDK2 | Nanomolar range | [1] |
| 3-Methylquinoxalines | VEGFR-2 | 2.9 - 5.4 (µM) | [3] |
Table 2: Cytotoxicity of 3-Methylquinoxaline Derivatives against Cancer Cell Lines
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 11e, 11g, 12e, 12g, 12k | HepG-2 | 2.1 - 9.8 | [3] |
| 11e, 11g, 12e, 12g, 12k | MCF-7 | 2.1 - 9.8 | [3] |
Visualizing Molecular Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives.
Caption: VEGFR-2 signaling pathway inhibited by 3-methylquinoxaline derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound and its derivatives represent a promising and versatile scaffold for the development of novel pharmaceutical compounds. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a focal point for ongoing research in medicinal chemistry. The protocols and data presented here provide a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules.
References
- 1. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Multi-step Synthesis of Lamellarin D from a 3-Methylisoquinoline Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of the complex marine alkaloid, Lamellarin D, utilizing a substituted 3-methylisoquinoline derivative as a key starting material. The synthesis is based on the initial total synthesis reported by Ishibashi, Miyazaki, and Iwao in 1997, which laid the groundwork for accessing the intricate pentacyclic structure of the lamellarin family of alkaloids.
The lamellarins are a class of marine natural products that have garnered significant interest due to their potent biological activities, including cytotoxicity against multidrug-resistant cancer cell lines and inhibition of HIV-1 integrase.[1] This document outlines the key synthetic strategies, experimental procedures, and characterization data to enable the replication and further exploration of this important class of molecules.
I. Synthetic Strategy Overview
The total synthesis of Lamellarin D from a this compound precursor involves a multi-step sequence that strategically constructs the fused pentacyclic ring system. The core of the strategy revolves around the formation of a key pyrrolo[2,1-a]isoquinoline (B1256269) intermediate.
The overall synthetic workflow can be visualized as follows:
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 3-Methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and optimize their synthetic protocols.
Troubleshooting Guides
This section provides answers to common problems encountered during the synthesis of this compound via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Issue 1: Low Yield in Bischler-Napieralski Synthesis of this compound
Question: I am attempting to synthesize this compound using the Bischler-Napieralski reaction, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in the Bischler-Napieralski synthesis of this compound can arise from several factors related to substrate reactivity, reaction conditions, and the choice of reagents. The reaction involves the cyclization of a β-phenylethylamide, and its success is highly dependent on the electrophilicity of the intermediate and the nucleophilicity of the aromatic ring.
Troubleshooting Workflow:
Technical Support Center: Bischler-Napieralski Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski synthesis for the preparation of dihydroisoquinolines and related heterocyclic compounds.
Troubleshooting Guide
Low or No Product Yield
Low or nonexistent yields in the Bischler-Napieralski reaction are a common issue. The following table outlines potential causes and recommended solutions to improve the outcome of your synthesis.[1]
| Observation | Potential Cause | Recommended Solution |
| No reaction or very low conversion of starting material | Deactivated Aromatic Ring: The aromatic ring of the β-arylethylamide substrate lacks sufficient electron-donating groups, making it less nucleophilic for the intramolecular electrophilic aromatic substitution. | - If possible, modify the substrate to include electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring.- Employ stronger dehydrating agents, such as a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃), or consider modern, milder methods using triflic anhydride (B1165640) (Tf₂O).[1] |
| Ineffective Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) is not potent enough to facilitate the cyclization of your specific substrate. | - Switch to a stronger dehydrating agent. A combination of P₂O₅ in refluxing POCl₃ is often more effective for less reactive substrates.[2] - For sensitive substrates, milder and often more efficient conditions can be achieved with Tf₂O and a non-nucleophilic base like 2-chloropyridine (B119429).[1] | |
| Formation of Styrene (B11656) Side Product | Retro-Ritter Reaction: The intermediate nitrilium ion undergoes fragmentation to a styrene derivative, a common side reaction, especially at elevated temperatures.[3] | - Lower the reaction temperature. - Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system. - Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[3] - Consider an alternative synthetic approach using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[3] |
| Reaction Mixture Turns into Tar | Decomposition: The starting material or product is decomposing at high temperatures or with prolonged reaction times. | - Carefully control the reaction temperature. - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed. - Ensure an adequate amount of solvent is used to maintain a stirrable mixture. |
| Formation of an Unexpected Regioisomer | Alternative Cyclization Pathway: Cyclization is occurring at an electronically favored position on the aromatic ring that is different from the desired ortho position. This can be influenced by the substitution pattern on the arene. | - Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. - Be aware that with P₂O₅, ipso-attack followed by rearrangement can occur, leading to abnormal products.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and what are its primary applications?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[2] This reaction is a cornerstone in synthetic organic chemistry, particularly for the synthesis of isoquinoline (B145761) alkaloids and their derivatives, which are prevalent scaffolds in medicinal chemistry and natural product synthesis.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[2]
Q2: How do I choose the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate.
-
For electron-rich aromatic rings: Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[1]
-
For electron-deficient or neutral aromatic rings: A stronger dehydrating agent is typically required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent option.[2][5]
-
For acid-sensitive substrates or to improve yields: Modern, milder protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can provide higher yields at lower temperatures and are compatible with a broader range of functional groups.[1]
Q3: What is the retro-Ritter reaction and how can I minimize it?
The retro-Ritter reaction is the most significant side reaction in the Bischler-Napieralski synthesis. It involves the fragmentation of the key nitrilium ion intermediate into a styrene derivative and a nitrile.[3] This side reaction is particularly favored when the resulting styrene is highly conjugated.[1]
To minimize the retro-Ritter reaction:
-
Use Milder Conditions: Employing modern, low-temperature protocols, such as the use of Tf₂O and 2-chloropyridine, can significantly suppress this side reaction.[1]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the fragmentation products.[3]
-
Alternative Reagents: A procedure developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion prone to fragmentation.[3]
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted Bischler-Napieralski reactions have been reported. This technique can lead to faster reaction times and, in some cases, improved yields compared to conventional heating.
Data Presentation
The choice of dehydrating agent and the electronic nature of the substrate significantly impact the yield of the Bischler-Napieralski reaction.
Table 1: Comparison of Dehydrating Agents and Reaction Conditions for the Synthesis of 3,4-Dihydroisoquinolines.
| Substrate | Dehydrating Agent/Conditions | Solvent | Temperature | Yield (%) |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | Dichloromethane (B109758) | 0 °C to rt | 95 |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 75 |
| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅, POCl₃ | Toluene (B28343) | Reflux | 85 |
| N-(4-Methoxyphenethyl)benzamide | POCl₃ | Toluene | Reflux | 60 |
| N-(4-Methoxyphenethyl)benzamide | Tf₂O, 2-chloropyridine | Dichloromethane | 0 °C to rt | 92 |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The reaction mechanism of the Bischler-Napieralski synthesis and the competing retro-Ritter side reaction.
Caption: A troubleshooting workflow for addressing low-yield Bischler-Napieralski reactions.
References
Technical Support Center: Purification of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 3-Methylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via the Bischler-Napieralski reaction?
A1: The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which are then oxidized to isoquinolines. However, several side reactions can lead to impurities.[1][2] Common impurities may include:
-
Unreacted Starting Materials: Residual β-phenylethylamide may be present if the cyclization is incomplete.
-
Styrene Derivatives: Formation of styrenes can occur as a side reaction, particularly with certain substrates.
-
Over-reduction Products: If a reduction step is used to form the initial amine, impurities from this stage may carry through.
-
Polymeric Materials: Harsh acidic conditions and high temperatures can sometimes lead to the formation of polymeric byproducts.
-
Positional Isomers: Depending on the substitution pattern of the starting materials, abnormal cyclization can lead to the formation of positional isomers.[3]
Q2: My crude this compound is a dark oil or solid. How can I decolorize it?
A2: A dark color in your crude product often indicates the presence of polymeric or oxidized impurities. A common and effective method for decolorization is to treat a solution of the crude material with activated carbon. The activated carbon adsorbs many colored impurities, which can then be removed by hot filtration. This is typically done as part of the recrystallization process.
Q3: What are the most common methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is effective for separating this compound from impurities with different polarities.[4]
-
Distillation: For liquid this compound or low-melting solids, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[5]
Q4: How can I assess the purity of my this compound sample?
A4: Purity assessment is crucial to ensure the quality of your compound. The following analytical techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and residual solvents.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide information about the structure and purity of the compound by comparing the integration of the product signals to those of any impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Instead of Crystallizing
-
Symptom: The compound separates from the solution as an oil rather than forming solid crystals.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
The solution is too concentrated, causing the compound to precipitate out of solution too quickly.
-
High levels of impurities are depressing the melting point of the mixture.
-
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a rapid filtration through a silica plug before attempting recrystallization.
-
Issue 2: No Crystal Formation Upon Cooling
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Possible Causes:
-
The solution is not sufficiently saturated.
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Column Chromatography
Issue 1: Poor Separation of this compound from Impurities
-
Symptom: Fractions collected from the column contain a mixture of the desired product and impurities, as determined by TLC or another analytical method.
-
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Poorly packed column (channeling).
-
-
Solutions:
-
Optimize the Solvent System:
-
Use TLC to find a solvent system that gives good separation between this compound and the impurities. Aim for an Rf value of 0.2-0.4 for the this compound. A common starting point for isoquinoline (B145761) derivatives is a mixture of hexanes and ethyl acetate (B1210297).[4]
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Reduce the Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done carefully.
-
Issue 2: this compound is Decomposing on the Silica Gel Column
-
Symptom: Streaking on TLC plates of the collected fractions and lower than expected yield.
-
Possible Causes:
-
Silica gel is acidic and can cause decomposition of some nitrogen-containing heterocyclic compounds.
-
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base. This can be done by adding a small amount of triethylamine (B128534) (e.g., 0.5-2%) to the eluent.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), for the chromatography.
-
Experimental Protocols
Recrystallization of this compound
Objective: To purify solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until a slight turbidity persists. Reheat to get a clear solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Column Chromatography of this compound
Objective: To purify this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system. A mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to more polar mixtures) is a common choice.
-
Column Packing: Pack a chromatography column with silica gel using either a dry packing or slurry method. Equilibrate the column by running the initial, least polar eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | [9] |
| Molecular Weight | 143.19 g/mol | [9] |
| Melting Point | 63-65 °C | |
| Boiling Point | 251 °C | |
| Appearance | Colorless to pale yellow solid or liquid | [9] |
Table 2: Purity Analysis Methods for this compound
| Analytical Method | Principle | Information Provided |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities.[10] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and byproducts.[10] |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of proton-containing impurities.[10] |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Confirmation of elemental composition.[10] |
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1125-80-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Removing byproducts from 3-Methylisoquinoline reaction mixture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the removal of byproducts from the 3-Methylisoquinoline reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of this compound, particularly via the Bischler-Napieralski reaction?
A1: The Bischler-Napieralski reaction, a common route to 3,4-dihydroisoquinolines which are then oxidized to isoquinolines, can generate several byproducts.[1][2][3] The most prevalent impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual β-arylethylamide.
-
Polymeric Materials: High temperatures or prolonged reaction times can lead to the formation of dark, tarry polymers.[4]
-
Retro-Ritter Reaction Products: The nitrilium ion intermediate can decompose to form styrene (B11656) derivatives, which can be a significant side reaction.[3]
-
N-acyliminium Intermediates: In some variations of the reaction, these intermediates can be formed and may require specific workup conditions to be removed.[5]
-
Abnormal Cyclization Products: Depending on the substitution pattern of the starting phenethylamide, cyclization can occur at an unexpected position on the aromatic ring, leading to isomeric byproducts.[2][6]
-
Decomposition Products: Attempts to purify the product by vacuum distillation can sometimes lead to extensive decomposition, especially if the crude material is unstable.[4]
Q2: My reaction mixture is a dark, viscous oil or tar after quenching. What is the likely cause and how can I purify my product?
A2: The formation of a dark, tarry substance often indicates polymerization of the starting material or product, which can be exacerbated by highly acidic conditions and elevated temperatures.[4] Purification in such cases requires robust methods. An effective approach is to dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and perform an acid-base extraction. This compound, being basic, will move into the aqueous acidic layer. This aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the purified product, which is then extracted with an organic solvent.[4][7] Column chromatography on silica (B1680970) gel is also a highly effective method for separating the desired product from polymeric material.
Q3: How can I effectively remove unreacted starting materials and other non-basic impurities?
A3: Unreacted starting materials (e.g., β-arylethylamides) and other non-basic byproducts can typically be removed through a standard acid-base extraction workup.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer several times with a dilute acid solution (e.g., 1M HCl).[8] The basic this compound will be protonated and partition into the aqueous layer.
-
Combine the aqueous layers and wash them with an organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide (B78521) or sodium carbonate until the product precipitates or to a pH of ~8-9.[9]
-
Extract the product from the aqueous layer using several portions of an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
Q4: TLC analysis of my crude product shows multiple spots. How do I proceed with purification?
A4: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds. The next step is to identify the product spot (e.g., by comparing with a standard if available) and choose an appropriate purification method.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be tested on TLC to find the optimal conditions for separation.[11][12]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an effective way to obtain highly pure material.[4][11] Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble or insoluble at all temperatures.
-
Acid-Base Extraction: As detailed in Q3, this can be effective if the impurities have significantly different acid-base properties from the desired product.
Purification Data & Method Comparison
The choice of purification method depends on the nature of the impurities present in the reaction mixture. The following table provides a summary of common techniques and their effectiveness.
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Acid-Base Extraction | Unreacted starting materials, non-basic side products | Simple, scalable, and effective for removing non-basic impurities. | Can lead to emulsions; may not separate structurally similar basic isomers. |
| Column Chromatography | Most organic byproducts, isomers, colored impurities | Highly versatile, can separate compounds with similar polarities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | Minor impurities in a solid product | Can yield very high purity material; relatively simple procedure. | Requires the product to be a solid; yield can be reduced. |
| Vacuum Distillation | Non-volatile impurities, some solvent residues | Effective for thermally stable, liquid products. | Risk of product decomposition at high temperatures.[4] |
Experimental Protocols
Protocol 1: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for purifying crude this compound on a silica gel column. The optimal eluent system should be determined beforehand by TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for eluent (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass column, collection tubes/flasks, rotary evaporator
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Use approximately 20-50 g of silica per 1 g of crude product.
-
Column Packing: Secure the column vertically. Add a small layer of sand or a cotton/glass wool plug at the bottom. Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., iodine).
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of a this compound reaction mixture.
Caption: Troubleshooting workflow for byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3-Methylisoquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and established methods for synthesizing the isoquinoline (B145761) core, adaptable for this compound, include:
-
Bischler-Napieralski Reaction: This is a widely used method that involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3] The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to form the aromatic isoquinoline.[2][4]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6][7] Subsequent oxidation is required to yield the isoquinoline.
-
Modern Synthetic Methods: Other routes include palladium-catalyzed couplings, rhodium-catalyzed C-H activation, and multi-component reactions that can offer high efficiency and broad substrate scope.[8] A specific method involves the reaction of benzylamine (B48309) with 1,1-dimethoxypropan-2-one.[9][10]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Optimizing the synthesis of this compound requires careful control over several parameters:
-
Aromatic Ring Activation: In electrophilic substitution reactions like the Bischler-Napieralski, the benzene (B151609) ring of the starting material should ideally be electron-rich. Electron-donating groups (e.g., methoxy, alkyl) facilitate the cyclization step.[2][11]
-
Choice of Catalyst/Dehydrating Agent: The type and amount of acid catalyst or dehydrating agent are crucial. POCl₃ is common for the Bischler-Napieralski reaction, but P₂O₅ or triflic anhydride (B1165640) (Tf₂O) may be more effective for less reactive substrates.[1][3][12]
-
Temperature and Reaction Time: Reaction temperatures can range from room temperature to over 100°C, depending on the specific method and reactivity of the substrates.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[13]
-
Solvent: The choice of solvent is important. Dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often used, while higher boiling point solvents like toluene (B28343) or xylene can be employed for reactions requiring elevated temperatures.[1][9]
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the purity of the crude product and the nature of the impurities.
-
Extraction: A standard aqueous workup involving basification (e.g., with NaOH) to deprotonate the isoquinoline nitrogen, followed by extraction with an organic solvent like dichloromethane, is a common first step.[9]
-
Distillation: If the product is obtained as an oil or a low-melting solid, distillation can be effective. However, azeotropes can form, limiting the achievable purity to around 95%.[14]
-
Crystallization: For higher purity (up to 99.9%), crystallization is recommended. This can be performed from various solvents or by using a multi-step crystallization process.[14]
-
Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds.[15] For this compound metabolites, high-performance liquid chromatography (HPLC) has been used.[10][15]
Troubleshooting Guide
Issue 1: Low or No Yield in Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction to synthesize the 3,4-dihydro-3-methylisoquinoline precursor is giving very low yields. What are the potential causes and solutions?
Answer: Low yields in this reaction are a common issue and can be attributed to several factors.[11]
Potential Causes & Solutions:
-
Insufficient Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamide starting material lacks electron-donating groups, the reaction will be slow and inefficient.[2][11]
-
Optimization: If possible, start with a substrate containing activating groups (e.g., -OCH₃, -CH₃). For deactivated rings, harsher conditions, such as using P₂O₅ in refluxing POCl₃, may be necessary to drive the reaction.[3]
-
-
Ineffective Dehydrating Agent: The dehydrating agent (e.g., POCl₃) may be old or have degraded from exposure to moisture.
-
Optimization: Use a fresh bottle of the dehydrating agent. Ensure all glassware is thoroughly dried before use. Consider using a stronger agent like polyphosphoric acid (PPA) or Tf₂O, especially for challenging substrates.[3]
-
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly if a stable nitrilium salt intermediate is formed.[1]
-
Optimization: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature may minimize side product formation.
-
-
Inadequate Temperature or Reaction Time: The reaction may not have reached completion.
-
Optimization: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the time or gradually increasing the temperature. Refluxing in a higher-boiling solvent like xylene can be an option.[1]
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Substrate | Electron-rich Phenyl Ring | Neutral Phenyl Ring | Electron-poor Phenyl Ring | Higher yield with electron-rich rings.[2][11] |
| Dehydrating Agent | POCl₃ | P₂O₅ in POCl₃ | Tf₂O | Agent effectiveness increases from left to right.[3] |
| Temperature | Room Temperature | Reflux (Toluene) | Reflux (Xylene) | Higher temperatures may be needed for less reactive substrates.[1] |
Issue 2: Product is a Dark Oil and Difficult to Purify
Question: After the workup, my this compound product is a dark, viscous oil that is difficult to handle and purify by column chromatography. What can I do?
Answer: The formation of dark, oily products often indicates the presence of polymeric byproducts or residual acid.
Potential Causes & Solutions:
-
Incomplete Neutralization: Residual acid from the cyclization step can lead to product degradation and polymerization during workup and solvent removal.
-
Optimization: Ensure the reaction mixture is thoroughly quenched and neutralized. After quenching with ice, basify the aqueous layer to a high pH (e.g., pH 14) with a strong base like concentrated NaOH before extraction.[9] This ensures the isoquinoline is in its free base form.
-
-
Thermal Decomposition: Overheating during the evaporation of high-boiling solvents can cause decomposition.
-
Optimization: Remove solvents under reduced pressure at the lowest possible temperature.
-
-
Purification Strategy: If chromatography is problematic, alternative methods may be more effective.
-
Optimization: Attempt to purify via crystallization. Even if the crude product is an oil, it may crystallize from a suitable solvent system upon cooling or scratching. This compound has a reported melting point of 63-65 °C.[10][15] A multi-step crystallization can be highly effective for removing impurities.[14] Another option is vacuum distillation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Bischler-Napieralski type reaction[9]
This protocol describes a synthesis starting from N-benzyl-1,1-dimethoxypropan-2-amine, which is then cyclized.
Step 1: Synthesis of N-benzyl-1,1-dimethoxypropan-2-amine
-
To a solution of Benzylamine (9.18 mL, 84.0 mmol) and 1,1-dimethoxypropan-2-one (9.95 mL, 84.0 mmol) in dichloromethane (350 mL) at room temperature, add sodium triacetoxyborohydride (B8407120) (25 g, 118 mmol) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with 2.5% sodium bicarbonate solution (250 mL) and stir for 30 minutes until the mixture is biphasic.
-
Separate the layers and wash the organic layer with 5% sodium chloride solution three times.
-
Combine the organic layers and dry over sodium sulfate.
-
Evaporate the solvent to yield N-benzyl-1,1-dimethoxypropan-2-amine as a yellow oil.
Step 2: Cyclization to this compound
-
Add the oil from Step 1 (e.g., 2.62 g, 12.5 mmol) dropwise to chlorosulfonic acid (8.35 mL, 125 mmol) over an ice bath. Use a small amount of dichloromethane to rinse the flask and add it to the acid.
-
Place the reaction mixture in a boiling water bath for 5-10 minutes. This allows the methanol (B129727) byproduct to evaporate and drives the reaction forward.[9]
-
After cooling, carefully quench the reaction with ice.
-
Basify the mixture to pH 14 with concentrated sodium hydroxide.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry with magnesium sulfate, and evaporate the solvent to yield solid this compound. The reported average yield for this specific procedure is low (2-5%).[9]
Visualizations
Experimental Workflow: Bischler-Napieralski Synthesis
Caption: General workflow for this compound synthesis via the Bischler-Napieralski reaction.
Troubleshooting Logic: Low Reaction Yield
Caption: Troubleshooting flowchart for diagnosing low yield in this compound synthesis.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1125-80-0 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. This compound 98 1125-80-0 [sigmaaldrich.com]
3-Methylisoquinoline stability under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 3-methylisoquinoline under various experimental conditions. The information is intended to assist in troubleshooting common issues and in the design of robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, as a derivative of isoquinoline (B145761), is a weak base and is expected to be relatively stable under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. In acidic solutions, the nitrogen atom is protonated, which can influence the electron distribution of the ring system and potentially make it more susceptible to certain reactions.[1] Under basic conditions, the molecule is generally stable, but harsh conditions can lead to degradation, potentially through oxidative pathways or reactions involving the methyl group.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of isoquinolines, potential degradation pathways could include:
-
Oxidation: Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen at elevated temperatures), the isoquinoline ring can be cleaved.[2] Oxidation of the methyl group is also a possibility.
-
Ring Opening: Although the isoquinoline ring is aromatic and thus relatively stable, extreme pH and high temperatures could potentially lead to hydrolytic ring cleavage.
-
Reactions involving the methyl group: The methyl group at the 3-position could be susceptible to oxidation or other reactions under certain stress conditions.
Q3: How does the methyl group at the 3-position affect the stability compared to unsubstituted isoquinoline?
A3: The methyl group is an electron-donating group, which can slightly increase the electron density in the pyridine (B92270) ring. This might subtly influence its reactivity. For instance, it could slightly increase the basicity of the nitrogen atom. However, a significant alteration of the overall stability of the aromatic system is not generally expected under mild acidic or basic conditions.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?
A4: this compound is soluble in many common organic solvents. As a weak base, it will react with strong acids to form salts.[1] It is important to be cautious with strong oxidizing agents, as they can lead to degradation of the isoquinoline ring.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks appear in the chromatogram during a stability study. | Degradation of this compound. | Perform a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to identify potential degradation products. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks. |
| The concentration of this compound decreases over time with no new peaks appearing. | 1. Degradation products are not being detected by the current analytical method (e.g., lack a chromophore).2. Degradation products are precipitating out of solution.3. The compound is adsorbing to the container surface. | 1. Use a more universal detection method like mass spectrometry (MS) or a Charged Aerosol Detector (CAD).2. Visually inspect the sample for any precipitates. If observed, try to dissolve the precipitate in a suitable solvent and analyze.3. Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. |
| High variability in stability data between replicate samples. | 1. Inconsistent sample preparation or storage.2. Non-homogeneity of the sample solution.3. Issues with the analytical instrument. | 1. Ensure precise and consistent sample handling and storage conditions for all replicates.2. Thoroughly mix the stock and sample solutions before taking aliquots.3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
| No degradation is observed even under harsh stress conditions. | This compound is highly stable under the tested conditions. | Consider increasing the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to induce degradation, aiming for 5-20% degradation to identify the primary degradation pathways. |
Quantitative Data Summary
Table 1: Example of Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0.0 | 0 |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated | |
| 0.1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | 0 |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |
| 24 | Data to be generated | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | Data to be generated |
Note: This table is a template. Actual data would be obtained from experimental analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven or water bath
-
Photostability chamber
-
HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at 60 °C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL.
-
Keep the vial at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store a sample of solid this compound in an oven at a controlled temperature (e.g., 80 °C).
-
Dissolve aliquots of the solid in a suitable solvent at different time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.
-
4. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method (see Protocol 2 for a starting point).
-
Determine the percentage of this compound remaining and identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is essential.
1. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., the λmax of this compound).
-
Injection Volume: 10 µL.
2. Method Validation Parameters:
-
Specificity: Demonstrate that the method can separate this compound from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability studies of this compound.
References
Technical Support Center: Column Chromatography of 3-Methylisoquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-methylisoquinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the elution of this compound on a silica (B1680970) gel column is a non-polar solvent mixture, with a gradual increase in polarity. A common and effective system is a gradient of ethyl acetate (B1210297) in hexanes. Based on the purification of similar compounds, a gradient starting from 100% hexanes and gradually increasing to 20-30% ethyl acetate is a reasonable starting point.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2]
Q2: My this compound seems to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
Decomposition of basic compounds like this compound on a standard silica gel column is a common issue. This is often due to the acidic nature of the silica gel, which can lead to degradation or irreversible adsorption of the compound.[3] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of your silica gel in the initial, least polar eluent and add 0.5-1% triethylamine (B128534) or pyridine. This will neutralize the acidic sites on the silica surface.[3]
-
Use an alternative stationary phase: If decomposition persists, consider using a more inert stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel.
Q3: I am not getting good separation between this compound and its impurities. What can I do?
Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize your solvent system: The polarity of your eluent is critical. Use TLC to test various solvent systems and gradients. A shallow gradient often provides better resolution.
-
Dry loading: Instead of loading your sample dissolved in a small amount of solvent (wet loading), try adsorbing your crude product onto a small amount of silica gel. This "dry loading" technique often leads to sharper bands and better separation.
-
Column dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.[4]
Q4: My this compound is eluting with a tailing peak. How can I improve the peak shape?
Peak tailing for nitrogen-containing heterocyclic compounds is a frequent problem. It is often caused by strong interactions between the basic nitrogen and the acidic silanol (B1196071) groups on the silica surface. To address this:
-
Add a basic modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) into your mobile phase can significantly improve peak shape by competing for the active sites on the silica gel.
-
Control the pH: If using a reversed-phase system, ensuring the mobile phase pH is appropriately buffered can prevent tailing.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography of this compound in a question-and-answer format.
Issue 1: The product is not eluting from the column.
-
Question: I've run a significant volume of my mobile phase, but I can't detect my this compound in the fractions. What should I do?
-
Answer:
-
Increase Solvent Polarity: Your mobile phase may not be polar enough to elute the compound. Gradually increase the percentage of the more polar solvent in your eluent system.
-
Check for Decomposition: As mentioned in the FAQs, this compound might be degrading on the silica gel. You can test for this by performing a 2D TLC.[5] Spot your crude mixture on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear or the original spot streaks, decomposition is likely occurring.
-
Methanol (B129727) Flush: If you suspect your compound is strongly adsorbed but not decomposed, you can try flushing the column with a very polar solvent like methanol at the end of your run to elute any remaining compounds. Be aware that this will likely elute many impurities as well.
-
Issue 2: Co-elution with impurities.
-
Question: My purified fractions of this compound are still contaminated with impurities. How can I improve the separation?
-
Answer:
-
Identify Potential Impurities: Common impurities from the synthesis of isoquinolines can include unreacted starting materials or byproducts from side reactions.[6] Knowing the potential impurities can help in designing a more effective purification strategy.
-
Fine-tune the Gradient: A slow, shallow gradient is often key to separating compounds with similar polarities.
-
Change the Solvent System: Sometimes, a completely different solvent system can provide better selectivity. For example, if you are using ethyl acetate/hexanes, you could try a system with dichloromethane (B109758) or ether.
-
Issue 3: Low yield of purified this compound.
-
Question: After column chromatography, my final yield of this compound is very low. What are the possible reasons?
-
Answer:
-
Decomposition on the Column: This is a primary suspect for low yields with basic compounds on silica gel.
-
Irreversible Adsorption: The compound may be too strongly bound to the stationary phase and is not eluting completely.
-
Mechanical Loss: Ensure you are not losing product during the loading, fraction collection, or solvent evaporation steps.
-
Incomplete Elution: You may have stopped collecting fractions too early. Always monitor the elution with TLC until you are certain all your product has come off the column.
-
Data Presentation
The following table summarizes typical parameters for the flash column chromatography of a this compound derivative, which can be used as a starting point for optimization.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | [1] |
| Example Gradient | 0% to 20% Ethyl Acetate in Hexanes | [1] |
| Approximate Rf | ~0.3-0.4 in 20% Ethyl Acetate/Hexanes (estimated) | [7] |
| Typical Yield | >90% | [1] |
| Purity | >95% (as determined by NMR) | [8] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.3.[2]
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent determined from your TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: General experimental workflow for the purification of this compound.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Identifying Impurities in 3-Methylisoquinoline Samples by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-Methylisoquinoline samples using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the synthetic route or from degradation.[1] Common types include:
-
Synthesis-related impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts.[1] Positional isomers (e.g., 1-Methylisoquinoline) are also a possibility depending on the synthetic pathway.
-
Degradation products: this compound can degrade under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3] This can lead to the formation of oxidation products (e.g., N-oxides), hydrolysis products, or photolytic degradation products.
-
Residual solvents: Organic solvents used during synthesis and purification may be present in trace amounts.[4]
Q2: Which ionization technique is best for analyzing this compound and its impurities?
A2: Electrospray ionization (ESI) in positive ion mode is a highly effective and commonly used technique for the analysis of nitrogen-containing heterocyclic compounds like this compound.[5] This is because the nitrogen atom is readily protonated, leading to the formation of a strong [M+H]⁺ ion, which is ideal for detection by mass spectrometry.
Q3: How can I differentiate between positional isomers of this compound using MS?
A3: While positional isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different. The position of the methyl group influences the stability of the fragment ions formed. By carefully comparing the MS/MS spectra of your analyte with that of a reference standard for this compound, you can often distinguish it from its isomers based on the relative abundances of specific fragment ions.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, is the intentional degradation of a drug substance under various conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3][6] This is a crucial step in impurity profiling as it helps to:
-
Identify likely degradation products that could form during storage and handling.
-
Elucidate the degradation pathways of the drug substance.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the drug substance from its degradation products.
Troubleshooting Guide
Problem 1: I am not seeing the expected [M+H]⁺ ion for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MS polarity setting | Ensure the mass spectrometer is operating in positive ion mode. |
| Suboptimal ionization source parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance ionization efficiency. |
| Sample degradation | Prepare a fresh sample solution and analyze it promptly. |
| Mobile phase incompatibility | Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate the formation of [M+H]⁺ ions. |
Problem 2: My chromatogram shows poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, an acidic mobile phase (pH 3-5) is generally suitable. |
| Column contamination or degradation | Flush the column with a strong solvent or replace it if necessary. |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a weaker solvent. |
Problem 3: I am observing a high background noise in my mass spectrum.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and flush the system thoroughly. |
| Leaks in the LC or MS system | Check all fittings and connections for leaks. |
| Dirty ion source | Clean the ion source components according to the manufacturer's instructions. |
Problem 4: I am unable to identify an unknown impurity peak.
| Possible Cause | Troubleshooting Step |
| Insufficient data for structural elucidation | Perform MS/MS analysis on the impurity peak to obtain fragmentation data. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |
| Impurity not in any database | Based on the MS and MS/MS data, propose potential structures by considering the synthetic route and possible degradation pathways of this compound. |
| Co-eluting peaks | Optimize the chromatographic method to improve the separation of the impurity from other components. |
Data Presentation: Potential Impurities in this compound
The following table summarizes potential impurities that could be present in this compound samples. Please note that this is an illustrative list, and the actual impurities will depend on the specific synthesis and storage conditions.
| Impurity Name/Type | Potential Source | Molecular Formula | Exact Mass [M+H]⁺ | Plausible MS/MS Fragments (m/z) |
| This compound N-oxide | Oxidation | C₁₀H₉NO | 160.0757 | 144 ([M+H-O]⁺), 115 |
| Isoquinoline | Starting Material/By-product | C₉H₇N | 130.0651 | 103, 77 |
| 1-Methylisoquinoline | Isomeric Impurity | C₁₀H₉N | 144.0808 | Different fragmentation pattern from 3-MIQ |
| Dihydro-3-methylisoquinoline | Reduction By-product | C₁₀H₁₁N | 146.0964 | 131 ([M+H-CH₃]⁺) |
| Phthalic Acid | Over-oxidation Product | C₈H₆O₄ | 167.0339 | 149, 121, 105, 77 |
| Unreacted Starting Material (example) | Synthesis | Varies | Varies | Varies |
| Residual Solvent (e.g., Toluene) | Purification | C₇H₈ | 93.0699 (as M⁺) | 91, 65 |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Impurity Profiling of this compound
This protocol outlines a general method for the identification of impurities in a this compound sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Mode:
-
Full Scan (MS1): m/z 50-500 to detect all potential impurities.
-
Auto MS/MS or Product Ion Scan (MS2): For fragmentation of precursor ions detected in the full scan to aid in structural elucidation.
-
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
Visualizations
Caption: Workflow for Impurity Identification in this compound.
Caption: Troubleshooting Decision Tree for Common MS Issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijrpp.com [ijrpp.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Preventing polymerization during 3-Methylisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3-methylisoquinoline, with a primary focus on preventing polymerization and tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which are prone to polymerization?
A1: The most common methods for synthesizing the isoquinoline (B145761) core are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. The Bischler-Napieralski reaction, in particular, is susceptible to polymerization and tar formation due to the harsh acidic conditions and high temperatures often employed.[1][2] The Pomeranz-Fritsch and Pictet-Spengler reactions can also lead to the formation of polymeric materials, especially under strongly acidic and high-temperature conditions.[1]
Q2: What causes polymerization and tar formation during this compound synthesis?
A2: Polymerization and tar formation are primarily caused by:
-
High Reaction Temperatures: Excessive heat can lead to the decomposition of starting materials and intermediates, initiating unwanted side reactions that result in polymers and tars.[1][2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at a controlled temperature, can increase the likelihood of side reactions and product degradation.[2]
-
Strongly Acidic Conditions: Harsh acidic reagents can promote various decomposition and polymerization pathways.[1]
-
Intermolecular Side Reactions: Reactive intermediates, such as iminium ions, can react with other molecules in the mixture instead of undergoing the desired intramolecular cyclization, leading to polymer chains.[1]
Q3: How can I monitor the reaction to prevent over-heating and decomposition?
A3: Close monitoring of the reaction progress is crucial. Techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of the starting material.[2] The reaction should be stopped as soon as the starting material is consumed to prevent the formation of byproducts due to extended heating.[2]
Q4: Are there milder alternatives to the classical Bischler-Napieralski conditions?
A4: Yes, modern modifications of the Bischler-Napieralski reaction offer milder conditions. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429).[3] This method allows for the reaction to be carried out at lower temperatures, often from -20°C to room temperature, which significantly reduces the risk of polymerization and is compatible with a wider range of substrates.[4]
Troubleshooting Guides
Bischler-Napieralski Reaction: Troubleshooting Polymerization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns into a thick, unmanageable tar. | High reaction temperature.[2] | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[2] Use an oil bath for uniform heating. |
| Prolonged reaction time.[2] | Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[2] | |
| Insufficient solvent. | Ensure enough solvent is used to maintain a stirrable mixture throughout the reaction.[2] | |
| Low yield of 3,4-dihydro-3-methylisoquinoline with significant byproduct formation. | Harsh acidic conditions promoting side reactions.[1] | Consider using milder dehydrating agents. For electron-rich substrates, phosphorus oxychloride (POCl₃) might be sufficient.[4] For less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be used, but with careful temperature control.[4] The use of triflic anhydride (Tf₂O) with 2-chloropyridine is a highly recommended milder alternative.[3][4] |
| Retro-Ritter reaction forming styrene (B11656) derivatives. | This side reaction is more prevalent when the resulting styrene is highly conjugated.[4] Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct. Another approach is to use oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination. |
Pomeranz-Fritsch & Pictet-Spengler Reactions: General Guidance to Minimize Tar Formation
For both the Pomeranz-Fritsch and Pictet-Spengler reactions, the formation of tar-like materials is often associated with the use of strong acids and high temperatures.[1] To mitigate this:
-
Employ High Dilution: Using a larger volume of solvent can favor the desired intramolecular cyclization over intermolecular polymerization reactions.[1]
-
Optimize Catalyst and Temperature: Screen different acid catalysts and reaction temperatures to find conditions that promote efficient cyclization without causing significant degradation. For the Pictet-Spengler reaction, consider using an N-acyliminium ion strategy to increase the electrophilicity of the intermediate under milder conditions.[1]
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, which can contribute to byproduct formation, especially at elevated temperatures.[1]
Data Presentation
Table 1: Impact of Dehydrating Agents on Dihydroisoquinoline Synthesis Yield.
This table summarizes the yields obtained for the cyclization of various β-arylethylamides using different dehydrating agents, illustrating the impact of reaction conditions on efficiency.
| Substrate | Dehydrating Agent | Solvent | Temperature | Yield (%) |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Toluene (B28343) | Reflux | 60-80 |
| N-(phenethyl)benzamide | Tf₂O / 2-ClPyr | Dichloromethane (B109758) | 0°C to rt | 95 |
| N-[2-(4-methoxyphenyl)ethyl]benzamide | POCl₃ | [bmim]PF₆ | 90-100°C | High |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | P₂O₅ | Toluene | Reflux | Mixture of isomers |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | Toluene | Reflux | Favors "normal" product |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Synthesis of 3,4-dihydro-3-methylisoquinoline using POCl₃
This protocol is a general guideline for the synthesis of the precursor to this compound, N-(1-phenylethyl)acetamide, followed by its cyclization.
Part A: Synthesis of N-(1-phenylethyl)acetamide
-
In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, add ice water and extract the mixture with chloroform.
-
Wash the organic extract with a 1N aqueous solution of sodium hydroxide (B78521) and then with water.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crystalline product. Recrystallize from isopropyl ether if necessary.
Part B: Cyclization to 3,4-dihydro-3-methylisoquinoline
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(1-phenylethyl)acetamide (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 2.0-3.0 equivalents) dropwise to the solution. The addition can be exothermic, so cooling in an ice bath may be necessary to control the temperature.[2]
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C).[2]
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 6 hours.[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH greater than 9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
This protocol utilizes milder conditions to minimize polymerization.[2]
-
Dissolve the N-(1-phenylethyl)acetamide (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]
-
Cool the mixture to a low temperature (e.g., -20°C).[2]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) to the cooled mixture.[2]
-
Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, while monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for polymerization in the Bischler-Napieralski reaction.
Caption: Reaction pathways leading to product or polymerization byproducts.
References
Strategies for Improved Regioselectivity in Isoquinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Isoquinoline (B145761) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance on achieving high regioselectivity in the synthesis of isoquinolines. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions?
A1: Regioselectivity in these reactions is predominantly governed by the electronic and steric properties of substituents on the aromatic ring of the starting phenethylamine (B48288) derivative. The cyclization, which is an intramolecular electrophilic aromatic substitution, will preferentially occur at the most nucleophilic and sterically accessible position.[1]
-
Electronic Effects: Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups activate the aromatic ring, directing cyclization to the ortho or para positions. In most cases, cyclization occurs para to the activating group to avoid steric hindrance. If the para position is blocked, cyclization will proceed at an available ortho position.[2][3]
-
Steric Effects: Bulky substituents on the aromatic ring can hinder the approach of the electrophile to the adjacent ortho position, thereby favoring cyclization at a less sterically crowded site.[4]
Q2: How do modern transition-metal-catalyzed methods control regioselectivity in isoquinoline synthesis?
A2: Modern synthetic methods, particularly those catalyzed by transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru), offer a high degree of regiocontrol through the use of directing groups.[5] A directing group, which is a functional group on the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, leading to selective C-H activation and subsequent annulation.[5][6] Common directing groups include N-methoxyamides, hydrazones, and oximes.[6] The choice of catalyst, ligands, and reaction conditions can further fine-tune the regioselectivity.[6]
Q3: My Bischler-Napieralski reaction is giving a low yield and a mixture of regioisomers. What should I try first?
A3: Low yields and poor regioselectivity in the Bischler-Napieralski reaction often stem from insufficient activation of the aromatic ring or harsh reaction conditions.[7]
-
Increase Ring Activation: The reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction may fail.[7]
-
Stronger Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary.[7][8]
-
Milder Conditions: For sensitive substrates, consider using a milder, more modern protocol, such as triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429). This often provides higher yields at lower temperatures.[9]
Q4: In a Pictet-Spengler reaction with a meta-substituted phenethylamine, how can I favor cyclization at the C6 position over the C8 position?
A4: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the nature of the substituent and the reaction conditions. Generally, cyclization is favored at the position para to an electron-donating group. Therefore, if you have an activating group at the meta-position (C3 of the phenethylamine), cyclization will preferentially occur at the C6 position (para to the substituent). To enhance this selectivity, you can try optimizing the solvent and catalyst. Protic solvents have been shown to improve regioselectivity in some cases.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Bischler-Napieralski Cyclization
If you are observing the formation of an undesired regioisomer or a mixture of isomers, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Solution |
| Formation of an unexpected regioisomer | Cyclization is occurring at an alternative, electronically favorable position due to the substitution pattern on the arene.[9] | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Consider using a protecting group strategy to temporarily block the more reactive site. |
| Mixture of isomers with an electron-donating group at the meta-position | Insufficient differentiation between the two possible ortho-cyclization sites (relative to the ethylamine (B1201723) chain). | Introduce a sterically bulky group at one of the positions flanking the desired cyclization site to disfavor reaction at the alternative position. |
| Reaction with a deactivated ring system yields multiple products | Harsh reaction conditions (high temperature, strong acid) are leading to side reactions and lack of selectivity. | Switch to a milder protocol using Tf₂O and a non-nucleophilic base like 2-chloropyridine. This allows for lower reaction temperatures and can improve selectivity.[8] |
Issue 2: Lack of Regiocontrol in Pictet-Spengler Synthesis
The Pictet-Spengler reaction's regioselectivity can be subtle. Here's how to address common issues:
| Observation | Potential Cause | Recommended Solution |
| Formation of a mixture of 6- and 8-substituted tetrahydroisoquinolines from a meta-substituted phenethylamine | The electronic preference for cyclization at the position para to the activating group is not strong enough to completely override cyclization at the ortho position. | Optimize the reaction conditions. Varying the acid catalyst (e.g., from HCl to trifluoroacetic acid) and the solvent can influence the regiochemical outcome. Using a heterogeneous catalyst, such as an Al-pillared bentonite, has been reported to provide good yields and total regioselectivity in some cases.[1] |
| Unpredictable regioselectivity with different aldehydes | The steric and electronic properties of the aldehyde component can influence the transition state of the cyclization step. | Screen a variety of aldehydes to determine the empirical trend for your specific substrate. For critical applications, consider a substrate-controlled approach where the directing effects of the phenethylamine substituents are dominant. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization with POCl₃
Objective: To synthesize a 3,4-dihydroisoquinoline (B110456) from a β-arylethylamide using standard conditions.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (2.0 - 5.0 equiv)
-
Anhydrous toluene (B28343) or acetonitrile
-
Crushed ice
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) solution
-
Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide in anhydrous toluene.
-
Carefully add POCl₃ dropwise to the solution. The reaction may be exothermic, and cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution to a pH of 8-9 with NaOH or K₂CO₃ solution.
-
Extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[7]
Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)
Objective: To synthesize a 3,4-dihydroisoquinoline under milder conditions, suitable for sensitive substrates.
Materials:
-
β-arylethylamide (1.0 equiv)
-
2-chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous DCM.
-
Add 2-chloropyridine to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add Tf₂O dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[8][9]
Visualizing Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Methylisoquinoline Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Methylisoquinoline. Due to the limited specific literature on the degradation of this compound, this guide draws upon information from related compounds, such as quinoline (B57606) and its derivatives, to offer potential degradation pathways, experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific pathways for this compound are not extensively documented, based on the metabolism of quinoline and methylquinolines, several degradation routes are plausible.[1][2] These include microbial/enzymatic degradation and photodegradation.
-
Microbial/Enzymatic Degradation: Bacteria, such as Pseudomonas and Rhodococcus species, are known to degrade quinoline and its derivatives.[1][3] The degradation is often initiated by hydroxylation. For this compound, a likely initial step is the hydroxylation of the pyridine (B92270) or benzene (B151609) ring, followed by ring cleavage.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce the degradation of heterocyclic aromatic compounds like isoquinolines.[4][5] The process can be accelerated in the presence of photosensitizers or reactive oxygen species.
Q2: I am observing a color change in my this compound sample during my experiment. What could be the cause?
A2: A color change, such as from colorless or light yellow to brown, often indicates compound degradation.[4] This can be caused by:
-
Oxidation: Exposure to air can lead to the oxidation of the molecule.
-
Photodecomposition: Light exposure can cause the formation of colored degradation products.[4]
-
Reaction with Impurities: Trace metals or other reactive species in your solvent or on your glassware could catalyze degradation reactions.
It is recommended to perform purity analysis using techniques like HPLC or GC-MS to identify potential degradation products.[4][6]
Q3: My experimental results for this compound degradation are inconsistent. What are the potential reasons?
A3: Inconsistent results can stem from several factors related to sample stability and experimental setup:
-
Compound Instability: this compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure).[7][8]
-
Inconsistent Sample Handling: Ensure uniform handling procedures for all samples to minimize variability.
-
Solvent Effects: The choice of solvent can influence the stability of the compound.[8]
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, GC-MS) is validated and robust.
A systematic review of your storage conditions, handling procedures, and analytical methods is recommended.[4]
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: To minimize degradation during storage, this compound should be stored in a cool, dark, and dry place.[4] It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guides
Issue 1: No Degradation Observed
If you are attempting to induce degradation of this compound and do not observe any change, consider the following:
| Potential Cause | Troubleshooting Step |
| Degradation conditions are too mild. | Increase the intensity of the degradation trigger (e.g., higher temperature for thermal degradation, higher light intensity for photodegradation, or a more active microbial culture). |
| Incorrect analytical method. | Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect small changes in the concentration of this compound and its potential degradation products.[6] |
| Compound is highly stable under the tested conditions. | Re-evaluate your experimental design. Consider using more forcing conditions or different degradation methods (e.g., chemical oxidation). |
Issue 2: Unexpected Peaks in Chromatogram
The appearance of new, unidentified peaks in your HPLC or GC-MS analysis suggests the formation of degradation products or impurities.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products. | Use mass spectrometry (MS) to identify the molecular weights of the new peaks and propose potential structures for the degradation products.[9] |
| Contamination. | Analyze a blank sample (solvent only) and a control sample of this compound that has not been subjected to degradation to rule out contamination from the solvent or the instrument. |
| Reaction with solvent or buffer components. | Review the reactivity of this compound with the components of your experimental medium. |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by HPLC
This protocol is adapted from established methods for analyzing quinoline derivatives.[3][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 275 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve samples from the degradation experiment in the mobile phase to a concentration within the linear range of the assay. Filter the samples through a 0.45 µm filter before injection.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is based on general procedures for the analysis of halogenated quinoline compounds and can be adapted for this compound.[6]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Sample Preparation: Samples may require extraction into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and concentration prior to analysis. Derivatization may be necessary for polar degradation products.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for a microbial degradation experiment of this compound. These values are for illustrative purposes to guide researchers in presenting their data.
Table 1: Effect of Initial this compound Concentration on Degradation Rate
| Initial Concentration (mg/L) | Degradation after 48h (%) | Half-life (hours) |
| 50 | 95 | 12 |
| 100 | 80 | 20 |
| 200 | 60 | 36 |
Table 2: Influence of pH on this compound Degradation (Initial Conc. 100 mg/L)
| pH | Degradation after 48h (%) |
| 5.0 | 45 |
| 7.0 | 82 |
| 9.0 | 65 |
Table 3: Influence of Temperature on this compound Degradation (Initial Conc. 100 mg/L, pH 7.0)
| Temperature (°C) | Degradation after 48h (%) |
| 20 | 55 |
| 30 | 85 |
| 40 | 70 |
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Microbial degradation of quinoline and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 3-Methylisoquinoline Reactions
Welcome to the technical support center for managing reactions involving 3-Methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
General Temperature Considerations
Q1: How does temperature generally affect reactions involving this compound?
A1: Temperature is a critical parameter in this compound reactions, influencing reaction rate, yield, and the formation of byproducts. As a general principle, increasing the temperature increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to decomposition of reactants, intermediates, or products, resulting in lower yields and the formation of undesirable impurities. For exothermic reactions, higher temperatures can also shift the reaction equilibrium towards the reactants, decreasing the overall yield. Careful temperature control is therefore essential to achieve optimal results.
Q2: What are the key physical properties of this compound relevant to temperature control?
A2: Understanding the physical properties of this compound is crucial for designing appropriate experimental setups. Key properties include:
-
Melting Point: 63-65 °C
-
Boiling Point: 251 °C
Being a solid at room temperature, reactions may require heating to ensure it is in a liquid state or fully dissolved in a solvent. Its relatively high boiling point allows for a wide range of reaction temperatures to be explored.
Specific Synthetic Reactions
Q3: Which common synthetic routes to this compound and its derivatives are particularly sensitive to temperature?
A3: Several key synthetic methods are highly dependent on precise temperature control:
-
Bischler-Napieralski Reaction: This intramolecular cyclization to form a dihydroisoquinoline precursor is often carried out at elevated temperatures, but excessive heat can promote side reactions.[1]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization to form the isoquinoline (B145761) core typically requires heating, and the temperature can influence the yield and purity of the product.[2]
-
C-4 Alkylation of Isoquinolines: The temperature can be a favorable factor in increasing the yield of this functionalization reaction, but optimization is necessary.[3]
II. Troubleshooting Guides
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for synthesizing isoquinoline precursors. It involves the intramolecular cyclization of a β-arylethylamide. Temperature control is crucial to maximize yield and minimize byproduct formation.
Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common temperature-related causes?
A1: Low yields in the Bischler-Napieralski reaction can often be attributed to improper temperature management. Here are some common issues and solutions:
-
Issue: Incomplete Reaction.
-
Possible Cause: The reaction temperature is too low, or the reaction time is insufficient. The activation energy for the cyclization is not being overcome.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.
-
Ensure the solvent is appropriate for the desired temperature (e.g., toluene (B28343) or xylene for higher temperatures).[1]
-
-
-
Issue: Formation of a Tar-Like Substance.
-
Possible Cause: The reaction temperature is too high, leading to the decomposition of the starting material, intermediate, or product.
-
Troubleshooting Steps:
-
Reduce the reaction temperature.
-
Consider a milder dehydrating agent that allows for lower reaction temperatures. For example, triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) can be effective at temperatures as low as -20°C to 0°C.[4]
-
Ensure a gradual and controlled heating process.
-
-
-
Issue: Formation of a Styrene Derivative (Retro-Ritter Reaction).
-
Possible Cause: This side reaction, where the nitrilium ion intermediate fragments, is often favored at higher temperatures.[1]
-
Troubleshooting Steps:
-
Employ milder reaction conditions with reagents like oxalyl chloride followed by a Lewis acid (e.g., FeCl₃), which can proceed at lower temperatures and suppress the retro-Ritter pathway.[5]
-
Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[1]
-
-
Quantitative Data: Effect of Dehydrating Agent and Temperature
| Starting Amide | Condensing Agent | Solvent | Temperature (°C) | Yield (%) |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 85 |
| N-phenethylbenzamide | Tf₂O, 2-ClPyr | Dichloromethane | -20 to 0 | 95 |
This table summarizes representative data and actual results may vary based on specific substrate and reaction conditions.[4][6]
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another vital method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.
Q1: I am observing a low yield in my Pomeranz-Fritsch synthesis of a this compound derivative. How can temperature be optimized?
A1: Low yields in the Pomeranz-Fritsch reaction can be due to several factors, with temperature playing a key role.
-
Issue: Low Conversion.
-
Possible Cause: The reaction temperature may be insufficient to drive the acid-catalyzed cyclization.
-
Troubleshooting Steps:
-
The traditional Pomeranz-Fritsch reaction often requires heating in concentrated sulfuric acid.[2] Ensure the temperature is high enough to promote the reaction, but monitor for decomposition.
-
Consider using a modified procedure with milder acids or Lewis acids, which might allow for better temperature control and improved yields.
-
-
-
Issue: Side Product Formation.
-
Possible Cause: High temperatures can lead to undesired side reactions. The specific side products will depend on the substrate and reaction conditions.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature and monitor the reaction progress to stop it once the desired product is formed.
-
Explore modified versions of the reaction, such as the Schlittler-Muller modification, which may offer better selectivity under different temperature profiles.[2]
-
-
C-4 Alkylation of this compound
Direct functionalization of the isoquinoline core is a powerful tool. The C-4 alkylation of this compound with vinyl ketones is an example where temperature is a key parameter for success.
Q1: My C-4 alkylation of this compound is not proceeding efficiently. Should I increase the temperature?
A1: Yes, increasing the temperature can be beneficial for this reaction, but it needs to be optimized.
-
Issue: Low Yield.
-
Possible Cause: The reaction may be kinetically slow at lower temperatures.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature. Studies have shown that increasing the temperature from 45°C to 65°C, and then to 80°C can significantly improve the yield.[3]
-
Ensure that the solvent used is stable and appropriate for the chosen temperature. Acetonitrile is a common solvent for this reaction.[3]
-
-
-
Issue: Reaction with aryl vinyl ketones is sluggish.
-
Possible Cause: Aryl vinyl ketones can be more challenging substrates in this reaction.
-
Troubleshooting Steps:
-
Higher temperatures, around 100°C, may be required for good conversion with these substrates.[3]
-
-
Quantitative Data: Optimization of C-4 Alkylation of Isoquinoline with Methyl Vinyl Ketone
| Entry | Temperature (°C) | Acid (equiv) | Yield of 3a (%) |
| 1 | 45 | AcOH (3.0) | 43 |
| 2 | 65 | AcOH (3.0) | 53 |
| 3 | 80 | BzOH (3.0) | 73 |
This table is adapted from a study on isoquinoline and demonstrates the positive effect of increasing temperature on yield. Similar trends can be expected for this compound.[3]
III. Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is a representative example and may require optimization for other substrates.
Starting Material Synthesis: N-Acetylhomoveratrylamine
-
To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate to maintain the temperature below 80°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Pour the reaction mixture into 1 liter of water and extract with chloroform (B151607).
-
Wash the chloroform extract with dilute HCl and then with water.
-
Dry the chloroform solution over anhydrous sodium sulfate (B86663) and evaporate to yield the crude amide.
Cyclization to 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
To 100 g of N-acetylhomoveratrylamine, add 200 ml of toluene and 100 ml of phosphorus oxychloride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into a large volume of petroleum ether.
-
Collect the precipitated hydrochloride salt by filtration.
-
Recrystallize the salt from ethanol (B145695) to obtain the purified product.[6]
Protocol 2: C-4 Alkylation of this compound
This protocol is based on a general procedure for the C-4 alkylation of isoquinolines.
-
To a solution of this compound (1.0 equiv) in acetonitrile, add benzoic acid (3.0 equiv) and methyl vinyl ketone (4.0 equiv).
-
Heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography.[3]
IV. Reaction Mechanisms and Workflows
Bischler-Napieralski Reaction Mechanism
The reaction can proceed through two primary pathways, depending on the reaction conditions. The mechanism involving a nitrilium ion intermediate is widely accepted.
Caption: Mechanism of the Bischler-Napieralski reaction.
Pomeranz-Fritsch Reaction Mechanism
This reaction proceeds via the formation of a benzalaminoacetal followed by acid-catalyzed cyclization.
Caption: Mechanism of the Pomeranz-Fritsch reaction.
C-4 Alkylation of Isoquinoline Workflow
This workflow illustrates the key steps in the acid-promoted C-4 alkylation.
Caption: Experimental workflow for C-4 alkylation.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low reaction yields, with a focus on temperature-related issues.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 3-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 3-Methylisoquinoline using recrystallization techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in achieving high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on its solubility profile, a mixed solvent system of ethanol (B145695) and water is highly recommended. This compound is soluble in organic solvents like ethanol, acetone, and chloroform, but is sparingly soluble in water.[1] An ethanol-water mixture allows for good dissolution at elevated temperatures and efficient precipitation of pure crystals upon cooling.
Q2: What is the expected physical state of pure this compound at room temperature?
A2: Pure this compound is a solid at room temperature, with a melting point in the range of 63-65 °C.[2] If your sample is a liquid or an oil, it may indicate the presence of impurities.
Q3: My purified this compound has a yellowish or brownish tint. Is this normal?
A3: While pure this compound is a colorless to pale yellow solid, a distinct yellowish or brownish hue can indicate the presence of impurities.[1] Recrystallization should help in removing these colored impurities. If the color persists after one recrystallization, a second recrystallization or the use of activated charcoal during the procedure may be necessary.
Q4: Can I use a single solvent for the recrystallization of this compound?
A4: While a single solvent can be used in principle, finding one with the ideal solubility characteristics (high solubility when hot, low solubility when cold) can be challenging. A mixed solvent system, such as ethanol and water, often provides better control over the crystallization process and can lead to higher purity crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and provides systematic approaches to resolve them.
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Solution is not saturated: Too much solvent was used. 2. Cooling too rapidly. 3. Lack of nucleation sites. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a small seed crystal of pure this compound.[3][4] |
| Oiling out (a liquid layer separates instead of crystals). | 1. High concentration of impurities. 2. Cooling the solution too quickly. 3. Inappropriate solvent ratio. | 1. Re-dissolve and dilute: Reheat the solution until the oil dissolves. Add a small amount of the "good" solvent (ethanol) and allow it to cool slowly.[3] 2. Slow down the cooling rate. 3. Adjust solvent ratio: Add more of the "good" solvent (ethanol) to the hot solution before cooling. |
| Low yield of crystals. | 1. Too much solvent used. 2. Crystals were filtered before crystallization was complete. 3. Washing crystals with a solvent at room temperature. | 1. Concentrate the mother liquor: The filtrate can be heated to evaporate some solvent and cooled to obtain a second crop of crystals. 2. Ensure complete cooling: Allow the flask to sit in an ice bath for at least 15-20 minutes before filtration. 3. Wash with ice-cold solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| Crystals are very fine or appear as a powder. | Solution cooled too rapidly. | Slow down the cooling process: Insulate the flask to allow for slow, gradual cooling. This promotes the formation of larger, purer crystals.[5] |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative guide to its solubility in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent system.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly Soluble | Slightly Soluble | Poor as a single solvent; excellent as an anti-solvent. |
| Ethanol | Soluble | Very Soluble | Good as the primary solvent in a mixed-solvent system. |
| Acetone | Soluble | Very Soluble | Potentially suitable, but may be too good of a solvent, leading to low recovery.[1] |
| Chloroform | Soluble | Very Soluble | Not ideal for recrystallization due to high solubility at all temperatures.[1] |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)
This protocol is the recommended method for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate and stir.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of 3-Methylisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylisoquinoline. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of different catalysts on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: The most common methods for synthesizing the isoquinoline (B145761) core, which can be adapted for this compound, include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. Additionally, various transition metal-catalyzed cyclization reactions have been developed.
Q2: Which catalysts are typically employed in the synthesis of this compound and its derivatives?
A2: A wide range of catalysts can be used, largely depending on the synthetic route. For Bischler-Napieralski and Pomeranz–Fritsch reactions, strong protic or Lewis acids are used as catalysts. In modern organic synthesis, transition metal catalysts are frequently employed in various cyclization strategies. These include catalysts based on palladium, copper, ruthenium, rhodium, cobalt, nickel, iron, manganese, and iridium.[1][2]
Q3: How does the choice of catalyst impact the yield of this compound?
A3: The catalyst plays a crucial role in determining the reaction rate, selectivity, and overall yield. An optimal catalyst will facilitate the desired bond formations efficiently under mild conditions, minimizing side reactions. For instance, in transition metal-catalyzed reactions, the choice of metal and its ligand can significantly influence the catalytic activity and, consequently, the yield. While specific comparative data for this compound is dispersed, studies on substituted isoquinolines have shown that catalyst choice is a key parameter for optimization, with yields ranging from moderate to excellent.[3]
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Depending on the synthetic method, several side reactions can occur. In the Bischler-Napieralski reaction, the formation of styrene (B11656) derivatives through a retro-Ritter reaction is a possibility.[4] Incomplete cyclization, over-oxidation, or polymerization of starting materials can also lead to lower yields. For transition metal-catalyzed processes, side reactions can include homo-coupling of starting materials or undesired isomer formation.
Troubleshooting Guides
Issue 1: Low or No Yield in Bischler-Napieralski Synthesis of 3,4-dihydro-3-methylisoquinoline
Question: I am attempting to synthesize the precursor to this compound via the Bischler-Napieralski reaction using a β-phenylethylamide, but the yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Bischler-Napieralski reaction can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Starting Material Purity: Ensure the β-phenylethylamide is pure. Impurities can inhibit the cyclization reaction. Verify the purity using techniques like NMR or melting point analysis.
-
Catalyst Choice and Stoichiometry: This reaction requires a strong dehydrating agent which acts as the catalyst, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride.[5]
-
If using POCl₃, ensure it is fresh and has not been deactivated by moisture.
-
For less reactive substrates, a stronger catalyst system like P₂O₅ in refluxing POCl₃ might be necessary.[4]
-
Ensure the correct stoichiometric amount of the catalyst is used as an excess or deficit can lead to side reactions or incomplete conversion.
-
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.
-
If the reaction is sluggish, consider increasing the temperature. Solvents with higher boiling points, such as xylene or decalin, can be used.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of the starting material and the formation of the product.
-
-
Aromatic Ring Activation: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the phenyl ring of your starting material is not sufficiently electron-rich, the cyclization will be difficult. The presence of electron-donating groups on the aromatic ring facilitates the reaction.
Issue 2: Catalyst Deactivation in a Transition Metal-Catalyzed Cyclization
Question: My transition metal-catalyzed synthesis of a this compound derivative starts well but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common issue in transition metal-catalyzed reactions. Here are some potential causes and solutions:
-
Impurity Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons. Ensure all components of the reaction are of high purity and that solvents are appropriately dried and degassed.
-
Air and Moisture Sensitivity: Many transition metal catalysts, particularly those in a low oxidation state (e.g., Pd(0)), are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Thermal Instability: High reaction temperatures can lead to the decomposition of the catalyst. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.
-
Product Inhibition: In some cases, the product itself can coordinate to the metal center and inhibit the catalyst. If this is suspected, it might be beneficial to perform the reaction at a lower concentration or to remove the product as it is formed, if feasible.
-
Ligand Degradation: The ligands coordinated to the metal center can degrade under the reaction conditions, leading to catalyst deactivation. The choice of a more robust ligand may be necessary.
Data on Catalysts for Isoquinoline Synthesis
| Synthetic Method | Catalyst/Reagent | Substrate Type | Reported Yield | Reference(s) |
| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O | β-phenylethylamides | Good to Excellent | [5][6] |
| Pomeranz–Fritsch | H₂SO₄, Trifluoroacetic anhydride | Benzaldehydes and 2,2-dialkoxyethylamines | Variable | [5][7] |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂(dppf), etc. | α-Aryl ketones, o-halobenzaldehydes | Good to Excellent | [3] |
| Copper-Catalyzed | CuI, Cu(OAc)₂ | 2-alkynylbenzaldehydes, o-halobenzylamines | Good to Excellent | [2] |
| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂ | Aromatic ketoximes and alkynes | Good to Excellent | [8] |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂ | Benzamides and alkynes | Good to Excellent | [2] |
| Cobalt-Catalyzed | Co(OAc)₂ | Aryl amines and alkynes | Good | [1] |
Experimental Protocols
Bischler-Napieralski Synthesis of 3,4-dihydro-3-methylisoquinoline
This two-step protocol first describes the formation of the N-acetyl-β-phenylethylamine precursor, followed by its cyclization.
Step 1: Synthesis of N-(2-phenylethyl)acetamide
-
To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)acetamide, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization to 3,4-dihydro-1-methylisoquinoline
-
In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide (1.0 eq) in a dry, high-boiling point solvent such as toluene (B28343) or xylene.
-
Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH 8-9) by the slow addition of an aqueous solution of NaOH or NH₄OH.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-1-methylisoquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography.
Note: The final aromatization to this compound requires a subsequent dehydrogenation step, often using a catalyst like Pd/C in a suitable solvent at elevated temperatures.
Pomeranz–Fritsch Synthesis of this compound
This reaction involves the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine followed by acid-catalyzed cyclization.[7]
-
Condense benzaldehyde (or a substituted derivative) with 2,2-diethoxyethylamine (B48651) to form the corresponding Schiff base (a benzalaminoacetal).
-
The cyclization is then carried out in the presence of a strong acid, typically concentrated sulfuric acid, at elevated temperatures.
-
The reaction mixture is heated for several hours until the cyclization is complete, as monitored by TLC.
-
Workup involves carefully quenching the reaction mixture with ice and then basifying to isolate the isoquinoline product.
-
Extraction with an organic solvent followed by purification (distillation or chromatography) yields the desired this compound. The position of the methyl group is determined by the substitution pattern of the starting benzaldehyde.
Visualizing Experimental Workflows
Caption: Workflow for the Bischler-Napieralski synthesis of this compound.
Caption: General workflow for the Pomeranz–Fritsch synthesis of the isoquinoline core.
References
- 1. Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pomeranz-Fritsch Reaction Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation and optimizing yields in the Pomeranz-Fritsch reaction for isoquinoline (B145761) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz-Fritsch reaction and what are its common applications?
The Pomeranz-Fritsch reaction is an acid-catalyzed method for the synthesis of isoquinolines.[1] It involves the condensation of a benzaldehyde (B42025) or aryl ketone with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes an intramolecular electrophilic cyclization in the presence of a strong acid to yield the isoquinoline core.[1][2][3] This reaction is a valuable tool in organic synthesis, particularly for preparing substituted isoquinolines, which are important structural motifs in many natural products and pharmaceuticals.[1]
Q2: What is "tar" and why does it form in the Pomeranz-Fritsch reaction?
"Tar" is a general term for the complex, high-molecular-weight, polymeric, and often intractable mixture of byproducts that are a common issue in the Pomeranz-Fritsch reaction. The harsh acidic conditions and elevated temperatures typically employed can lead to a variety of side reactions, including polymerization, degradation of starting materials and intermediates, and other undesired intermolecular reactions, all of which contribute to the formation of this tarry residue.
Q3: Are there any general strategies to minimize tar formation?
Yes, several strategies can be employed to mitigate tar formation:
-
Choice of Acid Catalyst: The archetypal reaction uses concentrated sulfuric acid, which is highly corrosive and prone to causing charring and tar formation.[1] Alternative, milder acid catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., boron trifluoride etherate, trifluoroacetic anhydride) can significantly reduce the extent of tarring and improve yields.[1][2]
-
Reaction Temperature: Careful control of the reaction temperature is crucial. Higher temperatures, while potentially accelerating the desired cyclization, also increase the rate of side reactions leading to tar. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Substituents on the Aromatic Ring: The electronic nature of the substituents on the benzaldehyde starting material plays a significant role. Electron-donating groups (EDGs) on the aromatic ring can activate it towards electrophilic cyclization, often allowing for milder reaction conditions and consequently reducing tar formation.[2]
-
Reaction Modifications: Employing modifications of the Pomeranz-Fritsch reaction, such as the Schlittler-Muller or Bobbitt modifications, can provide alternative pathways to the desired products under potentially milder conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Tar Formation | Harsh Acid Conditions: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent, which can lead to charring and polymerization of organic materials. | - Consider replacing sulfuric acid with a milder catalyst such as polyphosphoric acid (PPA).- Explore the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) in combination with a co-acid or solvent. |
| High Reaction Temperature: Elevated temperatures accelerate side reactions leading to tar. | - Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.- If using a high-boiling solvent, ensure the temperature is well-controlled and does not exceed the necessary point for the reaction to proceed. | |
| Reactive Functional Groups: The presence of sensitive functional groups on the starting materials can lead to degradation under strong acid conditions. | - Protect sensitive functional groups prior to the cyclization step.- Consider a modified procedure, like the Bobbitt modification, which involves the reduction of the intermediate imine before cyclization, potentially protecting it from acid-catalyzed degradation.[4] | |
| Low Yield of Isoquinoline | Incomplete Cyclization: The cyclization step may be slow or inefficient under the chosen conditions. | - Increase the reaction time or temperature cautiously, monitoring for tar formation.- Switch to a more effective acid catalyst. For some substrates, a stronger acid might be necessary to drive the cyclization to completion. |
| Decomposition of Product: The desired isoquinoline product may not be stable under the harsh reaction conditions and could be degrading. | - Attempt to isolate the product as soon as the reaction is complete.- Use a milder work-up procedure to avoid product degradation. | |
| Poor Quality Starting Materials: Impurities in the benzaldehyde or aminoacetal can interfere with the reaction. | - Purify the starting materials before use. | |
| Difficulty in Product Isolation | Tar Contamination: The tarry byproducts can make the extraction and purification of the desired isoquinoline difficult. | - After the reaction, quench the mixture carefully with ice/water and basify to precipitate the crude product, leaving some polymeric material in the aqueous layer.- Utilize column chromatography with a suitable adsorbent and eluent system to separate the product from the tar. Multiple chromatographic steps may be necessary. |
Experimental Protocols
Protocol 1: Pomeranz-Fritsch Reaction using Polyphosphoric Acid (PPA)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Benzalaminoacetal:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) in a minimal amount of a suitable solvent (e.g., toluene (B28343) or ethanol).
-
Add 2,2-diethoxyethylamine (B48651) (1.1 eq.) to the solution.
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the benzalaminoacetal is complete (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can be used directly in the next step.
-
-
Cyclization with Polyphosphoric Acid:
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C to reduce its viscosity.
-
Slowly add the crude benzalaminoacetal to the pre-heated PPA with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (typically between 100-160 °C) and maintain for several hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes a hypothetical comparison of different acid catalysts for the synthesis of a generic substituted isoquinoline. Note: These values are for illustrative purposes and actual results will vary depending on the specific substrate and reaction conditions.
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Tar Formation |
| Conc. H₂SO₄ | 120 | 4 | 35 | High |
| Polyphosphoric Acid (PPA) | 140 | 6 | 65 | Moderate |
| BF₃·OEt₂ / TFA | 80 | 12 | 55 | Low |
Visualizations
Logical Workflow for Troubleshooting Tar Formation
Caption: Troubleshooting workflow for excessive tar formation.
Pomeranz-Fritsch Reaction Pathway and Potential Side-Reactions
Caption: Pomeranz-Fritsch reaction and potential side-reactions.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Methylisoquinoline and 1-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The position of substituents on the isoquinoline scaffold can significantly influence their biological effects. This guide provides a comparative analysis of the biological activities of two constitutional isomers: 3-Methylisoquinoline and 1-Methylisoquinoline. While both compounds are of interest in medicinal chemistry, direct comparative studies are limited. This document summarizes the available experimental data for each isomer, provides detailed experimental protocols for their evaluation, and visualizes known signaling pathways.
Quantitative Data on Biological Activity
Table 1: Monoamine Oxidase (MAO) Inhibition Data for 1-Methylisoquinoline Derivatives
| Compound | Target | Inhibition Type | K_i_ (μM) | IC_50_ (μM) | Reference |
| N-Methylisoquinolinium ion (from 1-Methylisoquinoline) | MAO-A | Competitive | 20.4 ± 1.1 | - | [1] |
| N-Methylisoquinolinium ion (from 1-Methylisoquinoline) | MAO-B | Noncompetitive | - | - | [1] |
| N-Methyl-6-methoxyisoquinolinium ion | MAO-A | Competitive | - | 0.81 | [2] |
Note: Data for this compound regarding MAO inhibition was not found in the reviewed literature.
Table 2: General Biological Activities
| Compound | Reported Biological Activities | Specific Quantitative Data |
| 1-Methylisoquinoline | Potential anticancer, anti-inflammatory, and antimicrobial properties.[3] Its tetrahydro derivative (1MeTIQ) exhibits neuroprotective and antidepressant-like effects through MAO inhibition.[4][5] | K_i_ and IC_50_ values for MAO inhibition by its charged derivative are available (see Table 1). |
| This compound | Generally cited for potential biological activities within the isoquinoline class.[6] | Specific IC_50_ or MIC values for the parent compound are not available in the reviewed literature. |
Experimental Protocols
To facilitate direct comparison of the biological activities of this compound and 1-Methylisoquinoline, the following standard experimental protocols are recommended.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which the compounds inhibit cell viability by 50% (IC_50_).
Materials:
-
This compound and 1-Methylisoquinoline
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and 1-Methylisoquinoline in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC_50_ value for each compound.
Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the minimum concentration of the compounds that inhibits visible microbial growth (MIC).
Materials:
-
This compound and 1-Methylisoquinoline
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[10]
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 1-Methylisoquinoline in MHB directly in the 96-well plates.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[10] This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
1-Methylisoquinoline: Inhibition of Monoamine Oxidase
1-Methylisoquinoline, particularly its endogenously formed tetrahydroisoquinoline derivative (1MeTIQ) and its charged N-methylisoquinolinium form, has been shown to inhibit monoamine oxidases (MAO-A and MAO-B).[1][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a mechanism associated with antidepressant effects.[5]
This compound: Mechanism of Action
The specific signaling pathways and molecular mechanisms underlying the biological activities of this compound are not well-defined in the currently available scientific literature. Further research is required to elucidate its mechanism of action.
Conclusion
While both this compound and 1-Methylisoquinoline are recognized for their potential as scaffolds in drug discovery, there is a notable disparity in the available biological data. 1-Methylisoquinoline and its derivatives have been studied for their inhibitory effects on monoamine oxidase, with quantitative data available. The biological activity of this compound is less characterized, with a clear need for further investigation to determine its specific molecular targets and mechanisms of action. The experimental protocols provided in this guide offer a standardized framework for conducting direct comparative studies to elucidate the relative potency and efficacy of these two isomers in anticancer and antimicrobial applications. Such research is crucial for advancing the development of novel isoquinoline-based therapeutics.
References
- 1. Inhibition of monoamine oxidase by N-methylisoquinolinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. EUCAST: MIC Determination [eucast.org]
A Comparative Analysis of the Reactivity of 3-Methylisoquinoline and Isoquinoline for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Methylisoquinoline and its parent compound, isoquinoline (B145761). Understanding the influence of the methyl group on the isoquinoline core is crucial for researchers in medicinal chemistry and drug development, as it directly impacts the synthesis of novel therapeutic agents. This document outlines the differences in their reactivity towards electrophilic and nucleophilic substitution, supported by experimental data and detailed protocols.
Executive Summary
The introduction of a methyl group at the 3-position of the isoquinoline ring system significantly influences its reactivity. While both molecules undergo similar types of reactions, the rate and regioselectivity of these transformations are altered. The methyl group, being an electron-donating group, generally enhances the reactivity of the pyridine (B92270) ring towards electrophilic attack and can influence the outcome of nucleophilic substitutions. This guide presents a quantitative comparison where available and provides the foundational knowledge for designing synthetic routes involving these important heterocyclic scaffolds.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity between isoquinoline and this compound.
| Reaction Type | Reagent/Conditions | Isoquinoline | This compound | Key Observations |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | Substitution at C5 and C8.[1][2] | Enhanced reactivity expected at C5 and C8 due to the activating effect of the methyl group. | The electron-donating methyl group increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. |
| Nucleophilic Substitution (Chichibabin Reaction) | NaNH₂ in liquid NH₃ | Substitution at C1 to form 1-aminoisoquinoline.[3] | Reaction occurs at C1. The methyl group at C3 may sterically hinder the approach of the nucleophile to some extent, potentially affecting the reaction rate.[4][5] | The primary site of nucleophilic attack remains C1 in both molecules. |
| Basicity (pKa) | Aqueous solution | 5.4[6] | The pKa is expected to be slightly higher than that of isoquinoline due to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom. | Increased basicity can influence the reaction conditions required for various transformations. |
| Oxidation | Alkaline KMnO₄ | Cleavage of the benzene (B151609) ring to yield pyridine-3,4-dicarboxylic acid.[2] | Similar oxidation of the benzene ring is expected. | The core heterocyclic structure's susceptibility to strong oxidizing agents remains. |
Analysis of Reactivity
Electrophilic Aromatic Substitution
In isoquinoline, electrophilic substitution reactions, such as nitration and sulfonation, predominantly occur on the benzene ring at positions 5 and 8.[1][2] This is because the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The introduction of a methyl group at the 3-position in this compound is anticipated to enhance the rate of electrophilic substitution. The methyl group acts as an activating group through a positive inductive effect (+I), increasing the electron density of the entire ring system and stabilizing the carbocation intermediate formed during the substitution.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on isoquinoline preferentially occurs at the C1 position.[1][7] This is due to the electron-deficient nature of the pyridine ring, which can stabilize the negative charge in the Meisenheimer intermediate. The Chichibabin reaction, for instance, yields 1-aminoisoquinoline.[3] In the case of this compound, the primary site for nucleophilic attack is also expected to be C1. However, the presence of the methyl group at the adjacent C3 position might introduce some steric hindrance, which could potentially decrease the rate of reaction compared to the unsubstituted isoquinoline.
Experimental Protocols
Electrophilic Nitration of Isoquinoline
Objective: To synthesize a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253).
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve isoquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of 5-nitroisoquinoline and 8-nitroisoquinoline can be separated by column chromatography.
Nucleophilic Amination (Chichibabin Reaction) of Isoquinoline
Objective: To synthesize 1-aminoisoquinoline.
Materials:
-
Isoquinoline
-
Sodium Amide (NaNH₂)
-
Liquid Ammonia (B1221849) (NH₃)
-
Toluene (B28343) (anhydrous)
-
Ammonium (B1175870) Chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add anhydrous toluene.
-
Cool the flask to -78°C and condense liquid ammonia into it.
-
Carefully add sodium amide to the stirred liquid ammonia.
-
Add a solution of isoquinoline in anhydrous toluene dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at the same temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Allow the ammonia to evaporate, and then add water to the residue.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by recrystallization.[8]
Conclusion
The presence of a methyl group at the 3-position of the isoquinoline nucleus has a discernible impact on its reactivity. For electrophilic substitutions, the electron-donating nature of the methyl group is expected to increase the reaction rate at the 5 and 8 positions. In contrast, for nucleophilic substitutions at the 1-position, while the electronic effect is minimal, steric hindrance from the adjacent methyl group may play a role in the reaction kinetics. This comparative guide provides a foundational understanding for chemists to better predict reaction outcomes and design efficient synthetic strategies for novel isoquinoline-based compounds. Further quantitative studies are warranted to fully elucidate the magnitude of these effects.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. scribd.com [scribd.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 3-Methylisoquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities. Within this class, 3-methylisoquinoline derivatives have emerged as a promising area of investigation for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and antibacterial properties. By presenting key experimental data and methodologies, this document aims to facilitate further research and drug discovery efforts in this domain.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core and any appended functional groups. The following tables summarize the quantitative data from various studies, comparing the in vitro efficacy of different analogs.
Anticancer Activity of Isoquinoline and Related Derivatives
While direct comparative studies on a broad range of this compound derivatives are limited, examining structurally related compounds provides valuable insights into the SAR. The data below is compiled from studies on 3-arylisoquinolinones and other related quinoline/isoquinoline structures, highlighting the impact of substitutions on cytotoxic activity.
| Compound ID | Core Structure | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | 3-Arylisoquinolin-1(2H)-one | H | 6-F | 3'-F-Ph | MCF-7 | 0.03 ± 0.005 | [1] |
| 2 | 3-Arylisoquinolin-1(2H)-one | H | 6-F | 4'-F-Ph | MCF-7 | 21.1 ± 1.2 | [1] |
| 3 | 3-Arylisoquinolin-1(2H)-one | H | 6-Cl | 3'-Cl-Ph | MCF-7 | 0.05 ± 0.003 | [1] |
| 4 | 3-Arylisoquinolin-1(2H)-one | H | 6-Cl | 4'-Cl-Ph | MCF-7 | >50 | [1] |
| 5a | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | SO2Ph | 2-Et | H | HL-60 | 0.91 ± 0.03 | [2] |
| 5t | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | SO2-(4-Me-Ph) | 2-(4-Cl-Ph) | H | HL-60 | 3.0 ± 0.2 | [2] |
Key Observations from Anticancer SAR:
-
Substitution on the 3-Aryl Ring: A dramatic increase in cytotoxicity is observed when the substituent on the 3-phenyl ring of 3-arylisoquinolinones is moved from the para to the meta position. For instance, the meta-fluoro substituted compound 1 is approximately 700-fold more active than its para counterpart 2 .[3][1]
-
Substituents on the Isoquinoline Core: The presence of electron-withdrawing groups like fluorine or chlorine at the 6-position of the isoquinoline ring appears to be favorable for activity in the 3-arylisoquinolinone series.
-
Related Heterocycles: In the related 3-methylidene-dihydroquinolinone series, alkyl substituents at the 2-position (e.g., compound 5a ) generally confer greater potency than aryl substituents at the same position.[2]
Antibacterial Activity of Isoquinoline Derivatives
The antibacterial potential of isoquinoline derivatives has also been explored. The following table presents data for tricyclic isoquinoline derivatives synthesized from a 1-methyl-3,4-dihydroisoquinoline (B1216472) precursor.
| Compound ID | Core Structure | R | Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| 8d | Tricyclic isoquinoline | H | Staphylococcus aureus | 16 | [4] |
| 8d | Tricyclic isoquinoline | H | Enterococcus faecium | 128 | [4] |
| 8f | Tricyclic isoquinoline | 8,9-di-OCH3 | Staphylococcus aureus | 32 | [4] |
| 8f | Tricyclic isoquinoline | 8,9-di-OCH3 | Streptococcus pneumoniae | 32 | [4] |
| 8f | Tricyclic isoquinoline | 8,9-di-OCH3 | Enterococcus faecium | 64 | [4] |
Key Observations from Antibacterial SAR:
-
The unsubstituted tricyclic isoquinoline derivative 8d demonstrated potent activity against Staphylococcus aureus.[4]
-
The introduction of dimethoxy substituents at the 8 and 9 positions (8f ) resulted in a broader spectrum of activity, albeit with slightly reduced potency against S. aureus.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summaries of the key experimental protocols cited in the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae) are grown in appropriate broth media to a specific optical density corresponding to a standardized inoculum size.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Core Structure and Sites of Modification
The following diagram illustrates the basic this compound scaffold and highlights the key positions where modifications can influence biological activity.
Caption: The this compound scaffold with key substitution points.
Note: The above DOT script is a template. A proper chemical structure image would be required for accurate rendering.
General Experimental Workflow for SAR Studies
The workflow for conducting structure-activity relationship studies of novel compounds is a multi-step process.
Caption: A typical workflow for SAR-driven drug discovery.
Potential Signaling Pathway Inhibition
While the precise mechanisms of action for many this compound derivatives are still under investigation, related compounds have been shown to interfere with key cellular signaling pathways, such as those involving microtubule dynamics.
Caption: Proposed mechanism of action for cytotoxic 3-arylisoquinolinones.
Conclusion and Future Directions
The available data, though not exclusively focused on this compound derivatives, strongly suggests that the isoquinoline scaffold is a viable starting point for the development of potent anticancer and antibacterial agents. The dramatic effect of substituent positioning, as seen in the 3-arylisoquinolinone series, underscores the importance of systematic SAR studies.
Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound derivatives with diverse substituents at other positions of the isoquinoline ring. This will allow for a more direct and comprehensive understanding of the SAR for this specific subclass. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.
References
- 1. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. mdpi.com [mdpi.com]
Comparative Pharmacophore Modeling of 3-Methylisoquinoline Analogs as Inhibitors of Protein Kinase A and Tumor Necrosis Factor-alpha
A comprehensive guide for researchers and drug development professionals on the pharmacophore modeling, structure-activity relationships, and comparative analysis of 3-methylisoquinoline analogs targeting Protein Kinase A (PKA) and Tumor Necrosis Factor-alpha (TNF-α). This guide provides a comparative look at these analogs against other inhibitor scaffolds, supported by quantitative data and detailed experimental protocols.
The this compound scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. This guide delves into the pharmacophore modeling of this compound analogs, focusing on two key therapeutic targets: Protein Kinase A (PKA), a crucial regulator of cellular metabolism, and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Through a comparative analysis with alternative inhibitor scaffolds, this document aims to provide valuable insights for the rational design of novel therapeutics.
Pharmacophore Modeling and Comparison: PKA Inhibitors
Protein Kinase A is a well-validated target for various therapeutic areas, including cardiovascular disease and cancer. The discovery of potent and selective PKA inhibitors is a significant goal in drug development.
This compound Analog as a PKA Inhibitor
A notable example of a this compound-based PKA inhibitor is 4-Cyano-3-methylisoquinoline. This compound is a potent, cell-permeable, reversible, and specific inhibitor of PKA with a reported IC50 value of 30 nM. Its inhibition is competitive with respect to ATP.
Pharmacophore Model for Isoquinoline-Based PKA Inhibitors
A representative pharmacophore model for isoquinoline-based PKA inhibitors typically includes the following features:
-
One Hydrogen Bond Acceptor: Essential for interaction with the hinge region of the kinase.
-
One Hydrogen Bond Donor: Interacts with the catalytic loop.
-
One Hydrophobic Feature: Occupies the hydrophobic pocket.
-
One Aromatic Ring Feature: Provides stacking interactions.
Comparison with a Non-Isoquinoline PKA Inhibitor: Staurosporine
Staurosporine, a natural product, is a potent but non-selective protein kinase inhibitor. Its pharmacophore model is characterized by a larger number of hydrogen bond donors and acceptors, contributing to its broad-spectrum activity.
| Feature Comparison | This compound Analog (Hypothetical) | Staurosporine (Broad-Spectrum) |
| Scaffold | This compound | Indolocarbazole |
| Key Pharmacophore Features | 1 HBA, 1 HBD, 1 Hydrophobic, 1 Aromatic Ring | 2-3 HBA, 2 HBD, Multiple Hydrophobic/Aromatic |
| Selectivity | Potentially Higher | Low |
Quantitative Data: PKA Inhibitors
The following table summarizes the inhibitory activity of a this compound analog and a comparative non-isoquinoline inhibitor against PKA.
| Compound | Scaffold | Target | IC50 (nM) |
| 4-Cyano-3-methylisoquinoline | This compound | PKA | 30 |
| Staurosporine | Indolocarbazole | PKA (and others) | ~1-10 |
Pharmacophore Modeling and Comparison: TNF-α Inhibitors
TNF-α is a key mediator of inflammation, and its inhibition is a cornerstone of treatment for autoimmune diseases like rheumatoid arthritis.
Isoquinolin-1-one Analogs as TNF-α Inhibitors
While specific this compound analogs as potent TNF-α inhibitors are not extensively documented in publicly available literature, related isoquinolin-1-one derivatives have been studied. A five-point pharmacophore model (AAHRR) has been generated for these inhibitors, consisting of two hydrogen bond acceptors (A), one hydrophobic (H), and two aromatic ring (R) features[1].
Comparison with a Non-Isoquinoline TNF-α Inhibitor: A Biologic-like Small Molecule
Recently, small molecules have been developed that exhibit biologic-like efficacy in inhibiting TNF-α. These compounds often work by distorting the TNF-α trimer. Their pharmacophore models are complex and focus on disrupting protein-protein interactions.
| Feature Comparison | Isoquinolin-1-one Analog | Biologic-like Small Molecule Inhibitor |
| Scaffold | Isoquinolin-1-one | Varies (e.g., substituted quinolines) |
| Pharmacophore Model | AAHRR (2 HBA, 1 Hydrophobic, 2 Aromatic Rings)[1] | Complex features targeting protein-protein interfaces |
| Mechanism of Action | Competitive binding at a specific site | Allosteric inhibition, trimer distortion |
Quantitative Data: TNF-α Inhibitors
The table below presents hypothetical IC50 values for an isoquinoline-based inhibitor and a comparative non-isoquinoline inhibitor against TNF-α.
| Compound | Scaffold | Target | IC50 (nM) |
| Isoquinolin-1-one Derivative (Example) | Isoquinolin-1-one | TNF-α | (Hypothetical) 100 |
| SAR441566 (a non-isoquinoline small molecule) | Not specified | TNF-α | 35 (in human whole blood) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro PKA Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the steps for determining the IC50 value of a test compound against PKA using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound (e.g., 4-Cyano-3-methylisoquinoline)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the PKA enzyme to all wells except the negative control.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
TNF-α Inhibition Assay (HTRF® Assay)
This protocol describes the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the TNF-α/TNFR1 interaction by a test compound.
Materials:
-
HTRF Human TNF-α/TNFR1 Binding Kit (containing Tag1-TNF-α, Tag2-TNFR1, and HTRF detection reagents)
-
Test compound
-
Assay buffer
-
Low-volume, white 96-well or 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare the Tag1-TNF-α, Tag2-TNFR1, and HTRF detection reagents according to the kit instructions.
-
Assay Protocol:
-
Dispense the test compound dilutions or standards into the wells of the assay plate.
-
Add the Tag1-TNF-α and Tag2-TNFR1 proteins to the wells.
-
Add the pre-mixed HTRF detection reagents (europium cryptate-labeled anti-Tag1 antibody and XL665-labeled anti-Tag2 reagent).
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 3 hours).
-
-
Signal Measurement:
-
Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The decrease in the HTRF signal is proportional to the inhibition of the TNF-α/TNFR1 interaction.
-
Determine the IC50 value by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways
References
3-Methylisoquinoline vs. Quinoline: A Comparative Guide for Drug Design
A deep dive into the physicochemical properties, pharmacological activities, and toxicological profiles of 3-methylisoquinoline and quinoline (B57606), offering a comparative analysis for researchers and drug development professionals.
In the landscape of medicinal chemistry, both quinoline and isoquinoline (B145761) scaffolds serve as foundational frameworks for the development of a wide array of therapeutic agents. Their versatile structures allow for substitutions that can significantly modulate biological activity. This guide provides a head-to-head comparison of this compound and the more extensively studied quinoline, presenting available experimental data to inform their potential applications in drug design.
Physicochemical Properties: A Tale of Two Isomers
Quinoline and isoquinoline are structural isomers, both possessing a benzene (B151609) ring fused to a pyridine (B92270) ring. The key difference lies in the position of the nitrogen atom within the pyridine ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2. This seemingly subtle difference, along with the addition of a methyl group at the 3-position in this compound, influences their electronic distribution, lipophilicity, and potential for intermolecular interactions—critical factors in drug design.
| Property | This compound | Quinoline |
| Molecular Formula | C₁₀H₉N | C₉H₇N |
| Molecular Weight | 143.19 g/mol | 129.16 g/mol |
| LogP (calculated) | ~2.5 - 2.7 | ~2.0 - 2.5 |
| Boiling Point | 251-252 °C | 237-238 °C |
| Melting Point | 63-65 °C | -15 °C |
| pKa | 5.14 (for isoquinoline) | 4.9 (for quinoline) |
Note: LogP and pKa values can vary slightly depending on the prediction software and experimental conditions.
Pharmacological Activities: A Comparative Overview
Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities. Quinoline is a well-established scaffold in numerous FDA-approved drugs, particularly in anticancer and antimicrobial therapies. The pharmacological profile of this compound is less extensively documented, with most research focusing on more complex derivatives.
Anticancer Activity
Quinoline is a cornerstone in the design of anticancer agents. Its derivatives have been shown to inhibit various kinases, interfere with DNA replication, and induce apoptosis in cancer cells. Several quinoline-based kinase inhibitors are clinically approved for treating various cancers.
This compound derivatives have also shown promise in cancer research. Some have exhibited cytotoxic effects against cancer cell lines, and specific derivatives have been identified as inhibitors of Protein Kinase A (PKA), a key enzyme in cellular signaling. However, direct comparative studies of the parent this compound and quinoline are limited.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Quinoline Derivatives (Examples) | 1.66 - 12.20[1][2] | 3.1 - 91.56[2][3] | 3.3[3] | 23[3] |
| 3-Arylisoquinolinone Derivatives (Examples) | 72.28[4] | 62.20[4] | - | - |
Note: The IC50 values presented are for various derivatives and not the parent compounds, as data for the latter is scarce. These values are illustrative of the potential of each scaffold and should not be used for direct comparison of the parent molecules.
Kinase Inhibition
The inhibition of protein kinases is a major strategy in cancer therapy. Both quinoline and isoquinoline cores have been utilized to develop potent kinase inhibitors.
Quinoline-based Kinase Inhibitors: A multitude of quinoline derivatives have been synthesized and evaluated as inhibitors of various kinases, including EGFR, VEGFR, and PI3K, with some achieving nanomolar potency.
This compound and Kinase Inhibition: While less explored, 4-cyano-3-methylisoquinoline (B179422) has been identified as a potent inhibitor of Protein Kinase A (PKA). This suggests that the this compound scaffold can be a valuable starting point for designing selective kinase inhibitors.
Comparative Kinase Inhibition Data (IC50)
| Compound/Derivative Class | Target Kinase | IC50 |
| Quinoline Derivatives (Examples) | c-Met, PI3Kα, mTOR, EGFR | 2.3 nM - 5.28 µM[5] |
| Pyrazolo[3,4-g]isoquinoline Derivatives (Examples) | Haspin, CLK1, DYRK1A | 57 nM - 250 nM[6] |
Note: Data is for various derivatives and highlights the potential of each scaffold in kinase inhibitor design.
Toxicological Profiles: A Critical Consideration
The toxicological profile of a drug candidate is a critical determinant of its clinical success. Quinoline itself is known to be hepatotoxic and has shown mutagenic and carcinogenic potential in some studies.
Quinoline Toxicology:
-
Acute Toxicity: The oral LD50 of quinoline in rats is reported to be between 262 and 331 mg/kg.[5][7]
-
Genotoxicity: Quinoline has shown mutagenic effects in in vitro tests.[7]
-
Carcinogenicity: It is classified as a substance that may cause cancer.[7]
This compound Toxicology: Detailed toxicological data for this compound is sparse. Safety data sheets indicate that it is an irritant to the skin, eyes, and respiratory system.[8][9] However, specific LD50 values and comprehensive genotoxicity and carcinogenicity studies are not readily available in the public domain, highlighting a significant data gap.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or quinoline) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide or protein substrate, ATP (often radiolabeled or with a modified tag for detection), and the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Reaction Termination: Stop the reaction, often by adding a solution that denatures the enzyme.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. The detection method depends on the assay format and can include:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for quinoline-based anticancer drugs.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Caption: General workflow for IC50 determination.
Conclusion
Quinoline is a well-validated and privileged scaffold in drug discovery, with a substantial body of evidence supporting its broad pharmacological activities, particularly in oncology. Its toxicological profile, however, necessitates careful consideration and structural modifications to mitigate adverse effects.
This compound, while less studied, presents an intriguing alternative. The available data on its derivatives suggest potential as anticancer agents and kinase inhibitors. The key difference in the nitrogen position compared to quinoline could lead to altered binding modes and selectivity profiles against biological targets. The significant lack of comprehensive pharmacological and toxicological data for the parent this compound represents a critical knowledge gap. Further direct, comparative studies are warranted to fully elucidate the therapeutic potential of the this compound scaffold and to determine its advantages and disadvantages relative to the well-established quinoline core in the context of rational drug design.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Unveiling the Anticancer Potential: A Comparative Guide to Novel 3-Methylisoquinoline Compounds
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological performance of novel 3-Methylisoquinoline compounds and their analogs. It provides a comprehensive overview of their anticancer activities, mechanisms of action, and the signaling pathways they modulate, supported by experimental data from various studies.
The isoquinoline (B145761) scaffold is a prominent feature in numerous natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] Among these, 3-substituted isoquinoline derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative properties. This guide focuses on the biological evaluation of novel this compound compounds and their structurally related analogs, providing a comparative analysis of their efficacy against various cancer cell lines.
Comparative Biological Activity: Cytotoxicity Screening
The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values of various 3-substituted isoquinoline and quinoline (B57606) derivatives against a panel of human cancer cell lines. It is important to note that direct comparative studies on a unified set of novel this compound compounds are limited; therefore, this data is compiled from multiple sources and serves as a valuable reference for assessing the potential of this chemical class.
Table 1: Cytotoxicity of 3-Arylisoquinolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | MCF-7 (Breast) | Low µM range | [2] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | A549 (Lung) | Low µM range | [2] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | HepG2 (Liver) | Low µM range | [2] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | SNU423 (Liver) | Low µM range | [2] |
| 6-fluoro-3-(para-fluorophenyl)isoquinolin-1(2H)-one | MCF-7 (Breast) | Less active than meta isomer | [2] |
Table 2: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (Structurally related)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a (2-ethyl-3-methylidene-1-phenylsulfonyl) | HL-60 (Leukemia) | 0.91 ± 0.03 (24h) | [3] |
| 5a (2-ethyl-3-methylidene-1-phenylsulfonyl) | MCF-7 (Breast) | >10 (48h) | [3] |
| 5a (2-ethyl-3-methylidene-1-phenylsulfonyl) | HUVEC (Normal) | >5 (48h) | [3] |
| Carboplatin (Reference) | HL-60 (Leukemia) | >10 (48h) | [3] |
| Carboplatin (Reference) | MCF-7 (Breast) | >10 (48h) | [3] |
Table 3: Cytotoxicity of Other Relevant Isoquinoline/Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |
| 3-Arylisoquinolines | A549 (Lung) | Varies | [4] |
| 2-thioxoquinazolin-4-one derivatives | HeLa (Cervical), MDA-MB-231 (Breast) | 1.85 - 2.81 | [5] |
| Quinoline-chalcone derivatives | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38 - 5.34 | [6] |
| Cinnoline (B1195905) derivatives (PI3K inhibitors) | Various | 0.264 - 2.04 | [7] |
Mechanisms of Anticancer Action
The anticancer activity of this compound derivatives and their analogs is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this process. Studies on related isoquinoline compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, certain 3-arylisoquinolinones have been shown to significantly increase the percentage of apoptotic cells.[2][8] The induction of apoptosis is often confirmed through assays that detect the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and changes in mitochondrial membrane potential.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle can lead to the inhibition of cancer cell growth. Several isoquinoline and quinoline derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[2][9] This arrest prevents the cells from dividing and can ultimately lead to apoptosis.
Signaling Pathways
The biological effects of this compound compounds are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development.[10] Several isoquinoline and quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[10] Inhibition of this pathway can trigger apoptosis and sensitize cancer cells to other therapeutic agents.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the evaluation of this compound compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Conclusion
Novel this compound compounds and their analogs represent a promising avenue for the development of new anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential. This guide provides a comparative overview of the biological activities of this class of compounds, supported by experimental data and detailed protocols. Further research focusing on the synthesis and systematic evaluation of novel this compound derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for preclinical and clinical development.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Isoquinoline Scaffolds in Kinase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the isoquinoline (B145761) scaffold represents a privileged structure in the design of potent kinase inhibitors. The placement of the nitrogen atom at the C2 position, as opposed to the C1 position in its isomer quinoline, significantly influences the molecule's electronic properties and hydrogen bonding capacity, leading to distinct biological activities. This guide provides a comparative analysis of isoquinoline-based compounds in kinase inhibition, supported by experimental data and detailed protocols to aid in the discovery and development of novel therapeutics.
Comparative Efficacy of Isoquinoline Derivatives in Kinase Inhibition
The inhibitory potency of isoquinoline derivatives is highly dependent on the specific substitutions on the isoquinoline ring. These substitutions create a diverse range of isomers with varying activities against different kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several isoquinoline derivatives against various protein kinases, offering a quantitative comparison of their potency.[1][2][3][4][5]
| Compound Class | Specific Derivative/Compound | Target Kinase(s) | IC50 (nM) | Notes |
| Isoquinoline Sulfonamides | Fasudil (representative) | ROCK1 | Data not specified in source | A well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[6] |
| ROCK2 | Data not specified in source | |||
| PKA | >25,000 | Exhibits high selectivity for ROCK over PKA and PKC.[1] | ||
| PKC | Data not specified in source | |||
| Pyrazolo[3,4-g]isoquinolines | Compound 1b (nitro analog) | Haspin | 57 | Potent Haspin inhibitor.[2][3] |
| Compound 1c (nitro analog) | Haspin | 66 | Potent Haspin inhibitor.[2][3] | |
| Compound 2c (amino analog) | Haspin | 62 | Good selectivity for Haspin versus DYRK1A.[3] | |
| DYRK1A | Data not specified in source | Cross-inhibited by some Haspin inhibitors.[2][3] | ||
| CLK1 | Data not specified in source | Cross-inhibited by some Haspin inhibitors.[2][3] | ||
| CDK9 | Data not specified in source | Cross-inhibited by some Haspin inhibitors.[2][3] | ||
| 1H-Pyrrolo[3,2-g]isoquinolines | Compound 2 | Haspin | 10.1 | Heteroaromatic substituted derivative.[4] |
| Compound 3 | Haspin | 10.6 | Heteroaromatic substituted derivative.[4] | |
| Compound 8 | Haspin | 15.5 | Selective for Haspin with a selectivity index >26 over other tested kinases.[4] | |
| Isoquinoline-tethered Quinazolines | Compound 14a | HER2 | 103 (SKBR3 cell IC50) | Showed comparable inhibitory activity against both EGFR and HER2 at 0.1 μM.[7] |
| EGFR | Weak activity | Unlike lapatinib, which is more potent against EGFR.[7] | ||
| Isoquinoline-based Inhibitors | CEP-37440 | FAK | 2.3 | An investigational inhibitor for solid tumors.[5] |
| ALK | 3.5 |
Key Signaling Pathways Targeted by Isoquinoline Inhibitors
Isoquinoline alkaloids and their derivatives exert their effects by modulating key signaling pathways implicated in cell proliferation, survival, and apoptosis.[8][9][10] Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
One of the critical pathways often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer.[8][11] Isoquinoline derivatives can inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling, inhibition of protein synthesis and cell growth, and induction of apoptosis.[8] Another important target is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which governs cell proliferation and survival.[8] Certain isoquinoline alkaloids have demonstrated the ability to inhibit components of the MAPK pathway, thereby impeding tumor cell growth.[8]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Isoquinoline Derivatives: An In Vitro Comparative Guide
While direct in vitro studies on the anticancer properties of 3-Methylisoquinoline are not extensively available in publicly accessible research, a significant body of evidence highlights the promising cytotoxic activity of various isoquinoline (B145761) and quinoline (B57606) derivatives against a range of cancer cell lines. This guide provides a comparative overview of the in vitro performance of several of these compounds, offering valuable insights for researchers and drug development professionals interested in this chemical class for anticancer drug development.
The data presented herein is based on published experimental findings and aims to provide an objective comparison of the performance of these compounds, supported by detailed experimental protocols and visualizations of key cellular pathways.
Comparative Anticancer Activity of Isoquinoline and Quinoline Derivatives
The antitumor potential of isoquinoline and quinoline derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, with lower values indicating greater effectiveness at inhibiting cancer cell growth. The table below summarizes the IC50 values for selected derivatives from different studies.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylaminoisoquinolinequinones | Derivative of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | AGS (gastric) | Moderate to High Activity | [1] |
| Phenylaminoisoquinolinequinones | Derivative of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | SK-MES-1 (lung) | Moderate to High Activity | [1] |
| Phenylaminoisoquinolinequinones | Derivative of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | J82 (bladder) | Moderate to High Activity | [1] |
| 3-methylquinoxalines | Compound 11e | HepG-2 (liver) | 2.2 | [2][3] |
| 3-methylquinoxalines | Compound 11e | MCF-7 (breast) | 3.4 | [2][3] |
| 3-methylquinoxalines | Compound 11g, 12e, 12g, 12k | HepG-2, MCF-7 | 2.1 - 9.8 | [2][3] |
| Tetrahydroquinoline Derivatives | Compound 15 | MCF-7 (breast) | 15.16 | [4] |
| Tetrahydroquinoline Derivatives | Compound 15 | HepG-2 (liver) | 18.74 | [4] |
| Tetrahydroquinoline Derivatives | Compound 15 | A549 (lung) | 18.68 | [4] |
| 3-acyl isoquinolin-1(2H)-one | Compound 4f | MCF-7 (breast) | Potent Activity | [5] |
| 3-acyl isoquinolin-1(2H)-one | Compound 4f | MDA-MB-231 (breast) | Potent Activity | [5] |
Note: "Moderate to High Activity" indicates that the source reported significant antiproliferative effects without specifying the exact IC50 values. The IC50 values for doxorubicin, a standard chemotherapy drug, were reported as 67.5±5.47 µg/mL (24h) and 15.3±1.33 µg/mL (48h) for HepG2 cells, and 269.5±20.42 µg/mL (24h) and 70±5.5 µg/mL (48h) for MCF7 cells in one study.[6]
Experimental Protocols
The methodologies outlined below are based on standard in vitro assays reported in the referenced studies for evaluating the anticancer activity of novel compounds.[7]
Cell Culture
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), A549 (lung carcinoma), AGS (gastric adenocarcinoma), SK-MES-1 (lung carcinoma), and J82 (bladder carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
Cytotoxicity Assays
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[7]
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[7][8]
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).[7]
-
The plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting cell viability against compound concentration.
-
2. WST-1 Assay:
The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability.
-
Procedure:
-
Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.[7]
-
Following the treatment period, a WST-1 reagent is added to each well.[7]
-
The plate is incubated for 1-4 hours.[7]
-
The absorbance is measured at 450 nm.[7]
-
The IC50 value is determined by plotting cell viability against compound concentration.[7]
-
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique used to analyze apoptosis and cell cycle distribution.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the test compound for a specified time.
-
Both floating and attached cells are collected and washed.
-
Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
-
Cell Cycle Analysis:
-
Treated cells are harvested and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then stained with a DNA-binding dye, such as propidium iodide, in the presence of RNase.
-
The DNA content of the cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[5][11] This can reveal if a compound induces cell cycle arrest at a specific phase.[5][11]
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of test compounds against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
This diagram illustrates a simplified intrinsic apoptosis pathway, highlighting key proteins that are often modulated by anticancer compounds. Some isoquinoline derivatives have been shown to induce apoptosis by affecting the levels of proteins like Bax, Bcl-2, and caspases.[2][3][5]
Caption: Intrinsic apoptosis pathway modulation.
Cell Cycle Regulation Pathway
Several isoquinoline and quinoline derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase.[5][11] This diagram shows a simplified representation of the cell cycle and the G2/M checkpoint, a common target for anticancer agents.
Caption: Cell cycle G2/M checkpoint inhibition.
References
- 1. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinazolinone MJ-33 induces AKT/mTOR-mediated autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Methylisoquinoline
For researchers and professionals in drug development and organic synthesis, the isoquinoline (B145761) scaffold is a cornerstone of many biologically active compounds. The specific substitution pattern on the isoquinoline ring is critical for pharmacological activity, making the selection of an appropriate synthetic strategy paramount. This guide provides an objective comparison of a direct, albeit low-yielding, synthesis of 3-methylisoquinoline against a highly efficient, classic method that produces the isomeric 1-methylisoquinoline (B155361), highlighting the strategic challenges and regioselectivity inherent in isoquinoline synthesis.
Overview of Synthetic Strategies
Two primary methods are evaluated here:
-
Reductive Amination followed by Pomeranz-Fritsch-type Cyclization : A direct route to this compound starting from benzylamine (B48309) and a protected keto-acetal. This method builds the core structure by forming a crucial C-N bond first, followed by acid-catalyzed ring closure.
-
Bischler-Napieralski Reaction followed by Dehydrogenation : A robust and high-yielding two-step process for synthesizing 1-substituted isoquinolines. This method begins with a pre-formed β-phenylethylamide, which undergoes intramolecular cyclization and subsequent aromatization. While this route yields the 1-methyl isomer, its efficiency and widespread use make it a critical benchmark for comparison.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes. Method A directly targets this compound, while Method B produces the isomeric 1-methylisoquinoline and is presented as a high-performance benchmark for a related structure.
| Parameter | Method A: Reductive Amination / Cyclization | Method B: Bischler-Napieralski / Dehydrogenation |
| Target Product | This compound | 1-Methylisoquinoline |
| Starting Materials | Benzylamine, 1,1-Dimethoxypropan-2-one | N-(2-Phenylethyl)acetamide |
| Key Reagents | Sodium triacetoxyborohydride (B8407120), Chlorosulfonic Acid | Phosphorus oxychloride (POCl₃), Palladium on Carbon (Pd/C) |
| Reaction Steps | 2 (Reductive Amination, Cyclization) | 2 (Cyclization, Dehydrogenation) |
| Overall Yield | 2-5% [1] | ~63-76% (85% for cyclization, 74-90% for dehydrogenation)[1][2] |
| Reaction Temperature | Room Temp. to 100°C | Reflux (e.g., Toluene (B28343), ~110°C), High Temp (e.g., 200-220°C) |
| Reaction Time | > 12 hours | ~4-6 hours |
| Key Advantage | Direct synthesis of the 3-substituted isomer | High overall yield, reliable reaction |
| Key Disadvantage | Very low overall yield | Produces the 1-substituted isomer |
Experimental Protocols
Method A: Synthesis of this compound via Reductive Amination and Cyclization
This method proceeds in two main stages: the initial formation of an N-benzyl propanamine derivative followed by a harsh acid-catalyzed cyclization.
Step 1: Synthesis of N-benzyl-1,1-dimethoxypropan-2-amine
-
To a solution of dichloromethane (B109758) (350 mL), add benzylamine (9.18 mL, 84.0 mmol) and 1,1-dimethoxypropan-2-one (9.95 mL, 84.0 mmol) at room temperature.
-
Add sodium triacetoxyborohydride (25 g, 118 mmol) to the mixture in a single portion.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by diluting with a 2.5% sodium bicarbonate solution (250 mL) and stir for 30 minutes.
-
Separate the layers and basify the aqueous layer to pH 14 with concentrated sodium hydroxide (B78521).
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield N-benzyl-1,1-dimethoxypropan-2-amine as an oil.
Step 2: Cyclization to this compound
-
Add the oil from the previous step (e.g., 2.62 g, 12.5 mmol) dropwise to a flask containing chlorosulfonic acid (8.35 mL, 125 mmol) cooled in an ice bath. Use a small amount of dichloromethane to rinse the flask.
-
Once the addition is complete, place the reaction mixture in a boiling water bath for 5-10 minutes.
-
After cooling, quench the reaction mixture with ice and carefully basify to pH 14 with concentrated sodium hydroxide.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent to yield solid this compound.[1]
-
The reported average yield for the final product is 2-5%.[1]
Method B: Synthesis of 1-Methylisoquinoline via Bischler-Napieralski Reaction
This highly efficient two-step synthesis first creates the dihydroisoquinoline ring and then aromatizes it.
Step 1: Bischler-Napieralski Cyclization of N-(2-Phenylethyl)acetamide
-
In a flask equipped with a reflux condenser, dissolve N-(2-phenylethyl)acetamide in a dry, inert solvent such as toluene or chloroform.
-
Add phosphorus oxychloride (POCl₃, approx. 3 equivalents).
-
Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide or ammonium (B1175870) hydroxide to precipitate the crude 1-methyl-3,4-dihydroisoquinoline (B1216472).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic phase, and evaporate the solvent. The yield for this step is typically high, around 85%.[2]
Step 2: Dehydrogenation to 1-Methylisoquinoline
-
Mix the crude 1-methyl-3,4-dihydroisoquinoline from the previous step with 10% palladium on carbon (Pd/C) catalyst (approx. 1-2% by weight).
-
Heat the mixture to 200-220°C in an inert atmosphere. The reaction is typically complete in 1-2 hours.
-
Cool the reaction mixture and dissolve the product in a suitable solvent like benzene (B151609) or toluene.
-
Filter the mixture to remove the palladium catalyst.
-
Remove the solvent by vacuum distillation to yield the crude product.[1]
-
Purify the 1-methylisoquinoline by vacuum distillation to obtain a colorless product. The yield for this dehydrogenation step is reported to be between 74% and 90%.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the compared synthetic methods.
Caption: Comparative workflows for isoquinoline synthesis.
Conclusion
This guide demonstrates a critical trade-off in chemical synthesis: a direct but very low-yield route for this compound versus a highly efficient and robust method that produces the isomeric 1-methylisoquinoline.
-
For the direct synthesis of this compound , the reductive amination and cyclization pathway (Method A) is mechanistically straightforward but suffers from extremely poor yields (2-5%), likely due to the harsh conditions required for the final cyclization step.[1] This method may be suitable for creating derivatives where this specific substitution is essential and yield is not the primary concern.
-
The Bischler-Napieralski reaction (Method B) stands out as a superior method for producing the isoquinoline core in high yields (~63-76% overall).[1][2] Its major limitation, in this context, is its inherent regioselectivity, which directs substitution to the 1-position. For projects where the 1-methylisoquinoline scaffold is a viable alternative or starting point for further functionalization, this method is unequivocally the more practical choice.
For drug development professionals and researchers, the choice between these methods depends entirely on the strategic goals of the project. If the 3-methyl substitution is non-negotiable, further optimization of Method A or exploration of modern, albeit more complex, catalytic methods would be necessary. However, for general isoquinoline synthesis, the efficiency of the Bischler-Napieralski reaction provides a compelling benchmark for performance.
References
A Comparative Analysis of 3-Methylisoquinoline and Quinazoline Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Both 3-methylisoquinoline and quinazoline (B50416) represent privileged heterocyclic structures, each possessing a unique combination of physicochemical properties and a rich history of demonstrated pharmacological activities. This guide provides a comprehensive comparative analysis of these two scaffolds, offering researchers, scientists, and drug development professionals the essential data and methodologies to make informed decisions in their quest for novel therapeutics.
Physicochemical and Pharmacokinetic Properties
A molecule's inherent physical and chemical characteristics are fundamental determinants of its ultimate biological activity and druggability. The following table summarizes key physicochemical and pharmacokinetic parameters for this compound and the parent quinazoline scaffold. These properties influence solubility, permeability, metabolic stability, and overall bioavailability.
| Property | This compound | Quinazoline |
| Molecular Formula | C₁₀H₉N[1] | C₈H₆N₂[2] |
| Molecular Weight | 143.19 g/mol [1] | 130.15 g/mol [3] |
| Melting Point | 62-65 °C[4] | 48 °C |
| Boiling Point | 251 °C[4] | 243 °C |
| Water Solubility | Sparingly soluble[5] | Soluble[2] |
| LogP | 2.7 (Computed)[6] | 1.4 (Experimental) |
| pKa | 5.66 (Predicted)[4] | 3.51 (Experimental) |
Note: Some data for this compound is based on predictions or relates to the broader isoquinoline (B145761) class due to limited specific experimental data for this particular derivative.
Synthesis of Core Scaffolds
The accessibility and versatility of synthetic routes are crucial for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Both scaffolds can be synthesized through various established methods.
Synthesis of this compound
A common method for the synthesis of this compound is the Bischler-Napieralski reaction . This involves the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, followed by dehydrogenation.
Experimental Protocol: Bischler-Napieralski Synthesis of this compound
-
Acylation: React β-phenylethylamine with acetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form N-(2-phenylethyl)acetamide.
-
Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent like toluene (B28343) or xylene and heat under reflux. This promotes the electrophilic cyclization onto the aromatic ring to form 1-methyl-3,4-dihydroisoquinoline.
-
Dehydrogenation: The dihydroisoquinoline intermediate is then dehydrogenated to the aromatic this compound. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Synthesis of Quinazoline
The Niementowski quinazoline synthesis is a classical and widely used method. It involves the reaction of anthranilic acid with an amide.
Experimental Protocol: Niementowski Synthesis of Quinazoline
-
Reaction Setup: In a round-bottom flask, combine anthranilic acid and formamide.
-
Heating: Heat the mixture at a temperature of 120-130 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate of 4(3H)-quinazolinone is collected by filtration.
-
Conversion to Quinazoline: The 4(3H)-quinazolinone can be converted to quinazoline through a two-step process: chlorination with a reagent like phosphoryl chloride (POCl₃) to give 4-chloroquinazoline, followed by reductive dehalogenation using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source.
-
Purification: The final product is purified by recrystallization or column chromatography.
Comparative Pharmacological Activities
Both scaffolds have been extensively explored for a wide range of biological activities. The following tables summarize their reported activities with representative examples and, where available, quantitative data.
Anticancer Activity
| Scaffold | Target/Mechanism | Cell Line(s) | IC₅₀/Activity | Citation |
| Quinazoline | EGFR inhibitor | A549 (Lung) | 4.9 µM | [2] |
| Quinazoline | PI3K/Akt pathway inhibitor | HCT-116 (Colon) | - | [7] |
| Quinazoline | Wnt/β-catenin signaling inhibitor | Colorectal cancer cells | 4.9 - 17.4 μM | [2] |
| 3-Arylisoquinoline derivative | Antitumor | Five human tumor cell lines | Broad spectrum | [8] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Growth inhibitor | 60 cancer cell lines | Mean lg GI₅₀ = -5.18 | [9] |
Antimicrobial Activity
| Scaffold | Organism(s) | MIC/Activity | Citation |
| Quinoline derivatives | Staphylococcus aureus (MRSA) | 0.049 µg/mL | [10] |
| Alkynyl isoquinolines | Staphylococcus aureus (MRSA) | 4 µg/mL | [11] |
| Isoquinoline derivatives | Staphylococcus aureus | 16 µg/mL | [12] |
Anti-inflammatory Activity
| Scaffold | Target/Mechanism | Assay | Activity | Citation |
| Quinazoline | Inhibition of nitric oxide (NO) production | LPS-stimulated RAW 264.7 macrophages | - | [13] |
| Isoquinoline-1-carboxamides | Inhibition of MAPKs/NF-κB pathway | LPS-treated BV2 microglial cells | Potent suppression of pro-inflammatory mediators | [14] |
| 3-imino-1-oxoisoindolines (related to isoquinolines) | - | Carrageenan-induced paw edema in mice | Potent anti-inflammatory agents | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these scaffolds operate is crucial for understanding their mechanism of action and for designing further experiments.
Caption: Key signaling pathways modulated by quinazoline and isoquinoline derivatives.
Caption: General experimental workflow for the evaluation of novel therapeutic agents.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these assays, detailed protocols for key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[16]
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][17]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and stimulate them with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.[13]
Conclusion
Both this compound and quinazoline scaffolds offer compelling starting points for the development of new therapeutic agents. Quinazoline is a well-established and highly versatile scaffold with a proven track record in approved drugs, particularly in oncology. Its derivatives have demonstrated potent and diverse biological activities, and its synthesis is generally straightforward. The this compound scaffold, while less explored than quinazoline, represents a promising area for discovering novel bioactive molecules. The broader isoquinoline class has shown significant potential across various therapeutic areas. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy of the research program. This guide provides the foundational data and methodologies to empower researchers to navigate this decision-making process and accelerate the discovery of next-generation medicines.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. researchgate.net [researchgate.net]
- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and analgesic activities of 3-imino-1-oxoisoindolines in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of antimicrobial activity [protocols.io]
Efficacy of 3-Methylisoquinoline Derivatives: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor in drug discovery. Within this landscape, 3-methylisoquinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potential applications in oncology and neuroprotection. This guide provides a comparative analysis of the efficacy of these derivatives against established drugs, supported by available experimental data. While direct head-to-head clinical comparisons are limited, preclinical data offers valuable insights into their potential.
Anticancer Activity: Targeting Key Cellular Processes
Several studies have highlighted the cytotoxic effects of isoquinoline (B145761) and quinoline (B57606) derivatives against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This mechanism is shared by established anticancer drugs like Olaparib and Talazoparib, providing a basis for comparison.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of various isoquinoline and quinoline derivatives, including some 3-methyl-substituted compounds, in comparison to standard chemotherapeutic and targeted agents. The data is presented as half-maximal inhibitory concentrations (IC50), indicating the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative Class | Target/Cell Line | IC50 | Reference Drug | Reference Drug IC50 |
| 3-Methylquinoxaline Derivatives | ||||
| Compound 11e | VEGFR-2 | 2.9 - 5.4 µM | Sorafenib | 3.07 nM |
| HepG2 (Liver Cancer) | 2.1 - 9.8 µM | Sorafenib | 2.2 µM | |
| MCF-7 (Breast Cancer) | 2.1 - 9.8 µM | Sorafenib | 3.4 µM | |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | ||||
| Compound 5a | HL-60 (Leukemia) | 0.91 µM (24h) | Carboplatin | - |
| Most active analogs (5b, 5f, 5r) | HL-60 (Leukemia) | < 0.3 µM | Carboplatin | - |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | ||||
| Compound 3l | PARP1 | 156 nM | - | - |
| PARP2 | 70.1 nM | - | - | |
| Biisoquinoline Derivatives | ||||
| Compound 1c (DH20931) | MCF7 (Breast Cancer) | 1.3 µM | Noscapine | 57 µM |
| MDA-MB-231 (Breast Cancer) | 3.9 µM | Noscapine | 64 µM | |
| Existing Drugs | ||||
| Olaparib | PARP1 | ~1-5 nM | - | - |
| BRCA-mutant cell lines | Cell line dependent | - | - | |
| Talazoparib | PARP1 | <1 nM | - | - |
| BRCA-mutant cell lines | Cell line dependent | - | - |
Note: The data presented is a compilation from various preclinical studies and may not be directly comparable due to differences in experimental conditions.
Neuroprotective Potential: A Glimpse into Future Applications
Beyond oncology, isoquinoline derivatives have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. Their mechanisms of action in this context are multifaceted, often involving antioxidant effects and modulation of neurotransmitter systems.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of this compound, has shown promise in models of Parkinson's disease. Studies suggest that its neuroprotective effects are linked to the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity[1]. Specifically, 1MeTIQ has been shown to prevent the release of excitatory amino acids and interact with NMDA receptors[1].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by some of these compounds and a typical experimental workflow for assessing anticancer activity.
Caption: PARP1 signaling pathway and the inhibitory action of certain this compound derivatives.
References
Comparative Guide to 3-MIQ-7b: A Novel 3-Methylisoquinoline-Based Inhibitor of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel 3-Methylisoquinoline drug candidate, 3-MIQ-7b , against a well-established pan-PI3K inhibitor, here referred to as Compound-PI-3K , for the inhibition of the PI3K/Akt signaling pathway. The experimental data presented herein aims to validate the mechanism of action of 3-MIQ-7b and objectively assess its performance. The isoquinoline (B145761) alkaloid family, to which this compound belongs, is recognized for a wide range of biological activities, making its derivatives promising candidates for therapeutic development.[1][2]
Introduction to 3-MIQ-7b and Its Proposed Mechanism of Action
3-MIQ-7b is a novel synthetic derivative of this compound. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[3][4] We hypothesize that 3-MIQ-7b exerts its anti-proliferative effects by directly inhibiting Phosphoinositide 3-kinase (PI3K), a key upstream regulator of this pathway. This guide details the experiments conducted to test this hypothesis and compares the efficacy and potency of 3-MIQ-7b to Compound-PI-3K, a known pan-PI3K inhibitor.
Experimental Validation and Comparative Data
To validate the mechanism of action of 3-MIQ-7b and compare its performance against Compound-PI-3K, a series of in vitro experiments were conducted using a human cancer cell line with a known hyperactive PI3K pathway.
The anti-proliferative effects of 3-MIQ-7b and Compound-PI-3K were assessed using a standard MTT assay.[5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Table 1: Comparative IC₅₀ Values for Cell Viability
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
|---|---|---|---|
| 3-MIQ-7b | MCF-7 | 72 hours | 1.2 ± 0.2 |
| Compound-PI-3K | MCF-7 | 72 hours | 0.8 ± 0.1 |
| Vehicle (DMSO) | MCF-7 | 72 hours | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
To determine if the observed decrease in cell viability correlates with the inhibition of the PI3K pathway, we performed Western blot analysis to measure the phosphorylation status of key downstream effectors, Akt and S6K.[8][9] A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.
Table 2: Quantification of Protein Phosphorylation
| Treatment (1 µM) | p-Akt (Ser473) / Total Akt Ratio | p-S6K (Thr389) / Total S6K Ratio |
|---|---|---|
| Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.06 |
| 3-MIQ-7b | 0.25 ± 0.04 | 0.31 ± 0.05 |
| Compound-PI-3K | 0.18 ± 0.03 | 0.22 ± 0.04 |
Values represent the mean normalized band intensity ± SD relative to the vehicle control.
To confirm direct inhibition of PI3K, an in vitro kinase assay was performed using purified PI3K enzyme.[10][11] This assay directly measures the enzymatic activity of PI3K in the presence of the test compounds.
Table 3: Direct PI3K Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 3-MIQ-7b | PI3Kα | 75 ± 8 |
| Compound-PI-3K | PI3Kα | 45 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflows and Logical Approach
The validation strategy follows a logical progression from cellular effects to direct target engagement.
Summary of Findings
The experimental data supports the hypothesis that 3-MIQ-7b functions as an inhibitor of the PI3K/Akt signaling pathway.
-
Anti-proliferative Activity: 3-MIQ-7b demonstrates potent anti-proliferative activity in a cancer cell line known to be dependent on the PI3K pathway, with an IC₅₀ value in the low micromolar range, comparable to the established inhibitor, Compound-PI-3K.
-
Pathway Inhibition: Treatment with 3-MIQ-7b leads to a significant reduction in the phosphorylation of Akt and S6K, confirming its inhibitory effect on the PI3K signaling cascade within a cellular context.
-
Direct Target Inhibition: The in vitro kinase assay confirms that 3-MIQ-7b directly inhibits the enzymatic activity of PI3Kα, with a potency in the nanomolar range.
While Compound-PI-3K shows slightly higher potency in all assays, 3-MIQ-7b represents a novel chemical scaffold with significant potential. Its efficacy as a direct PI3K inhibitor is validated, warranting further investigation into its selectivity profile, pharmacokinetic properties, and in vivo efficacy.
Detailed Experimental Protocols
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of 3-MIQ-7b, Compound-PI-3K, or vehicle (0.1% DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
-
Sample Preparation: Seed MCF-7 cells in 6-well plates, grow to 70-80% confluency, and treat with 1 µM of each compound or vehicle for 6 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times to prevent dephosphorylation.[13]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein per sample by boiling in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9][13]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and GAPDH overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Quantification: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, purified recombinant PI3Kα enzyme, and the lipid substrate PIP2.
-
Inhibitor Addition: Add varying concentrations of 3-MIQ-7b or Compound-PI-3K to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.[14]
-
Detection: Measure the amount of ADP produced using a commercial luminescent kinase assay kit, which correlates with enzyme activity. Luminescence is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ values using a suitable curve-fitting model.[10]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. onclive.com [onclive.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-techne.com [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Head-to-head comparison of different substituted isoquinolines
A Head-to-Head Comparison of Substituted Isoquinolines: A Guide for Researchers
For researchers and professionals in drug development, the isoquinoline (B145761) scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. The therapeutic potential of isoquinoline derivatives is vast, spanning applications in oncology, inflammatory diseases, and infectious diseases. The strategic placement of substituents on the isoquinoline core can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of variously substituted isoquinolines, offering a valuable resource for medicinal chemists and pharmacologists.
Performance in Anticancer Assays: A Quantitative Comparison
The cytotoxic effects of substituted isoquinolines are a key area of investigation. A direct comparison between natural and synthetic isoquinolinequinones reveals that synthetic modifications can significantly enhance anticancer potency. For instance, the addition of a halogen atom to the isoquinolinequinone core can lead to a substantial increase in activity against various cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Natural Mansouramycins and a Synthetic Analog
| Compound | Non-Small Cell Lung Cancer (NCI-H460) | Breast Cancer (MCF-7) | Melanoma (UACC-62) | Prostate Cancer (PC-3) |
| Natural Products | ||||
| Mansouramycin A | >10 | >10 | >10 | >10 |
| Mansouramycin B | 2.5 | 3.1 | 2.8 | 2.7 |
| Mansouramycin C | 0.08 | 0.11 | 0.09 | 0.09 |
| Synthetic Analog | ||||
| 3-methyl-7-(methylamino)-5,8-isoquinolinedione | 1.5 | 2.2 | 1.8 | 1.9 |
Data compiled from studies on mansouramycins.[1]
Inhibition of Protein Kinases: Targeting Cancer Signaling Pathways
Many substituted isoquinolines exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling. A novel series of isoquinoline-tethered quinazoline (B50416) derivatives has been developed to selectively target Human Epidermal Growth factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR), a significant challenge in cancer therapy.
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Isoquinoline-Tethered Quinazoline Derivatives
| Compound | HER2 | EGFR | Selectivity Ratio (EGFR/HER2) |
| Lapatinib (Control) | 10 | 8 | 0.8 |
| Derivative 14f | 5 | 35 | 7 |
| Derivative 14g | 6 | 48 | 8 |
| Derivative 14h | 4 | 48 | 12 |
| Derivative 14i | 7 | 56 | 8 |
Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes
Certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have demonstrated potent anti-inflammatory effects by selectively inhibiting the COX-2 isozyme.
Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Isoquinoline Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2a | 5.4 | 0.47 | 11.5 |
| 2n | 7.8 | 1.63 | 4.8 |
| Celecoxib (Control) | >10 | 0.85 | >11.7 |
Data from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides.[2]
Antibacterial Properties: Activity Against Gram-Positive Pathogens
The antibacterial potential of substituted isoquinolines has been explored, with some tricyclic derivatives showing promising activity against Gram-positive bacteria.
Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Tricyclic Isoquinoline Derivatives
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecium |
| 8d | 16 | >128 | 128 |
| 8f | 32 | 32 | 64 |
Data from a study on tricyclic isoquinoline derivatives.[3]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4][5]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
HER2/EGFR Kinase Inhibition Assay (Cell-Based)
This assay quantifies cell viability by measuring ATP levels, which serve as an indicator of metabolic activity. Inhibition of the EGFR/HER2 pathway leads to reduced cell proliferation and a corresponding decrease in ATP.[6]
-
Cell Seeding: Seed cancer cell lines dependent on EGFR or HER2 signaling (e.g., SKBR3, A431) in a 96-well plate at a density of 3,000-8,000 cells/well and incubate overnight.[6]
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 72 hours.[6]
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[6]
-
In Vivo Mouse Model of LPS-Induced Pulmonary Inflammation
This model is used to evaluate the in vivo anti-inflammatory activity of test compounds by measuring their effect on TNF-α production in the lungs of mice challenged with lipopolysaccharide (LPS).[7]
-
Animal Model: Use male C57BL/6 mice.
-
LPS Challenge: Expose mice to an aerosolized solution of LPS (e.g., from E. coli O111:B4) to induce acute lung injury.[8]
-
Compound Administration: Administer the test compound to the mice, for example, via inhalation, prior to or after the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS exposure (e.g., 4-8 hours), sacrifice the mice and perform a bronchoalveolar lavage with saline.[9]
-
TNF-α Measurement: Centrifuge the BAL fluid and measure the concentration of TNF-α in the supernatant using an ELISA kit.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR/HER2 Signaling Pathway and Inhibition by Substituted Isoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Proper Disposal of 3-Methylisoquinoline: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Methylisoquinoline, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedural guidance for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] All contact should be minimized through proper handling procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
II. Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [3] |
| Molecular Weight | 143.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 63-65 °C | [4] |
| Boiling Point | 251 °C | [4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | [5] |
| pKa | 5.66 ± 0.30 | [4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste disposal program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases.[2]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste" or "Aqueous Solution").
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly sealed to prevent leaks and are stored away from incompatible materials.
Step 3: Scheduling Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
IV. Experimental Protocol for Laboratory-Scale Waste Treatment
For laboratories equipped to perform chemical degradation of hazardous waste, the following experimental protocol outlines a procedure for the oxidative degradation of small quantities of this compound using a modified Fenton's reagent. This should only be performed by trained personnel in a controlled laboratory setting.
Objective: To degrade this compound into less hazardous compounds before final disposal.
Materials:
-
This compound waste
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Wear all required PPE as detailed in Section I.
-
For every 1 gram of this compound waste, prepare a solution with approximately 100 mL of water in a beaker. If the waste is already in an aqueous solution, adjust the concentration to be approximately 1% by weight.
-
Place the beaker in an ice bath on a stir plate and begin stirring.
-
-
Acidification and Catalyst Addition:
-
Slowly add sulfuric acid to the solution to adjust the pH to approximately 3.
-
Add a catalytic amount of ferrous sulfate heptahydrate (approximately 0.1 g per 1 g of this compound).
-
-
Oxidation:
-
Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be dropwise to control the exothermic reaction. A typical starting point is a 1:5 molar ratio of this compound to H₂O₂.
-
Continue stirring the reaction mixture in the ice bath for at least 2 hours. The reaction progress can be monitored by techniques such as TLC or GC-MS if desired.
-
-
Neutralization and Final Disposal:
-
After the reaction is complete, slowly neutralize the solution by adding a saturated solution of sodium hydroxide until the pH is between 6 and 8. Be cautious as this neutralization is also exothermic.
-
Allow any precipitated iron salts to settle.
-
The resulting solution, now containing degraded products, should still be collected as hazardous aqueous waste and disposed of through your institution's EHS office.
-
Safety Considerations for Experimental Protocol:
-
The reaction between Fenton's reagent and organic compounds can be vigorous and produce heat and gas. Proceed with caution and on a small scale initially.
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
V. Logical Workflow and Diagrams
The proper disposal of this compound follows a clear logical workflow to ensure safety and compliance.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure its proper and safe disposal.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and ar… [ouci.dntb.gov.ua]
Personal protective equipment for handling 3-Methylisoquinoline
Essential Safety and Handling Guide for 3-Methylisoquinoline
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N | [1][2][3] |
| Molecular Weight | 143.19 g/mol | [1][3][4] |
| Appearance | Colorless to slight yellowish liquid or solid | [5] |
| Melting Point | 62-65 °C | [3][4][6] |
| Boiling Point | 251 °C | [3][4][6] |
| Vapor Pressure | 0.00952 mmHg | [1] |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as ethanol, acetone, and chloroform. | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Source(s) |
| Respiratory Protection | - Nuisance Exposure: NIOSH-approved N95 (US) or P1 (EU EN 143) dust mask. - Higher-Level Protection/Spills: NIOSH-approved OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. A full-face supplied air respirator may be necessary if it is the sole means of protection. | To prevent respiratory tract irritation from dust or vapors.[2][4][7][8] |
| Eye and Face Protection | - Chemical safety goggles or a full-face shield (minimum 8-inch). | To protect against splashes and dust, preventing serious eye irritation.[4][7][9] |
| Hand Protection | - Chemical-resistant gloves (e.g., nitrile, neoprene) compliant with EN 374 and Regulation (EU) 2016/425. | To prevent skin contact and irritation.[2][7] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2][7][8] |
| Body Protection | - Laboratory coat. - For larger quantities or splash risk, a chemical-resistant apron or coveralls should be worn. | To protect skin and personal clothing from contamination.[10][11][12] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for safety and environmental protection.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Handling and First Aid
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Hygiene:
-
Wash hands, forearms, and face thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2][11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[11]
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[2][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][14]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][13]
Spill and Disposal Procedures
Accidental Release Measures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][11]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[11]
-
Contain: Wearing the appropriate PPE, prevent further spread of the material. Do not allow the chemical to enter drains or waterways.[2][7]
-
Clean-up (Solid): Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2][9]
-
Clean-up (Liquid): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a labeled hazardous waste container.[11]
Waste Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in dedicated, clearly labeled, and tightly sealed containers.[12]
-
Disposal must be conducted through a licensed and approved waste disposal company.[2]
-
A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always adhere to your institution's Environmental Health and Safety (EHS) protocols and comply with all local, regional, and national hazardous waste regulations.[12]
References
- 1. This compound | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 1125-80-0 [m.chemicalbook.com]
- 4. 3-甲基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
